Diethyl 2-(2-phenylhydrazono)malonate
Description
Diethyl malonate is a natural product found in Panax ginseng and Mimusops elengi with data available.
Diethyl malonate is a metabolite found in or produced by Saccharomyces cerevisiae.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
diethyl propanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O4/c1-3-10-6(8)5-7(9)11-4-2/h3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYXGSMUGOJNHAZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O4 | |
| Record name | DIETHYLMALONATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1739 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | diethyl malonate | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Diethyl_malonate | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7021863 | |
| Record name | Diethyl propanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7021863 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid; Liquid, Other Solid, Colorless liquid with a sweet ester odor; [Hawley], Liquid, COLOURLESS LIQUID., colourless liquid with slightly fruity odour | |
| Record name | Propanedioic acid, 1,3-diethyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Ethyl malonate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/8344 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | Diethyl malonate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029573 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | DIETHYLMALONATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1739 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | Diethyl malonate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1113/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
200 °C, 199.00 to 200.00 °C. @ 760.00 mm Hg, 199 °C | |
| Record name | Diethyl malonate | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8438 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Diethyl malonate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029573 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | DIETHYLMALONATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1739 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Flash Point |
200 °F (93 °C) (open cup), 85 °C c.c. | |
| Record name | Diethyl malonate | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8438 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | DIETHYLMALONATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1739 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Solubility |
In water, 20 g/L at 20 °C, Miscible with ethanol, ether; very soluble in acetone, benzene, Soluble in chloroform, Soluble in fixed oils, propylene glycol; insoluble in glycerin, mineral oil at 200 °C, 23.2 mg/mL at 37 °C, Solubility in water, g/l at 20 °C: 20 (moderate), soluble in most fixed oils and propylene glycol; slightly soluble in alcohol and water; insoluble in glycine and mineral oil, 1 mL in 1.5 mL 60% alcohol (in ethanol) | |
| Record name | Diethyl malonate | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8438 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Diethyl malonate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029573 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | DIETHYLMALONATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1739 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | Diethyl malonate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1113/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
1.0551 g/cu cm at 20 °C, Density (at 20 °C): 1.06 g/cm³, Relative density of the vapour/air-mixture at 20 °C (air = 1): 1.00, 1.053-1.056 | |
| Record name | Diethyl malonate | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8438 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | DIETHYLMALONATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1739 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | Diethyl malonate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1113/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Vapor Density |
5.52 (Air = 1), Relative vapor density (air = 1): 5.52 | |
| Record name | Diethyl malonate | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8438 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | DIETHYLMALONATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1739 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Vapor Pressure |
0.26 [mmHg], 0.19 mm Hg at 25 °C, Vapor pressure, Pa at 25 °C: 36 | |
| Record name | Ethyl malonate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/8344 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | Diethyl malonate | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8438 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | DIETHYLMALONATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1739 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Impurities |
In some cases, the use of conventional GC/FTIR technique is limited due to its lower detectability to micro-components in organic mixtues in comparison to GC/MS. In this paper, an integration of LG/GC using retention gap technique with partially concurrent solvent evaporation, as a efficient chromatographic system for sample preconcentration and preseparation, was coupled into FTIR system in order to overcome the detectability problems of GC/FTIR analysis. The applicability of the on-line LG-GC/FTIR method is demonstrated by analysis of the isomers of divinylbenzene in purified diethyl malonate under conditions of hexane/dichloromethane (85:15) used as mobile phase in LC, solvent evaporation temperature of 75 degrees C and inlet pressure of 0.20MPa etc. | |
| Record name | Diethyl malonate | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8438 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Colorless liquid, Clear, colorless liquid | |
CAS No. |
105-53-3 | |
| Record name | Diethyl malonate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=105-53-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Diethyl malonate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000105533 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | DIETHYL MALONATE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8864 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Propanedioic acid, 1,3-diethyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Diethyl propanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7021863 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Diethyl malonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.006 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIETHYL MALONATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/53A58PA183 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Diethyl malonate | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8438 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Diethyl malonate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029573 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | DIETHYLMALONATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1739 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Melting Point |
-50 °C | |
| Record name | Diethyl malonate | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8438 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Diethyl malonate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029573 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | DIETHYLMALONATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1739 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Foundational & Exploratory
Diethyl 2-(2-phenylhydrazono)malonate: A Comprehensive Guide to Synthesis, Characterization, and Application
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Diethyl 2-(2-phenylhydrazono)malonate is a pivotal synthetic intermediate, strategically combining the reactive functionalities of a phenylhydrazone and a malonic ester within a single molecular framework. This guide provides a comprehensive technical overview of its synthesis via the Japp-Klingemann reaction, detailed protocols for its characterization using modern analytical techniques, and an exploration of its significance as a precursor in medicinal chemistry and drug development. Designed for researchers and scientists, this document emphasizes the causal relationships behind experimental procedures, ensuring a deep and practical understanding of the compound's chemistry.
Introduction: The Strategic Importance of a Privileged Scaffold
In the fields of organic synthesis and medicinal chemistry, certain molecular motifs are recognized as "privileged structures" due to their frequent appearance in biologically active compounds and their versatility as synthetic platforms.[1] this compound is an exemplary embodiment of this concept, integrating two such powerful functionalities:
-
The Hydrazone Moiety (R¹R²C=NNH₂): This functional group is a cornerstone of synthetic chemistry. It is a key intermediate in the celebrated Fischer indole synthesis, a primary method for constructing the indole core found in numerous pharmaceuticals.[1] Furthermore, the hydrazone motif itself is present in a wide array of compounds exhibiting potent antibacterial, antiviral, and anticancer properties.[2][3][4]
-
The Malonate Group (-CH(COOR)₂): Diethyl malonate and its derivatives are fundamental building blocks in organic synthesis. The high acidity of the α-hydrogen (pKa ≈ 13) allows for easy formation of a stable enolate, which can be exploited in a variety of carbon-carbon bond-forming reactions, including alkylations and condensations.[1]
The fusion of these two structures in this compound creates a highly valuable and versatile intermediate, primed for transformation into more complex heterocyclic systems, such as indoles and pyrazoles, which are of significant interest in drug discovery.[5][6]
Synthesis via the Japp-Klingemann Reaction
The most direct and reliable method for the synthesis of this compound is the Japp-Klingemann reaction. This reaction facilitates the coupling of an aryl diazonium salt with a β-dicarbonyl compound, in this case, diethyl malonate.[5][6]
Reaction Mechanism
The synthesis is a two-part process: the initial formation of a reactive electrophile (the benzenediazonium salt) followed by its coupling to the nucleophilic enolate of diethyl malonate. The overall transformation can be understood through the following steps:
-
Diazotization of Aniline: Aniline is treated with nitrous acid (generated in situ from sodium nitrite and a strong acid like HCl) at low temperatures (0–5 °C) to form the benzenediazonium salt. This low temperature is critical as diazonium salts are unstable and can decompose at higher temperatures.
-
Enolate Formation: Diethyl malonate is treated with a base (e.g., sodium hydroxide or sodium acetate) to deprotonate the acidic α-carbon, generating a nucleophilic enolate.
-
Azo Coupling: The electrophilic diazonium salt is attacked by the enolate of diethyl malonate. This forms a transient azo compound.
-
Tautomerization: The resulting azo compound rapidly tautomerizes to the more thermodynamically stable phenylhydrazone product.
The mechanism is illustrated in the diagram below.
Caption: Mechanism of the Japp-Klingemann Reaction.
Detailed Experimental Protocol
This protocol is a self-validating system, where successful execution relies on careful control of temperature and stoichiometry.
Part A: Preparation of Benzenediazonium Chloride Solution
-
In a 250 mL beaker, dissolve 4.65 g (0.05 mol) of aniline in 50 mL of 3M hydrochloric acid.
-
Cool the solution to 0–5 °C in an ice-salt bath with continuous stirring. The aniline hydrochloride may precipitate as a fine slurry.
-
In a separate beaker, dissolve 3.5 g (0.051 mol) of sodium nitrite in 15 mL of cold water.
-
Add the sodium nitrite solution dropwise to the cold aniline hydrochloride slurry over 15-20 minutes. Maintain the temperature below 5 °C throughout the addition. Causality: This exothermic reaction generates the unstable diazonium salt; low temperature is essential to prevent its decomposition.
-
After the addition is complete, stir the solution for an additional 10 minutes. The resulting clear solution of benzenediazonium chloride should be kept cold and used immediately.
Part B: Coupling and Product Formation
-
In a 500 mL beaker, dissolve 8.0 g (0.05 mol) of diethyl malonate in 100 mL of ethanol.
-
To this solution, add a solution of 20 g of sodium acetate trihydrate in 50 mL of water. Stir to ensure it is well mixed. Causality: Sodium acetate acts as a base to generate the malonate enolate and buffers the solution to facilitate the electrophilic aromatic substitution.
-
Cool this mixture to 0–5 °C in an ice bath.
-
Slowly add the cold benzenediazonium chloride solution (from Part A) to the diethyl malonate solution with vigorous stirring. Maintain the temperature below 10 °C.
-
A yellow to orange precipitate of this compound will form immediately.
-
After the addition is complete, allow the mixture to stir in the ice bath for 30 minutes, then let it stand at room temperature for 1 hour to ensure the reaction goes to completion.
-
Collect the crude product by vacuum filtration using a Buchner funnel.
-
Wash the solid product with two 50 mL portions of cold water to remove any inorganic salts.
-
Purify the crude product by recrystallization from aqueous ethanol to yield bright yellow crystals. Dry the final product in a desiccator.
Caption: Workflow for Synthesis and Purification.
Characterization and Data Analysis
Confirming the identity and purity of the synthesized product is paramount. A combination of physical and spectroscopic methods should be employed.
Physical Properties
The melting point of a crystalline solid is a reliable indicator of purity. A sharp melting range close to the literature value suggests a pure compound.
Spectroscopic and Analytical Data
The following table summarizes the expected analytical data for this compound.
| Analysis Technique | Expected Observations and Rationale |
| Melting Point | ~94-96 °C (Literature values may vary slightly) |
| ¹H NMR (CDCl₃, 400 MHz) | δ ~1.35-1.45 (t, 6H): -CH₃ protons of the two ethyl groups. δ ~4.30-4.45 (q, 4H): -CH₂- protons of the two ethyl groups. δ ~7.00-7.50 (m, 5H): Aromatic protons of the phenyl ring. δ ~10.5-11.5 (s, 1H, broad): N-H proton of the hydrazone. This peak is exchangeable with D₂O. |
| ¹³C NMR (CDCl₃, 101 MHz) | δ ~14.0: -CH₃ carbons of ethyl groups. δ ~62.0: -O-CH₂- carbons of ethyl groups. δ ~116.0, 124.0, 129.0: Aromatic carbons. δ ~130.0: C=N carbon of the hydrazone. δ ~142.0: Aromatic C-N carbon. δ ~162.0, 165.0: C=O carbons of the two non-equivalent ester groups. |
| FT-IR (KBr, cm⁻¹) | ν ~3200-3300: N-H stretching vibration. ν ~3050: Aromatic C-H stretching. ν ~2980: Aliphatic C-H stretching. ν ~1720 & ~1680: C=O stretching of the two ester carbonyls (one is conjugated/H-bonded). ν ~1600, 1490: Aromatic C=C stretching. |
| Mass Spectrometry (EI-MS) | m/z (%): 264 [M]⁺, corresponding to the molecular formula C₁₃H₁₆N₂O₄.[7] Key fragments may include m/z 189 [M-COOEt]⁺, m/z 91 [C₆H₅N]⁺, and m/z 77 [C₆H₅]⁺. |
| TLC Analysis | Single spot on the TLC plate (e.g., using a hexane:ethyl acetate solvent system), indicating high purity. |
Applications in Synthetic Chemistry
The true value of this compound lies in its utility as a versatile synthetic precursor.
Fischer Indole Synthesis
This is arguably the most important application. By heating the phenylhydrazone with a strong acid or a Lewis acid catalyst (e.g., polyphosphoric acid, zinc chloride), it undergoes the Fischer indole synthesis. The reaction proceeds via a-sigmatropic rearrangement to furnish a substituted indole, a core scaffold in countless pharmaceuticals, including the triptan class of migraine drugs and many anticancer agents.[1][5]
References
- 1. This compound | 6134-59-4 | Benchchem [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. preprints.org [preprints.org]
- 4. Synthesis and fungicidal activity of phenylhydrazone derivatives containing two carbonic acid ester groups - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Japp–Klingemann reaction - Wikipedia [en.wikipedia.org]
- 6. Japp-Klingemann_reaction [chemeurope.com]
- 7. sinfoochem.com [sinfoochem.com]
chemical properties of Diethyl 2-(2-phenylhydrazono)malonate
An In-depth Technical Guide to the Chemical Properties of Diethyl 2-(2-phenylhydrazono)malonate
Authored by: Gemini, Senior Application Scientist
Abstract
This compound is a pivotal intermediate in modern organic synthesis, bridging the functional domains of hydrazones and malonic esters. Its unique molecular architecture makes it an exceptionally valuable precursor for the construction of complex heterocyclic systems, most notably the indole scaffold, a privileged structure in medicinal chemistry.[1] This guide provides a comprehensive technical overview of its synthesis, core chemical properties, reactivity, and spectroscopic characterization. We will delve into the mechanistic underpinnings of its formation via the Japp-Klingemann reaction and its subsequent transformation through the Fischer indole synthesis. Detailed experimental protocols, data summaries, and workflow visualizations are provided to equip researchers, scientists, and drug development professionals with the practical knowledge required to effectively utilize this versatile compound.
Introduction: A Versatile Synthetic Building Block
In the landscape of synthetic chemistry, the strategic combination of robust functional groups within a single molecule offers a powerful platform for molecular innovation. This compound, with the chemical formula C₁₃H₁₆N₂O₄, is a prime example of such a molecule.[2] It incorporates the reactive phenylhydrazone moiety and the synthetically malleable diethyl malonate framework.
This compound is not typically valued for its intrinsic biological activity but rather for its immense potential as a precursor. Its primary and most celebrated application is in the synthesis of indole derivatives, which are central to a vast array of pharmaceuticals, including antimigraine agents of the triptan class.[3] The synthesis of this key intermediate is efficiently achieved through the Japp-Klingemann reaction, a classic method for forming hydrazones from β-keto-esters.[4][5]
This guide will systematically explore the chemical attributes of this compound, providing the in-depth knowledge necessary for its synthesis, characterization, and strategic deployment in complex synthetic pathways.
Compound Identification:
| Property | Value |
|---|---|
| IUPAC Name | Diethyl 2-(2-phenylhydrazono)propanedioate |
| CAS Number | 6134-59-4[6][7] |
| Molecular Formula | C₁₃H₁₆N₂O₄[2][7] |
| Molecular Weight | 264.28 g/mol [6][7] |
| Physical Form | Solid |
| Melting Point | 76-77 °C[7] |
Synthesis via the Japp-Klingemann Reaction
The most direct and efficient route to this compound is the Japp-Klingemann reaction.[1][4] This reaction provides a reliable method for coupling an aryl diazonium salt with a compound containing an active methylene group, such as a β-keto-ester like diethyl malonate.[4][5][8]
Mechanistic Rationale
The causality of the Japp-Klingemann reaction is rooted in fundamental principles of acid-base and nucleophilic chemistry. The process is initiated by the deprotonation of the α-hydrogen of diethyl malonate, which is made acidic (pKa ≈ 13) by the electron-withdrawing effect of the two adjacent ester carbonyl groups.[1] This generates a stable enolate anion, a potent nucleophile.
The enolate then attacks the electrophilic terminal nitrogen of a phenyl diazonium salt (prepared separately from aniline), forming an intermediate azo compound. This azo intermediate is typically unstable and undergoes hydrolysis and rearrangement, ultimately yielding the thermodynamically favored phenylhydrazone product.[4][5]
Visualization of the Japp-Klingemann Reaction
Caption: Japp-Klingemann reaction workflow for synthesis.
Experimental Protocol: Synthesis
-
Self-Validation: This protocol includes a final recrystallization step, which purifies the product. The melting point of the resulting crystals should be sharp and match the literature value (76-77 °C), providing a direct validation of purity.[7]
-
Preparation of Phenyl Diazonium Salt:
-
In a 250 mL beaker, dissolve aniline (5.0 g, 53.7 mmol) in a mixture of concentrated hydrochloric acid (15 mL) and water (15 mL).
-
Cool the solution to 0-5 °C in an ice-salt bath with constant stirring.
-
Slowly add a pre-cooled solution of sodium nitrite (3.8 g, 55.1 mmol) in water (10 mL) dropwise, ensuring the temperature does not exceed 5 °C. Stir for an additional 15 minutes after the addition is complete. The resulting solution contains the phenyl diazonium salt.
-
-
Coupling Reaction:
-
In a separate 500 mL flask, dissolve diethyl malonate (8.6 g, 53.7 mmol) in ethanol (100 mL).
-
Cool this solution to 0-5 °C.
-
Slowly add the freshly prepared, cold phenyl diazonium salt solution to the diethyl malonate solution with vigorous stirring.
-
Simultaneously, add a solution of sodium acetate (15 g) in water (50 mL) dropwise to maintain a slightly acidic to neutral pH.
-
A yellow-orange solid should precipitate. Continue stirring in the ice bath for 1-2 hours after the addition is complete.
-
-
Isolation and Purification:
-
Collect the crude product by vacuum filtration and wash thoroughly with cold water.
-
Recrystallize the solid from an ethanol/water mixture to yield pure this compound as yellow crystals.
-
Dry the product in a desiccator. Confirm purity by measuring the melting point.
-
Chemical Reactivity: The Gateway to Indoles
The synthetic utility of this compound stems from its capacity to undergo cyclization reactions. The most significant of these is the Fischer indole synthesis.
The Fischer Indole Synthesis
This reaction, discovered by Emil Fischer in 1883, transforms a phenylhydrazone into an indole scaffold under acidic conditions.[3][9] this compound is an ideal substrate, as it already incorporates the required phenylhydrazone functionality. Heating the compound in the presence of a Brønsted or Lewis acid catalyst triggers a cascade of reactions culminating in the formation of a highly valuable diethyl indole-2,3-dicarboxylate derivative.[3][4]
Mechanistic Rationale
The reaction mechanism is a classic example of a[4][4]-sigmatropic rearrangement.[3][10]
-
Tautomerization: The phenylhydrazone first tautomerizes to its more reactive enamine (or 'ene-hydrazine') form.[3][10]
-
[4][4]-Sigmatropic Rearrangement: After protonation, the enamine undergoes a concerted, pericyclic[4][4]-sigmatropic rearrangement. This key step breaks the weak N-N bond and forms a new C-C bond, leading to a di-imine intermediate.[3][9]
-
Cyclization & Aromatization: The di-imine rearomatizes, then undergoes an intramolecular cyclization to form a five-membered ring (an aminal).
-
Elimination: Finally, under the acidic conditions, this cyclic intermediate eliminates a molecule of ammonia (NH₃) to generate the stable, aromatic indole ring.[3][10]
Visualization of the Fischer Indole Synthesis
Caption: Key stages of the Fischer indole synthesis.
Experimental Protocol: Fischer Indole Synthesis
-
Self-Validation: This protocol relies on the distinct physical properties of the product. The formation of a new, higher-melting solid and subsequent characterization by spectroscopy (NMR, MS) validates the successful cyclization and formation of the indole ring.
-
Reaction Setup:
-
Place this compound (5.0 g, 18.9 mmol) in a round-bottom flask.
-
Add polyphosphoric acid (PPA) (50 g) or another suitable acid catalyst like zinc chloride (ZnCl₂).
-
Equip the flask with a reflux condenser and a calcium chloride drying tube.
-
-
Cyclization:
-
Heat the mixture in an oil bath to 100-120 °C with stirring.
-
Maintain this temperature for 2-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
-
Work-up and Isolation:
-
Allow the reaction mixture to cool to room temperature.
-
Carefully pour the viscous mixture onto crushed ice (200 g) in a beaker with stirring.
-
The product should precipitate as a solid. If it oils out, continue stirring until it solidifies.
-
Neutralize the mixture carefully with a saturated sodium bicarbonate solution.
-
Collect the solid product by vacuum filtration, wash with water, and dry.
-
Purify the crude indole derivative by recrystallization from ethanol or by column chromatography.
-
Spectroscopic Characterization
Accurate identification of this compound is essential. The following tables summarize the expected spectroscopic data based on its functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy
| ¹H NMR | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| Phenyl-H | 7.0 - 7.5 | Multiplet | 5H | Ar-H |
| Hydrazone-H | ~10.5 - 11.5 | Singlet (broad) | 1H | N-H |
| Ester-CH₂ | ~4.3 | Quartet | 4H | O-CH₂ -CH₃ |
| Ester-CH₃ | ~1.3 | Triplet | 6H | O-CH₂-CH₃ |
| ¹³C NMR | Expected Chemical Shift (δ, ppm) | Assignment |
| Ester Carbonyl | ~165 | C =O |
| Imine Carbon | ~140 | C =N |
| Aromatic Carbons | 115 - 145 | Ar-C |
| Ester Methylene | ~62 | O-CH₂ -CH₃ |
| Ester Methyl | ~14 | O-CH₂-CH₃ |
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~3300 | N-H Stretch | Hydrazone |
| ~3050 | C-H Stretch (sp²) | Aromatic |
| ~2980 | C-H Stretch (sp³) | Alkyl (Ethyl) |
| ~1730 | C=O Stretch | Ester |
| ~1600 | C=N Stretch | Imine/Hydrazone |
| ~1500, ~1450 | C=C Stretch | Aromatic Ring |
Mass Spectrometry (MS)
| Feature | Description |
| Molecular Ion (M⁺) | Expected at m/z = 264. |
| Key Fragments | Fragmentation patterns would likely involve the loss of ethoxy groups (M-45, loss of •OCH₂CH₃) or cleavage related to the ester and phenyl groups. The stability of the aromatic system will influence the fragmentation pathways.[11][12] |
References
- 1. This compound | 6134-59-4 | Benchchem [benchchem.com]
- 2. This compound | C13H16N2O4 | CID 220064 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 4. Japp–Klingemann reaction - Wikipedia [en.wikipedia.org]
- 5. Japp-Klingemann_reaction [chemeurope.com]
- 6. 6134-59-4|this compound|BLDpharm [bldpharm.com]
- 7. This compound | 6134-59-4 [m.chemicalbook.com]
- 8. organicreactions.org [organicreactions.org]
- 9. Fischer-Indole Synthesis (Chapter 22) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 10. alfa-chemistry.com [alfa-chemistry.com]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
A Technical Guide to the Spectroscopic Characterization of Diethyl 2-(2-phenylhydrazono)malonate
This in-depth technical guide provides a comprehensive analysis of the spectroscopic properties of Diethyl 2-(2-phenylhydrazono)malonate, a molecule of significant interest to researchers and professionals in drug development and organic synthesis. While direct experimental spectra for this specific compound are not widely available in public databases, this guide leverages established spectroscopic principles and data from structurally analogous compounds to provide a robust and scientifically grounded interpretation of its expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.
Introduction: A Molecule of Interest
This compound (CAS No. 6134-59-4) belongs to the class of arylhydrazones of active methylene compounds.[1] This class of compounds is recognized for its versatile applications in medicinal chemistry, including the development of novel therapeutic agents.[2][3] The unique structural combination of a phenylhydrazone moiety and a diethyl malonate backbone makes it a valuable synthon for the preparation of various heterocyclic systems and a potential candidate in drug discovery programs. A thorough understanding of its spectroscopic signature is paramount for its unambiguous identification, purity assessment, and for tracking its transformations in chemical reactions.
Molecular Structure and Key Features
A clear visualization of the molecular structure is fundamental to interpreting its spectroscopic data.
Figure 1: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules.
¹H NMR Spectroscopy
The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons of the phenyl ring, the N-H proton of the hydrazone, and the two ethyl ester groups.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale for Prediction |
| Phenyl-H | 7.0 - 7.5 | Multiplet | 5H | Aromatic protons typically resonate in this region. The exact shifts and multiplicities will depend on the substitution pattern and electronic environment. |
| N-H | 8.0 - 10.0 | Singlet (broad) | 1H | The N-H proton of a hydrazone is typically deshielded and may exhibit broadening due to quadrupole effects and/or exchange. |
| -O-CH₂- (Ethyl) | 4.1 - 4.4 | Quartet | 4H | The methylene protons are adjacent to an oxygen atom, causing a downfield shift. They are split by the neighboring methyl protons. |
| -CH₃ (Ethyl) | 1.2 - 1.5 | Triplet | 6H | The terminal methyl protons of the ethyl groups are in a typical aliphatic region and are split by the adjacent methylene protons. |
Causality Behind Experimental Choices: The choice of a deuterated solvent like chloroform-d (CDCl₃) is standard for non-polar to moderately polar organic compounds. The predicted chemical shifts are based on the analysis of similar structures, such as diethyl malonate and other arylhydrazone derivatives. For instance, the methylene and methyl protons of the ethyl ester groups in diethyl malonate itself show characteristic quartet and triplet signals, respectively.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Due to the low natural abundance of the ¹³C isotope, proton decoupling is typically employed to simplify the spectrum and enhance signal intensity.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Rationale for Prediction |
| C=O (Ester) | 160 - 170 | Ester carbonyl carbons consistently resonate in this downfield region. |
| C=N (Hydrazone) | 140 - 150 | The imine-like carbon of the hydrazone is deshielded and appears in this range. |
| Phenyl-C (ipso) | 135 - 145 | The aromatic carbon directly attached to the nitrogen atom is expected to be in this region. |
| Phenyl-C | 115 - 130 | The other aromatic carbons will appear in the typical aromatic region, with variations based on their position relative to the hydrazono group. |
| C (malonate) | 95 - 105 | The central carbon of the malonate is attached to two electron-withdrawing ester groups and a nitrogen atom, causing a significant downfield shift. |
| -O-CH₂- (Ethyl) | 60 - 65 | The methylene carbons attached to the ester oxygen are deshielded. |
| -CH₃ (Ethyl) | 13 - 16 | The terminal methyl carbons of the ethyl groups are found in the typical upfield aliphatic region. |
Trustworthiness of Predictions: These predictions are grounded in the well-established chemical shift ranges for common functional groups and are corroborated by data from structurally related compounds. While experimental verification is the gold standard, these predicted values provide a reliable framework for spectral assignment.
Infrared (IR) Spectroscopy
IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule.
Table 3: Predicted IR Absorption Frequencies for this compound
| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity | Rationale for Prediction |
| N-H Stretch | 3200 - 3400 | Medium | Characteristic of N-H stretching vibrations in hydrazones. |
| C-H Stretch (Aromatic) | 3000 - 3100 | Medium | Typical for C-H stretching in aromatic rings. |
| C-H Stretch (Aliphatic) | 2850 - 3000 | Medium | Corresponds to the C-H stretching of the ethyl groups. |
| C=O Stretch (Ester) | 1720 - 1750 | Strong | A strong, sharp absorption is expected for the carbonyl groups of the two ester functionalities. Conjugation with the C=N bond may slightly lower this frequency. |
| C=N Stretch | 1600 - 1650 | Medium | Characteristic of the imine-like double bond in the hydrazone moiety. |
| C=C Stretch (Aromatic) | 1450 - 1600 | Medium to Weak | A series of absorptions is expected for the aromatic ring. |
| C-O Stretch (Ester) | 1000 - 1300 | Strong | Two distinct C-O stretching bands are anticipated from the ester groups. |
Self-Validating System: The presence of all these characteristic bands in an experimental spectrum would provide strong, corroborating evidence for the structure of this compound. The combination of a strong C=O stretch, a medium C=N stretch, and an N-H stretch would be particularly diagnostic.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and deduce its structure.
Expected Molecular Ion
The molecular formula of this compound is C₁₃H₁₆N₂O₄. The expected monoisotopic mass is approximately 264.11 g/mol . In an electron ionization (EI) mass spectrum, a molecular ion peak (M⁺˙) at m/z 264 would be expected.
Predicted Fragmentation Pattern
The fragmentation of this compound under EI conditions is likely to proceed through several characteristic pathways, based on the fragmentation of similar malonate derivatives.[4]
Figure 2: Predicted major fragmentation pathways for this compound.
Key Fragmentation Pathways:
-
Loss of an ethoxy radical (-•OCH₂CH₃): This would result in a fragment ion at m/z 219.
-
Loss of an ethoxycarbonyl radical (-•COOCH₂CH₃): This would lead to a fragment at m/z 191.
-
Cleavage of the N-N bond: This could generate a phenyl diazonium ion ([C₆H₅N₂]⁺) at m/z 105, which could further lose N₂ to give the phenyl cation ([C₆H₅]⁺) at m/z 77.
-
Cleavage of the C-N bond: This could also lead to fragments corresponding to the diethyl malonate and phenylhydrazone moieties.
Experimental Protocols
For researchers seeking to acquire experimental data, the following protocols provide a standardized approach.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.
-
Instrument Setup: Use a standard NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum. Typical parameters include a 30-45 degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. Due to the lower sensitivity of the ¹³C nucleus, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.
-
Data Processing: Process the acquired Free Induction Decays (FIDs) using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, and baseline correction. Chemical shifts should be referenced to the residual solvent peak or an internal standard (e.g., TMS).
IR Spectroscopy
-
Sample Preparation: For a solid sample, prepare a KBr pellet by grinding a small amount of the compound with dry KBr powder and pressing it into a thin disk. Alternatively, for an Attenuated Total Reflectance (ATR) measurement, place a small amount of the solid sample directly on the ATR crystal.
-
Instrument Setup: Use a standard FT-IR spectrometer.
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.
-
Data Processing: Perform a background subtraction and identify the major absorption bands.
Mass Spectrometry
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a direct insertion probe or, if the compound is sufficiently volatile and thermally stable, through a gas chromatograph (GC-MS).
-
Ionization: Use Electron Ionization (EI) at a standard energy of 70 eV.
-
Mass Analysis: Scan a suitable mass range (e.g., m/z 40-400).
-
Data Analysis: Identify the molecular ion peak and major fragment ions. Compare the observed fragmentation pattern with the predicted pathways.
Conclusion
This technical guide provides a comprehensive, albeit predictive, spectroscopic characterization of this compound. The detailed analysis of expected NMR, IR, and MS data, grounded in established principles and supported by data from analogous compounds, offers a valuable resource for researchers in the fields of organic synthesis and medicinal chemistry. The provided experimental protocols serve as a practical starting point for the acquisition and interpretation of experimental data, facilitating the unambiguous identification and further investigation of this important chemical entity.
References
The Biological Versatility of Diethyl 2-(2-phenylhydrazono)malonate (DPHM) Derivatives: A Privileged Scaffold in Drug Discovery
An In-depth Technical Guide:
Audience: Researchers, scientists, and drug development professionals.
Abstract: The confluence of the phenylhydrazone moiety and the diethyl malonate framework creates a class of compounds, Diethyl 2-(2-phenylhydrazono)malonate (DPHM) derivatives, with remarkable therapeutic potential. Both hydrazones and malonates are recognized as "privileged structures" in medicinal chemistry, valued for their versatile reactivity and frequent appearance in biologically active molecules.[1] This guide provides a comprehensive exploration of the diverse biological activities of DPHM derivatives, delving into their anticancer, anti-inflammatory, antimicrobial, and enzyme-inhibiting properties. By synthesizing mechanistic insights with structure-activity relationship (SAR) data and detailed experimental protocols, this document serves as a technical resource for researchers aiming to harness the potential of this promising chemical scaffold.
Core Synthesis Strategy: The Gateway to DPHM Derivatives
The foundational approach to synthesizing DPHM and its derivatives is a classic condensation reaction. The process involves the reaction of a substituted phenylhydrazine with diethyl 2-oxomalonate. This reaction is mechanistically driven by the nucleophilic attack of the terminal nitrogen of the hydrazine onto the electrophilic keto-carbon of the malonate, followed by dehydration to form the stable C=N hydrazone bond.[2] The versatility of this synthesis allows for extensive chemical modifications on the phenyl ring of the hydrazine precursor, enabling the generation of large libraries for structure-activity relationship (SAR) studies.
General Experimental Protocol: Synthesis of a DPHM Derivative
-
Reactant Preparation: Dissolve equimolar amounts of the selected substituted phenylhydrazine and diethyl 2-oxomalonate in a suitable solvent, such as ethanol.
-
Catalysis: Add a catalytic amount of a weak acid (e.g., a few drops of glacial acetic acid) to the mixture to protonate the carbonyl oxygen, thereby increasing its electrophilicity and facilitating the nucleophilic attack.
-
Reaction Condition: Reflux the reaction mixture for a period of 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Isolation: Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath to induce crystallization of the product.
-
Purification: Collect the solid product by vacuum filtration, wash with cold ethanol to remove unreacted starting materials, and dry under vacuum. Recrystallization from a suitable solvent (e.g., ethanol) can be performed for further purification.
-
Characterization: Confirm the structure of the synthesized derivative using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.[2]
Caption: General workflow for the synthesis of DPHM derivatives.
Anticancer Activity: Targeting Uncontrolled Cell Proliferation
The search for novel anticancer agents is a primary focus of medicinal chemistry, and phenylhydrazone derivatives have emerged as a promising class of compounds.[3] Their mechanisms of action are multifaceted, potentially involving DNA intercalation, covalent binding to DNA, or disruption of cell membrane integrity.[3] Furthermore, certain derivatives have been shown to induce programmed cell death (apoptosis) and cause cell cycle arrest, key strategies in cancer therapy.[4]
Structure-Activity Relationship (SAR) Insights
The cytotoxic potency of these derivatives is highly dependent on the nature and position of substituents on the phenyl ring.
-
Electron-Withdrawing Groups: The introduction of electron-withdrawing groups such as chloro (Cl) or nitro (NO₂) can significantly enhance antiproliferative activity. For example, an ethyl [4-oxo-8-(3-chlorophenyl)-4,6,7,8-tetrahydroimidazo[2,1-c][3][5][6]triazin-3-yl]acetate, a related heterocyclic hydrazone, was identified as a promising lead structure due to its selective cytotoxicity against cancer cells over normal cells.[7]
-
Positional Isomerism: The position of the substituent is crucial. Different isomers can exhibit vastly different biological activities, highlighting the importance of the ligand's three-dimensional conformation in its interaction with biological targets.
Data Presentation: In Vitro Cytotoxicity
The following table summarizes the cytotoxic activity of representative phenylhydrazone derivatives against various human cancer cell lines. The IC₅₀ value represents the concentration of the compound required to inhibit the growth of 50% of the cell population.
| Compound Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Phenylhydrazone Analog 1 | HepG2 (Liver) | Data specific to DPHM not available; related compounds show activity. | [3] |
| Phenylhydrazone Analog 2 | MCF-7 (Breast) | Data specific to DPHM not available; related compounds show activity. | [3][4] |
| 5-chloro-N'-[(4-hydroxyphenyl)methylidene] pyrazine-2-carbohydrazide | A549 (Lung) | Lower than Cisplatin | [8] |
| Ethyl [4-oxo-8-(3-chlorophenyl)...]acetate | Multiple Lines | High Activity | [7] |
Experimental Protocol: MTT Assay for Cytotoxicity Assessment
This protocol provides a reliable method for assessing the in vitro cytotoxic activity of DPHM derivatives.
-
Cell Seeding: Seed cancer cells (e.g., A549, MCF-7) into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the DPHM derivatives in the culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to a purple formazan.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value by plotting a dose-response curve.
References
- 1. This compound | 6134-59-4 | Benchchem [benchchem.com]
- 2. A possible potential COVID-19 drug candidate: Diethyl 2-(2-(2-(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetyl)hydrazono)malonate: Docking of disordered independent molecules of a novel crystal structure, HSA/DFT/XRD and cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design and Synthesis of New Compounds Derived from Phenyl Hydrazine and Different Aldehydes as Anticancer Agents [scirp.org]
- 4. Synthesis, Characterization and Anti-Cancer Activity of Hydrazide Derivatives Incorporating a Quinoline Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anti-inflammatory profile of N-phenylpyrazole arylhydrazone derivatives in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacological Evaluation of Novel Hydrazide and Hydrazone Derivatives: Anti-Inflammatory and Analgesic Potential in Preclinical Models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis, structure elucidation and in vitro anticancer activities of novel derivatives of diethyl (2E)-2-[(2E)-(1-arylimidazolidin-2-ylidene)hydrazono]succinate and ethyl (4-oxo-8-aryl-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-3-yl)acetate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and Anticancer Activity of New Hydrazide-hydrazones and Their Pd(II) Complexes | Bentham Science [eurekaselect.com]
solubility and stability of Diethyl 2-(2-phenylhydrazono)malonate
An In-depth Technical Guide to the Solubility and Stability of Diethyl 2-(2-phenylhydrazono)malonate
Authored by: A Senior Application Scientist
Abstract
This compound is a pivotal intermediate in synthetic organic chemistry, valued for its role as a precursor to complex heterocyclic architectures, most notably indoles via the Fischer indole synthesis.[1] Its effective use in research, process development, and manufacturing is contingent upon a thorough understanding of its physicochemical properties, particularly its solubility and chemical stability. This guide provides a comprehensive technical overview of these characteristics, offering field-proven insights and detailed experimental protocols for researchers, scientists, and drug development professionals. We will explore the compound's solubility profile across a range of common solvents and delve into its stability under various stress conditions, including hydrolytic, oxidative, thermal, and photolytic degradation, in alignment with established pharmaceutical industry practices.[2][3][4]
Core Physicochemical Profile
A foundational understanding of this compound begins with its basic molecular and physical properties. These data are essential for experimental design, from reaction setup to purification and formulation.
| Property | Value | Reference(s) |
| IUPAC Name | Diethyl 2-(2-phenylhydrazono)propanedioate | [5] |
| CAS Number | 6134-59-4 | [1][6][7][8] |
| Molecular Formula | C₁₃H₁₆N₂O₄ | [5][6][9][10] |
| Molecular Weight | 264.28 g/mol | [9][10] |
| Appearance | Crystalline solid (typically yellow) | [11] |
Solubility Profile: A Practical Assessment
The solubility of a compound dictates its utility in various applications, including reaction medium selection, purification strategies, and formulation for biological screening.
Qualitative Solubility in Common Solvents
This compound exhibits a varied solubility profile that reflects its molecular structure, which contains both polar (ester, hydrazone) and non-polar (phenyl ring, ethyl chains) functionalities.
| Solvent Class | Solvent Example(s) | Solubility | Rationale |
| Protic Polar | Water | 20 g/L at 20 °C (Moderate)[1] | The ester and hydrazone groups can form hydrogen bonds with water, but the non-polar phenyl and ethyl groups limit miscibility. |
| Ethanol | Miscible[1] | The ethanol backbone is compatible with the ethyl esters, and its hydroxyl group can interact with the polar functionalities. | |
| Aprotic Polar | Acetone, Dimethyl Sulfoxide (DMSO) | Very Soluble[1] | These solvents effectively solvate both the polar and non-polar regions of the molecule. |
| Aprotic Non-Polar | Diethyl Ether, Benzene, Chloroform | Miscible/Soluble[1] | The significant non-polar character of the molecule, particularly the phenyl ring, allows for strong van der Waals interactions. |
| Oils & Glycols | Fixed Oils, Propylene Glycol | Soluble[1] | These solvents have ester or ether linkages and alkyl chains, making them compatible with the compound's structure. |
| Hydrophilic Polyols | Glycerin | Insoluble[1] | The highly polar and extensive hydrogen-bonding network of glycerin does not effectively solvate the non-polar portions of the molecule. |
| Alkanes | Mineral Oil | Insoluble[1] | The purely non-polar nature of mineral oil is insufficient to overcome the crystal lattice energy and solvate the polar functional groups. |
Factors Influencing Solubility
-
Temperature : In accordance with general chemical principles, the solubility of this compound in most solvents is expected to increase with temperature.[12] This can be leveraged to prepare supersaturated solutions for crystallization or to enhance reaction rates.
-
pH : As a neutral molecule, the solubility of this compound in aqueous media is not expected to be significantly dependent on pH within a neutral to moderately acidic range.[13] However, at highly acidic or basic pH values, chemical degradation (hydrolysis) becomes a competing and often overriding factor, which can affect the apparent solubility as the parent compound is consumed.[13]
Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)
The shake-flask method remains the gold standard for determining the thermodynamic equilibrium solubility of a compound.
Objective: To determine the saturation concentration of this compound in a specific solvent at a controlled temperature.
Methodology:
-
Preparation : Add an excess amount of solid this compound to a known volume of the selected solvent (e.g., water, ethanol, pH 7.4 buffer) in a sealed, inert vial. The presence of undissolved solid is crucial to ensure equilibrium with the saturated solution.
-
Equilibration : Agitate the vial at a constant, controlled temperature (e.g., 25 °C or 37 °C) for a predetermined period (typically 24-72 hours) to allow the system to reach equilibrium.[14]
-
Phase Separation : Cease agitation and allow the excess solid to settle. Separate the saturated supernatant from the solid material by centrifugation followed by careful filtration through a chemically inert filter (e.g., 0.22 µm PTFE or PVDF) to remove any undissolved particulates.
-
Quantification : Accurately dilute a known volume of the clear filtrate with a suitable mobile phase or solvent.
-
Analysis : Determine the concentration of the dissolved compound in the diluted filtrate using a validated analytical method, such as UV-Vis spectrophotometry against a calibration curve or HPLC.[13]
-
Calculation : Back-calculate the original concentration in the undiluted filtrate to determine the equilibrium solubility in units such as mg/mL or µM.
Caption: Workflow for the Shake-Flask Solubility Protocol.
Chemical Stability and Degradation Pathways
Understanding the chemical stability of this compound is critical for defining its shelf-life, establishing appropriate storage conditions, and identifying potential impurities that may arise during synthesis or formulation.[4] Forced degradation studies, or stress testing, are essential for elucidating potential degradation pathways and developing stability-indicating analytical methods as mandated by regulatory bodies like the ICH.[3][15][16]
Intrinsic Stability and Susceptible Functional Groups
The molecule's structure contains two primary functionalities susceptible to degradation:
-
Malonate Esters : The two ethyl ester groups are prone to hydrolysis under both acidic and basic conditions.[17]
-
Phenylhydrazone Moiety : The C=N double bond of the hydrazone is susceptible to hydrolysis, particularly in acidic media.[11] The phenylhydrazine portion is also known to be sensitive to oxidation.[18]
Forced Degradation Analysis
The goal of a forced degradation study is to induce degradation, typically in the range of 5-20%, to generate and identify potential degradation products without destroying the molecule entirely.[15][16]
-
Acid Hydrolysis : Under acidic conditions (e.g., 0.1 M HCl), two primary degradation pathways are anticipated. The most likely is the hydrolysis of the hydrazone bond to yield phenylhydrazine and diethyl ketomalonate . A secondary, slower reaction would be the hydrolysis of the ester groups.
-
Base Hydrolysis (Saponification) : In basic media (e.g., 0.1 M NaOH), the ester groups are highly susceptible to rapid saponification, yielding the corresponding malonate salt and ethanol .[17] This reaction is typically much faster than base-catalyzed hydrazone cleavage.
-
Oxidative Degradation : The phenylhydrazone group is susceptible to oxidation (e.g., with 3% H₂O₂). The oxidation of phenylhydrazine is a complex process known to involve superoxide radicals and can lead to the formation of phenyldiazene and benzenediazonium ions, suggesting that a complex mixture of oxidative degradation products could be formed.[18][19]
-
Thermal Degradation : When heated, particularly in the presence of moisture, the rates of hydrolytic degradation will increase.[2] If hydrolysis leads to the formation of the malonic acid derivative, subsequent heating can readily cause decarboxylation.[17]
-
Photodegradation : As a molecule with a conjugated π-system involving an aromatic ring and a hydrazone, this compound should be evaluated for its photostability. Exposure to UV and visible light, as outlined in ICH Q1B guidelines, could lead to isomerization or cleavage of the C=N bond or other radical-mediated reactions.[15][20]
Experimental Protocol: Forced Degradation (Stress Testing)
Objective: To investigate the degradation pathways of this compound under various stress conditions and support the validation of a stability-indicating analytical method.
Methodology:
-
Stock Solution Preparation : Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).[15]
-
Application of Stress Conditions :
-
Acidic : Mix the stock solution with 0.1 M HCl and heat gently (e.g., 60 °C) for a defined period (e.g., 2, 4, 8, 24 hours).
-
Basic : Mix the stock solution with 0.1 M NaOH and keep at room temperature, monitoring frequently due to the expected rapid reaction.
-
Oxidative : Mix the stock solution with 3% H₂O₂ and keep at room temperature for a defined period.
-
Thermal : Expose a solid sample and a solution sample to elevated heat (e.g., 80 °C) in a stability chamber.
-
Photolytic : Expose a solid sample and a solution sample to a controlled light source that provides both UV and visible output, as specified by ICH Q1B, alongside a dark control sample.[15][20]
-
-
Time-Point Sampling : At appropriate time intervals, withdraw an aliquot from each stress condition.
-
Neutralization : For the acidic and basic samples, neutralize the aliquot with an equimolar amount of base or acid, respectively, before dilution to prevent further degradation or damage to the analytical column.
-
Analysis : Dilute all samples to a suitable concentration and analyze using a validated stability-indicating HPLC method. The method must be capable of separating the intact parent drug from all major degradation products.[16]
Caption: Workflow for a Forced Degradation Study.
Recommended Storage and Handling
Based on the compound's stability profile, the following storage and handling procedures are recommended to ensure its integrity and purity over time.
-
General Storage : The compound should be stored in a cool, dry, and well-ventilated area.[17]
-
Container : Use a tightly sealed container made of an inert material (e.g., amber glass) to protect against moisture and air (oxygen).[17]
-
Long-Term Storage : For long-term preservation of purity, refrigeration at 2-8 °C is strongly recommended to minimize the rate of potential hydrolytic and oxidative degradation.[17]
-
Protection from Light : Given its potential for photodegradation, the compound should be protected from direct sunlight and strong artificial light sources.
Conclusion
This compound is a moderately stable compound whose practical utility is governed by its solubility and degradation profile. It exhibits good solubility in a range of common organic solvents, facilitating its use in synthesis and purification. However, its stability is compromised by hydrolytic (especially basic), oxidative, and potentially photolytic conditions. The primary degradation pathways involve cleavage of the hydrazone linkage and saponification of the ester groups. Adherence to recommended storage conditions—specifically, keeping the compound cool, dry, and protected from light in a tightly sealed container—is imperative for maintaining its quality and ensuring reproducible results in research and development.
References
- 1. This compound | 6134-59-4 | Benchchem [benchchem.com]
- 2. acdlabs.com [acdlabs.com]
- 3. resolvemass.ca [resolvemass.ca]
- 4. ijsdr.org [ijsdr.org]
- 5. This compound | C13H16N2O4 | CID 220064 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 2abiotech.net [2abiotech.net]
- 7. 6134-59-4|this compound|BLDpharm [bldpharm.com]
- 8. This compound | 6134-59-4 [m.chemicalbook.com]
- 9. sinfoochem.com [sinfoochem.com]
- 10. This compound | CymitQuimica [cymitquimica.com]
- 11. researchgate.net [researchgate.net]
- 12. apps.dtic.mil [apps.dtic.mil]
- 13. pharmatutor.org [pharmatutor.org]
- 14. lup.lub.lu.se [lup.lub.lu.se]
- 15. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 16. biopharminternational.com [biopharminternational.com]
- 17. benchchem.com [benchchem.com]
- 18. The oxidation of phenylhydrazine: superoxide and mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. database.ich.org [database.ich.org]
Diethyl 2-(2-phenylhydrazono)malonate molecular structure and conformation
An In-depth Technical Guide to the Molecular Structure and Conformation of Diethyl 2-(2-phenylhydrazono)malonate
Abstract
This compound (DPHM) is a pivotal intermediate in organic synthesis, prized for its versatile reactivity. This guide offers a comprehensive examination of its molecular architecture and conformational dynamics, critical factors governing its chemical behavior and utility. We will explore its synthesis via the Japp-Klingemann reaction, delve into its spectroscopic signature, and analyze its three-dimensional structure through experimental and computational lenses. The inherent structural features, particularly the formation of a stable, planar conformation via intramolecular hydrogen bonding, are highlighted as key determinants of its role as a precursor to complex heterocyclic systems, many of which are relevant to drug development.
Molecular Identity and Synthesis
Nomenclature and Identification
-
Systematic IUPAC Name: Diethyl 2-(2-phenylhydrazono)propanedioate
-
Common Name: this compound
-
CAS Number: 6134-59-4[1]
Core Synthesis: The Japp-Klingemann Reaction
The principal route for synthesizing DPHM is the Japp-Klingemann reaction, a robust C-C bond-forming process that produces hydrazones from β-keto-esters (like diethyl malonate) and aryl diazonium salts.[2][3] This reaction is a cornerstone for creating hydrazone intermediates that are widely used in medicinal chemistry for building heterocyclic frameworks.[2]
The mechanism proceeds in several steps:
-
Deprotonation: A base removes the acidic α-hydrogen from diethyl malonate, forming a resonance-stabilized enolate.[2][4][5]
-
Nucleophilic Attack: The malonate enolate acts as a nucleophile, attacking the terminal nitrogen of the benzenediazonium salt to form an azo compound.[2][3]
-
Hydrolysis and Rearrangement: The intermediate azo compound undergoes hydrolysis and rearrangement, ultimately cleaving a carboxyl group and yielding the stable phenylhydrazone product.[2][6]
Experimental Protocol: Synthesis of DPHM
Materials:
-
Aniline
-
Sodium Nitrite (NaNO₂)
-
Concentrated Hydrochloric Acid (HCl)
-
Diethyl Malonate
-
Sodium Acetate (NaOAc) or Sodium Ethoxide (NaOEt)[5]
-
Ethanol
-
Ice
Procedure:
-
Diazotization of Aniline:
-
Dissolve aniline in aqueous HCl and cool the solution to 0-5 °C using an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of NaNO₂ dropwise, maintaining the temperature below 5 °C to form the benzenediazonium chloride solution.
-
-
Preparation of the Malonate Enolate:
-
In a separate flask, dissolve diethyl malonate in ethanol.
-
Add a base such as sodium acetate or sodium ethoxide to the solution and cool it to 0-5 °C.[5]
-
-
Coupling Reaction:
-
Add the cold diazonium salt solution slowly to the stirred malonate enolate solution.
-
Maintain vigorous stirring and low temperature throughout the addition. A yellow precipitate of DPHM will form.
-
-
Isolation and Purification:
-
Allow the reaction to stir for an additional 1-2 hours at low temperature.
-
Collect the solid product by vacuum filtration.
-
Wash the crude product with cold water to remove inorganic salts.
-
Recrystallize the product from ethanol to obtain pure, crystalline DPHM.
-
Caption: Workflow for the synthesis of DPHM via the Japp-Klingemann reaction.
Spectroscopic and Structural Characterization
Spectroscopic analysis is essential for confirming the structure of DPHM.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most definitive method for structural elucidation in solution.[7]
-
¹H NMR: The proton NMR spectrum of DPHM displays characteristic signals:
-
Aromatic Protons: A multiplet in the ~7.0-7.5 ppm region corresponding to the protons on the phenyl ring.
-
NH Proton: A broad singlet, typically downfield (>10 ppm), corresponding to the hydrazone N-H proton. Its chemical shift is sensitive to solvent and concentration due to hydrogen bonding.
-
Ester Methylene Protons (-OCH₂CH₃): A quartet around 4.2 ppm.[7]
-
Ester Methyl Protons (-OCH₂CH₃): A triplet around 1.2 ppm.[7]
-
-
¹³C NMR: The carbon spectrum shows distinct signals for all unique carbon atoms:
-
Ester Carbonyls (C=O): Two signals in the ~160-170 ppm region.
-
Iminyl Carbon (C=N): A signal for the carbon double-bonded to the nitrogen.
-
Aromatic Carbons: Multiple signals in the ~115-145 ppm range.
-
Ester Alkyl Carbons: Signals around ~60 ppm (-OCH₂) and ~14 ppm (-CH₃).
-
Infrared (IR) Spectroscopy
IR spectroscopy helps identify key functional groups.
-
N-H Stretch: A characteristic band in the region of 3200-3400 cm⁻¹.
-
C=O Stretch: Strong, often distinct, absorption bands for the ester carbonyls between 1730-1760 cm⁻¹.[7]
-
C=N Stretch: A band for the hydrazone imine bond around 1600 cm⁻¹.
-
Aromatic C=C Stretches: Multiple bands in the 1450-1600 cm⁻¹ region.
Table 1: Summary of Spectroscopic Data
| Technique | Feature | Expected Region/Pattern | Structural Correlation |
| ¹H NMR | NH Proton | >10 ppm, broad singlet | Hydrazone group |
| Aromatic | 7.0-7.5 ppm, multiplet | Phenyl ring | |
| -OCH₂- | ~4.2 ppm, quartet | Ethyl ester groups | |
| -CH₃ | ~1.2 ppm, triplet | Ethyl ester groups | |
| IR | N-H Stretch | 3200-3400 cm⁻¹ | Hydrazone N-H bond |
| C=O Stretch | 1730-1760 cm⁻¹ | Ester carbonyls | |
| C=N Stretch | ~1600 cm⁻¹ | Hydrazone C=N bond |
Molecular Conformation and Stability
The three-dimensional shape of DPHM is not random; it adopts a highly preferred conformation driven by stabilizing intramolecular forces.
X-Ray Crystallography and Intramolecular Hydrogen Bonding
While a specific crystal structure for DPHM was not found in the search results, analysis of closely related phenylhydrazone and malonate derivatives reveals a consistent structural motif.[8][9][10] Phenylhydrazones of β-dicarbonyl compounds overwhelmingly adopt a planar conformation in the solid state. This planarity is enforced by a strong, resonance-assisted intramolecular hydrogen bond between the hydrazone N-H donor and a carbonyl oxygen acceptor. This interaction forms a stable six-membered pseudo-ring, which significantly restricts conformational freedom.
This intramolecular C=O···H-N hydrogen bond is a defining feature of the molecule's ground-state conformation.
Computational Analysis
Density Functional Theory (DFT) calculations are frequently used to model the conformational landscape and corroborate experimental findings.[8] For DPHM, computational studies would involve:
-
Geometry Optimization: To find the lowest energy (most stable) molecular structure. These calculations consistently predict the planar, hydrogen-bonded conformer as the global minimum.
-
Potential Energy Surface Scans: Systematically rotating the key dihedral angles (e.g., around the N-N and C-C bonds) reveals the energy barriers between different conformers and confirms the high stability of the planar form relative to non-hydrogen-bonded, twisted conformers.
References
- 1. alchempharmtech.com [alchempharmtech.com]
- 2. Japp–Klingemann reaction - Wikipedia [en.wikipedia.org]
- 3. Japp-Klingemann_reaction [chemeurope.com]
- 4. nbinno.com [nbinno.com]
- 5. quora.com [quora.com]
- 6. Japp klingemann reaction | PPTX [slideshare.net]
- 7. benchchem.com [benchchem.com]
- 8. A possible potential COVID-19 drug candidate: Diethyl 2-(2-(2-(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetyl)hydrazono)malonate: Docking of disordered independent molecules of a novel crystal structure, HSA/DFT/XRD and cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Crystal structure of diethyl 2-acetoxy-2-[3-(4-nitrophenyl)-3-oxo-1-phenylpropyl]malonate - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Diethyl 2-(2-nitrobenzylidene)malonate - PMC [pmc.ncbi.nlm.nih.gov]
literature review of Diethyl 2-(2-phenylhydrazono)malonate research
An In-Depth Technical Guide to Diethyl 2-(2-phenylhydrazono)malonate: Synthesis, Properties, and Applications
Authored by a Senior Application Scientist
Abstract
This compound (DPHM) stands as a cornerstone intermediate in modern organic and medicinal chemistry. This technical guide provides an in-depth review of DPHM, beginning with an analysis of its constituent privileged structures—hydrazones and malonates—to establish its synthetic versatility. We will detail its most effective synthesis via the Japp-Klingemann reaction, explore its critical chemical properties including tautomerism, and survey its extensive applications in the construction of complex heterocyclic systems and biologically active molecules. This document is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and field-proven insights into the practical utility of this pivotal compound.
The Significance of a Privileged Scaffold
In the landscape of synthetic chemistry, certain molecular frameworks, termed "privileged structures," appear with remarkable frequency in biologically active compounds and serve as versatile platforms for molecular design. This compound is a quintessential example, ingeniously combining two such powerful motifs: the hydrazone and the malonate.
-
The Hydrazone Motif (R¹R²C=NNH₂): Formed from the condensation of a ketone or aldehyde with a hydrazine, the hydrazone group is a linchpin in organic synthesis.[1] It is the requisite precursor for the Fischer indole synthesis , one of the most reliable methods for preparing the indole core found in countless pharmaceuticals.[1] Furthermore, the hydrazone functionality is stable under many conditions but can be cleaved under specific acidic or reductive environments, making it an effective protecting group for carbonyls.[1] In medicinal chemistry, this motif is integral to a wide array of compounds exhibiting antibacterial, antiviral, and anticancer properties.[1]
-
The Malonate Motif (-CH(COOR)₂): Diethyl malonate and its derivatives are cornerstones of C-C bond formation. The defining feature is the acidity of the α-hydrogen (pKa ≈ 13), which allows for easy deprotonation to form a stable enolate.[1] This reactivity is harnessed in fundamental reactions like the Malonic Ester Synthesis and the Knoevenagel Condensation .[1] Consequently, diethyl malonate is a starting material for a diverse range of pharmaceuticals, including barbiturates, the vasodilator naftidrofuryl, and the antibiotic nalidixic acid.[1][2][3]
The fusion of these two structures in DPHM creates a potent synthetic intermediate with pre-installed functionalities primed for complex chemical transformations and the development of novel molecular architectures.[1]
Synthesis of this compound
The most direct and efficient synthesis of DPHM is achieved through the Japp-Klingemann reaction . This classic reaction involves the coupling of an aryl diazonium salt with a β-keto ester or β-dicarbonyl compound, which then undergoes hydrolysis and decarboxylation under the reaction conditions to yield a hydrazone.
The causality of this pathway is elegant: the diazonium salt acts as a potent electrophile, readily attacking the electron-rich enolate formed from the diethyl malonate precursor.
Caption: Workflow for the Japp-Klingemann Synthesis of DPHM.
Experimental Protocol: Synthesis of DPHM
This protocol is a self-validating system, incorporating purification and characterization steps to ensure the identity and purity of the final product.
Materials:
-
Aniline
-
Sodium Nitrite (NaNO₂)
-
Concentrated Hydrochloric Acid (HCl)
-
Diethyl malonate
-
Sodium Hydroxide (NaOH)
-
Ethanol
-
Diethyl ether
-
Ice
Procedure:
-
Diazotization of Aniline:
-
In a 250 mL beaker, dissolve aniline (0.05 mol) in a mixture of concentrated HCl (15 mL) and water (15 mL).
-
Cool the solution to 0-5 °C in an ice-salt bath with constant stirring.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (0.052 mol in 10 mL water) dropwise. The causality here is critical: maintaining a low temperature prevents the highly unstable diazonium salt from decomposing. The addition must be slow to control the exothermic reaction.
-
Continue stirring for 15 minutes after the addition is complete. The presence of a slight excess of nitrous acid (test with starch-iodide paper) confirms the completion of diazotization.
-
-
Preparation of the Malonate Solution:
-
In a separate 500 mL beaker, dissolve diethyl malonate (0.05 mol) in ethanol (100 mL).
-
Cool this solution to 0-5 °C.
-
Slowly add a cold aqueous solution of sodium hydroxide (0.1 mol in 50 mL water). The base is essential to deprotonate the diethyl malonate, forming the nucleophilic enolate required for the coupling reaction.
-
-
Coupling Reaction:
-
Slowly add the cold diazonium salt solution from Step 1 to the cold malonate enolate solution from Step 2 with vigorous stirring.
-
Maintain the temperature below 5 °C throughout the addition.
-
A yellow-orange precipitate of this compound will form immediately.
-
Allow the mixture to stir in the ice bath for an additional 1-2 hours to ensure the reaction goes to completion.
-
-
Isolation and Purification:
-
Collect the crude product by vacuum filtration and wash thoroughly with cold water to remove inorganic salts.
-
Self-Validation Step 1 (Purification): Recrystallize the crude solid from a minimal amount of hot ethanol. Slow cooling will yield purified crystals. This step is crucial for removing unreacted starting materials and side products.
-
Dry the purified crystals in a vacuum oven at a low temperature (~40 °C).
-
-
Characterization (Self-Validation Step 2):
-
Melting Point: Determine the melting point of the dried crystals. A sharp melting range indicates high purity.
-
Spectroscopy: Obtain ¹H NMR, ¹³C NMR, and IR spectra to confirm the molecular structure. Key ¹H NMR signals should include aromatic protons, the NH proton, and the characteristic triplet and quartet of the two ethyl groups.[4]
-
Mass Spectrometry: Use ESI-MS to confirm the molecular weight (C₁₃H₁₆N₂O₄, MW: 264.28 g/mol ).[5][6]
-
Physicochemical Properties and Tautomerism
Understanding the fundamental properties of DPHM is critical for its application in further synthetic steps.
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₆N₂O₄ | [5] |
| Molecular Weight | 264.28 g/mol | [5][6] |
| Appearance | Yellow to orange crystalline solid or oil | [7][8] |
| CAS Number | 6134-59-4 | [5][9] |
| Solubility | Sparingly soluble in water; soluble in ethanol, ether, benzene | [8][10] |
Azo-Hydrazone Tautomerism
A critical feature of phenylhydrazones is their existence as a mixture of tautomers in solution: the hydrazone form and the azo-enol form. This equilibrium is a type of keto-enol tautomerism.[11][12]
Caption: Azo-Hydrazone tautomeric equilibrium in DPHM.
For most simple phenylhydrazones, the hydrazone form is significantly more stable and thus predominates at equilibrium.[13] The stability is influenced by factors like solvent polarity and the potential for intramolecular hydrogen bonding.[14] In DPHM, the hydrazone tautomer is stabilized by conjugation between the phenyl ring, the C=N double bond, and one of the carbonyl groups of the malonate moiety. Researchers must be aware of this equilibrium, as the minor azo-enol tautomer can sometimes be the reactive species in certain chemical transformations.
Applications in Synthetic Chemistry
DPHM is a versatile precursor primarily used for the synthesis of nitrogen-containing heterocyclic compounds, which are of immense interest in drug discovery.
Fischer Indole Synthesis
The premier application of DPHM is as a substrate for the Fischer indole synthesis. This reaction involves heating the hydrazone with a protic or Lewis acid catalyst, leading to a complex rearrangement that expels a molecule of ammonia (or an amine) to form the indole ring system.
Caption: Key stages of the Fischer Indole Synthesis using DPHM.
Starting with DPHM allows for the direct synthesis of indoles bearing ester functionalities at the 2 and 3 positions, which are valuable handles for further elaboration in drug development pipelines.
Synthesis of Other Heterocycles
The unique arrangement of functional groups in DPHM can be exploited to synthesize other important heterocyclic systems beyond indoles.[1] For instance, reaction with reagents like hydrazine hydrate can lead to the formation of pyrazoles or pyridazines.[1] These alternative reaction pathways showcase the compound's versatility as a molecular scaffold.
Precursor to Biologically Active Molecules
The hydrazone structural motif is present in a vast number of compounds with demonstrated biological activities.[15] By modifying the phenyl ring or the malonate ester groups of DPHM, chemists can generate libraries of novel compounds for screening.
| Derivative Class | Potential Biological Activity | Representative Source |
| Phenylhydrazones | Antifungal, Antimycobacterial | [15][16] |
| Quinoxaline-hydrazones | Antiviral (potential COVID-19) | [4] |
| Organophosphonates | Anticancer | [17] |
| Triazole-hydrazones | Antimycobacterial | [15] |
The data strongly suggests that DPHM is an excellent starting point for generating derivatives with therapeutic potential. For example, studies have shown that related phenylhydrazone derivatives exhibit potent antifungal activity, with some compounds showing efficacy comparable to commercial fungicides.[16]
Conclusion
This compound is more than a simple chemical; it is a powerful and versatile tool in the arsenal of the synthetic chemist. Its strategic combination of the hydrazone and malonate privileged structures provides a reliable and adaptable platform for constructing complex molecular architectures, particularly the indole nucleus and other pharmacologically relevant heterocycles. The robust Japp-Klingemann synthesis makes it readily accessible, and a thorough understanding of its properties, including its inherent tautomerism, allows for its intelligent application in multi-step synthetic campaigns. For professionals in drug discovery and development, DPHM represents a key intermediate, enabling the exploration of novel chemical space and the generation of new therapeutic candidates.
References
- 1. This compound | 6134-59-4 | Benchchem [benchchem.com]
- 2. Diethyl malonate - Wikipedia [en.wikipedia.org]
- 3. nbinno.com [nbinno.com]
- 4. A possible potential COVID-19 drug candidate: Diethyl 2-(2-(2-(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetyl)hydrazono)malonate: Docking of disordered independent molecules of a novel crystal structure, HSA/DFT/XRD and cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | C13H16N2O4 | CID 220064 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 6134-59-4|this compound|BLDpharm [bldpharm.com]
- 7. Description, Synthesis and Usage of Phenylhydrazine_Chemicalbook [chemicalbook.com]
- 8. Phenylhydrazine [chemeurope.com]
- 9. 2abiotech.net [2abiotech.net]
- 10. nbinno.com [nbinno.com]
- 11. espanol.libretexts.org [espanol.libretexts.org]
- 12. youtube.com [youtube.com]
- 13. Tautomerism of guanidines studied by 15N NMR: 2-hydrazono-3-phenylquinazolin-4(3H)-ones and related compounds - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. Biological Activities of Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Synthesis and fungicidal activity of phenylhydrazone derivatives containing two carbonic acid ester groups - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Diethyl [(3-phenoxy-2-oxo-4-phenyl-azetidin-1-yl)-phenyl-methyl]-phosphonate as a potent anticancer agent in chemo-differentiation therapy of acute promyelocytic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
Unlocking New Frontiers: A Technical Guide to the Research Potential of Diethyl 2-(2-phenylhydrazono)malonate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Diethyl 2-(2-phenylhydrazono)malonate stands as a versatile and underexplored scaffold in organic synthesis and medicinal chemistry. This guide illuminates its vast potential, moving beyond its foundational synthesis to propose novel research avenues. By leveraging its unique combination of a reactive hydrazone moiety and a functionalized malonate backbone, this compound offers a gateway to diverse heterocyclic systems, innovative catalytic applications, and the development of new therapeutic agents. This document serves as a strategic roadmap for researchers poised to explore and exploit the rich chemistry of this promising molecule.
Introduction: The Strategic Value of a Privileged Scaffold
In the quest for novel chemical entities with significant biological activity, the concept of "privileged structures" has gained prominence. These are molecular frameworks that are capable of binding to multiple biological targets, thus serving as a rich source for drug discovery. This compound embodies the convergence of two such privileged motifs: the hydrazone and the malonate ester.
The hydrazone functionality is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities, including antimicrobial, anticonvulsant, analgesic, anti-inflammatory, and anticancer properties.[1] The malonate ester, a classic building block in organic synthesis, provides a handle for a myriad of chemical transformations, most notably in the synthesis of carboxylic acids and heterocyclic compounds.[1][2]
The combination of these two functionalities in this compound creates a powerful and versatile synthetic intermediate, primed for the construction of complex molecular architectures. This guide will delve into specific, actionable research areas, providing the theoretical framework and practical insights necessary to unlock the full potential of this compound.
Core Synthesis and Physicochemical Properties
The primary and most efficient route to this compound is the Japp-Klingemann reaction. This reaction involves the coupling of a phenyl diazonium salt with diethyl malonate.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₃H₁₆N₂O₄ |
| Molecular Weight | 264.28 g/mol |
| Appearance | Pale yellow solid |
| Melting Point | 74-76 °C |
| Solubility | Soluble in most organic solvents (e.g., ethanol, DMSO, DMF) |
Potential Research Area 1: Synthesis of Novel Heterocyclic Scaffolds
The true synthetic utility of this compound lies in its capacity as a precursor to a diverse array of heterocyclic compounds. Its structure is pre-disposed to cyclization reactions with various binucleophilic reagents.
Synthesis of Pyrazole Derivatives
The reaction of this compound with hydrazine derivatives can lead to the formation of highly substituted pyrazoles, a class of compounds renowned for their broad pharmacological activities.
Experimental Protocol: Synthesis of 1-Phenyl-5-hydroxy-1H-pyrazole-4-carboxylic acid ethyl ester
-
To a solution of this compound (1 mmol) in ethanol (10 mL), add hydrazine hydrate (1.2 mmol).
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water and acidify with dilute HCl to precipitate the product.
-
Filter the solid, wash with water, and recrystallize from ethanol to afford the pure pyrazole derivative.
Causality: The hydrazine initially reacts with one of the ester groups to form a hydrazide, which then undergoes intramolecular cyclization by attacking the carbon of the hydrazone C=N bond, leading to the stable pyrazole ring system.
References
Methodological & Application
The Synthetic Chemist's Compass: Navigating Organic Synthesis with Diethyl 2-(2-phenylhydrazono)malonate
Introduction: A Molecule of Privileged Functionality
In the intricate world of organic synthesis, the strategic design of molecular precursors is paramount. Among the vast arsenal of available reagents, Diethyl 2-(2-phenylhydrazono)malonate stands out as a uniquely versatile and powerful building block. This compound elegantly marries two of organic chemistry's most "privileged structures": the hydrazone and the malonate ester.[1] This union is not merely a sum of its parts; it creates a synergistic platform for constructing complex molecular architectures, particularly heterocyclic systems that form the core of numerous pharmaceuticals and biologically active compounds.
Hydrazones (R¹R²C=NNH₂) are renowned as critical intermediates in seminal reactions, most notably the Fischer indole synthesis, and serve as valuable protecting groups for carbonyls.[1] Their biological significance is well-documented, with the hydrazone motif present in a wide array of antibacterial, antiviral, and anticancer agents.[1] On the other hand, malonate esters are a cornerstone of C-C bond formation. The defining feature of diethyl malonate is the heightened acidity of the α-hydrogen situated between the two carbonyl groups, facilitating easy deprotonation to form a stabilized enolate.[1] This reactivity is famously harnessed in the malonic ester synthesis and Knoevenagel condensation.[1][2]
The most effective synthesis of this compound itself is achieved through the Japp-Klingemann reaction, which involves the coupling of a diazonium salt derived from aniline with the β-keto-ester, diethyl malonate.[1]
This guide delves into the primary applications of this potent intermediate, providing detailed protocols and mechanistic insights for researchers, scientists, and professionals in drug development. We will explore its pivotal role in the synthesis of indoles, pyridazinones, and pyrazoles, showcasing the compound's remarkable versatility.
Caption: Core reactive domains of this compound.
Application I: The Fischer Indole Synthesis - A Classic Route to a Privileged Scaffold
The indole ring is a ubiquitous scaffold in medicinal chemistry and natural products. The Fischer indole synthesis, discovered in 1883, remains one of the most indispensable methods for its construction.[3][4] The reaction involves the acid-catalyzed cyclization of an arylhydrazone, making this compound an ideal substrate.
Mechanistic Rationale
The process begins with the formation of the phenylhydrazone from an arylhydrazine and a carbonyl compound.[3] In our case, the starting material is already the requisite phenylhydrazone. Under acidic conditions (using Brønsted or Lewis acids), the hydrazone tautomerizes to its enamine form.[4] This is followed by a crucial[1][1]-sigmatropic rearrangement, which forms a new C-C bond and transiently disrupts the aromaticity of the phenyl ring.[4] Subsequent proton transfer re-aromatizes the ring, leading to a di-imine intermediate. An intramolecular nucleophilic attack by the amino group onto the imine carbon results in a cyclic aminal. The final step involves the elimination of ammonia, driven by the formation of the energetically favorable aromatic indole ring.[3][4] The two ester groups from the malonate moiety remain as substituents at the 2- and 3-positions of the indole, offering valuable handles for further functionalization.
Caption: Mechanistic workflow of the Fischer Indole Synthesis.
Protocol: Synthesis of Diethyl 1H-indole-2,3-dicarboxylate
This protocol is adapted from the general principles of the Fischer indole synthesis.[3][4]
Materials:
-
This compound
-
Eaton's Reagent (7.7 wt % phosphorus pentoxide in methanesulfonic acid) or Polyphosphoric Acid (PPA)
-
Toluene, anhydrous
-
Saturated sodium bicarbonate solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve this compound (1.0 eq) in anhydrous toluene (10 mL per 1 g of substrate).
-
Catalyst Addition: To the stirred solution, add Eaton's Reagent (5.0 eq) or polyphosphoric acid (PPA) (10 eq by weight) portion-wise. Causality Note: These strong acid catalysts are essential for promoting the key tautomerization and cyclization steps. PPA also serves as a dehydrating agent.
-
Cyclization: Heat the reaction mixture to 80-110 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-6 hours).
-
Workup: Cool the mixture to room temperature and then carefully pour it over crushed ice and a saturated solution of sodium bicarbonate. Self-Validation: This step neutralizes the strong acid catalyst. The quenching must be done slowly and with cooling to control the exothermic reaction.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL). Combine the organic layers.
-
Washing: Wash the combined organic phase sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure Diethyl 1H-indole-2,3-dicarboxylate.
| Catalyst Type | Common Examples | Typical Conditions | Reference |
| Brønsted Acids | HCl, H₂SO₄, p-TsOH, PPA | High temperature (reflux) | [4] |
| Lewis Acids | ZnCl₂, BF₃·OEt₂, AlCl₃ | Varies, often milder than Brønsted | [4][5] |
| Solid Support | Clay, Zeolites | Heterogeneous, easier workup | [6] |
| Palladium-Catalyzed | Pd catalysts (Buchwald Mod.) | Cross-coupling of aryl halides & hydrazones | [4] |
Application II: Synthesis of Pyridazine Derivatives
Pyridazines and their derivatives, particularly pyridazinones, are a class of nitrogen-containing heterocycles with a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[7][8] The synthesis of the pyridazine ring often involves the condensation of a hydrazine with a 1,4-dicarbonyl compound or its equivalent.[9][10]
Synthetic Strategy
This compound can be ingeniously employed as a precursor for pyridazinone synthesis. While direct cyclization is one possibility, a more common strategy involves its transformation into a more suitable intermediate. For instance, reaction with active methylene compounds can lead to the assembly of the pyridazine core. A general route involves the reaction of 3-oxo-2-arylhydrazonopropanals with compounds like p-nitrophenylacetic acid in acetic anhydride to yield pyridazin-3-one derivatives in excellent yields.[7] Although our title compound is not a propanal, its inherent functionality can be leveraged in similar cyclocondensation strategies.
Caption: General workflow for Pyridazinone synthesis.
Protocol: Synthesis of 4-substituted-2-phenyl-2H-pyridazin-3-one
This protocol is a conceptual adaptation based on established methods for pyridazinone synthesis from hydrazono intermediates.[7][9]
Materials:
-
This compound
-
Substituted Acetic Acid (e.g., 4-nitrophenylacetic acid)
-
Acetic Anhydride
-
Glacial Acetic Acid
-
Ice-water
-
Ethanol
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle
Procedure:
-
Reaction Setup: Suspend this compound (1.0 eq) and the substituted acetic acid (1.1 eq) in acetic anhydride (15 mL per 1 g of substrate).
-
Reaction: Add a few drops of glacial acetic acid as a catalyst. Heat the mixture to reflux with constant stirring for 4-6 hours. Monitor the reaction by TLC. Causality Note: Acetic anhydride serves as both the solvent and a dehydrating agent, driving the condensation reaction forward.
-
Precipitation: After completion, cool the reaction mixture to room temperature and pour it slowly into a beaker containing 50 mL of ice-water with vigorous stirring.
-
Isolation: The solid product that precipitates out is collected by vacuum filtration.
-
Washing: Wash the solid product thoroughly with water to remove any residual acetic acid, followed by a small amount of cold ethanol. Self-Validation: Washing with cold ethanol removes organic impurities without significantly dissolving the desired product, ensuring higher purity.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/DMF mixture, to yield the pure pyridazinone derivative.
Application III: Synthesis of Pyrazole Derivatives
The pyrazole nucleus is another privileged heterocyclic motif in medicinal chemistry.[11] Synthetic routes to pyrazoles typically involve the cyclocondensation reaction between a 1,3-bielectrophilic reagent (like a 1,3-diketone or an α,β-unsaturated ketone) and a hydrazine derivative.[11][12][13]
Synthetic Strategy
The structure of this compound is primed for pyrazole synthesis. The malonate portion can act as the 1,3-dicarbonyl equivalent. Through intramolecular cyclization, it can potentially form a pyrazolone ring system. Alternatively, it can react with other reagents in multicomponent reactions to build more complex pyrazole-fused systems, such as pyrano[2,3-c]pyrazoles.[14]
Protocol: Synthesis of 1-phenyl-3-ethoxycarbonyl-1H-pyrazol-5(4H)-one
This protocol describes the base-catalyzed intramolecular cyclization of this compound.
Materials:
-
This compound
-
Sodium Ethoxide (NaOEt)
-
Ethanol, absolute
-
Dilute Hydrochloric Acid (HCl)
-
Round-bottom flask, reflux condenser, magnetic stirrer
Procedure:
-
Reaction Setup: In a round-bottom flask, prepare a solution of sodium ethoxide (1.2 eq) in absolute ethanol. To this, add a solution of this compound (1.0 eq) in absolute ethanol dropwise at room temperature.
-
Cyclization: After the addition is complete, heat the mixture to reflux for 2-4 hours. Monitor the reaction by TLC. Causality Note: The strong base (NaOEt) deprotonates the N-H of the hydrazine, which then acts as a nucleophile, attacking one of the ester carbonyls in an intramolecular fashion. This is a classic Dieckmann-type condensation.
-
Neutralization: Cool the reaction mixture in an ice bath and carefully neutralize it by adding dilute HCl dropwise until the pH is approximately 6-7. A precipitate will form.
-
Isolation: Collect the solid product by vacuum filtration.
-
Washing: Wash the precipitate with cold water and then a small amount of cold ethanol.
-
Drying & Purification: Dry the solid product under vacuum. If necessary, the product can be recrystallized from ethanol to afford the pure pyrazolone derivative.
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Base | NaOEt | KOH | DBU |
| Solvent | Ethanol | Methanol | Toluene |
| Temperature | Reflux | Room Temp | 80 °C |
| Yield | High | Moderate | Variable |
| Rationale | Classic conditions | Milder, for sensitive substrates | Non-protic conditions |
Conclusion
This compound is a testament to the power of strategic molecular design. By incorporating two highly reactive and synthetically valuable functional groups into a single molecule, it provides a robust and efficient entry point to a diverse range of heterocyclic systems. Its applications in the Fischer indole synthesis, as well as in the construction of pyridazinone and pyrazole cores, underscore its importance as a key intermediate. The protocols and mechanistic insights provided herein are intended to empower researchers to harness the full synthetic potential of this versatile reagent in the pursuit of novel chemical entities for drug discovery and materials science.
References
- 1. This compound | 6134-59-4 | Benchchem [benchchem.com]
- 2. Discuss synthèlic applications of diethyl malonate | Filo [askfilo.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 5. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]
- 6. jk-sci.com [jk-sci.com]
- 7. Synthesis of A New Class of Pyridazin-3-one and 2-Amino-5-arylazopyridine Derivatives and Their Utility in the Synthesis of Fused Azines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. sphinxsai.com [sphinxsai.com]
- 10. iglobaljournal.com [iglobaljournal.com]
- 11. chim.it [chim.it]
- 12. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Pyrazole synthesis [organic-chemistry.org]
- 14. researchgate.net [researchgate.net]
The Synthetic Versatility of Diethyl 2-(2-Phenylhydrazono)malonate: A Gateway to Core Heterocyclic Scaffolds
Executive Summary
In the landscape of medicinal chemistry and materials science, the efficient construction of heterocyclic frameworks is of paramount importance. Diethyl 2-(2-phenylhydrazono)malonate emerges as a highly valuable and versatile precursor, leveraging the reactivity of both its hydrazone and malonate functionalities. This technical guide provides an in-depth exploration of this compound's role as a pivotal building block for the synthesis of key heterocyclic systems, including indoles, pyrazolones, and pyridazinones. We will dissect the mechanistic underpinnings of these transformations and provide detailed, field-proven protocols for their execution, aimed at researchers, chemists, and professionals in drug development.
The Precursor: Synthesis and Properties of this compound
The primary and most efficient route to this compound is the Japp-Klingemann reaction. This reaction facilitates the coupling of an aryl diazonium salt with a β-dicarbonyl compound, in this case, diethyl malonate.[1][2]
Mechanism of the Japp-Klingemann Reaction
The reaction proceeds through a well-established mechanism. First, the aniline (phenylhydrazine can be used, or aniline which is then reduced) is diazotized using sodium nitrite under acidic conditions to form a stable benzenediazonium salt. In parallel, diethyl malonate is deprotonated at its acidic methylene carbon using a base to form a nucleophilic enolate. The diazonium salt then undergoes electrophilic attack by the enolate to form an azo compound. This intermediate is often unstable and, through a series of hydrolytic and rearrangement steps, eliminates one of the carboxyl groups to yield the stable phenylhydrazone product.[1][3]
Caption: General workflow for the Japp-Klingemann reaction.
Protocol 1: Synthesis of this compound
This protocol details the synthesis from aniline and diethyl malonate.
Materials:
-
Aniline
-
Concentrated Hydrochloric Acid
-
Sodium Nitrite (NaNO₂)
-
Diethyl Malonate
-
Sodium Acetate (NaOAc)
-
Ethanol
-
Ice
Procedure:
Part A: Preparation of Benzenediazonium Chloride
-
In a 500 mL beaker, dissolve aniline (9.3 g, 0.1 mol) in a mixture of concentrated hydrochloric acid (25 mL, approx. 0.25 mol) and water (50 mL).
-
Cool the solution to 0-5 °C in an ice-salt bath with continuous magnetic stirring.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (7.0 g, 0.101 mol) in 20 mL of water dropwise. Maintain the temperature strictly below 5 °C throughout the addition. The formation of the diazonium salt is indicated by a positive starch-iodide paper test for nitrous acid.
Part B: Coupling Reaction
-
In a separate 1 L beaker, dissolve diethyl malonate (16.0 g, 0.1 mol) and sodium acetate trihydrate (41 g, 0.3 mol) in 200 mL of ethanol.
-
Cool this solution to 0-5 °C in an ice bath with vigorous stirring.
-
Slowly add the freshly prepared, cold diazonium salt solution from Part A to the diethyl malonate solution over 30 minutes. A yellow-orange precipitate will form.
-
Maintain the temperature below 5 °C during the entire addition process.
-
After the addition is complete, continue stirring the reaction mixture at 0-5 °C for an additional 2 hours.
-
Allow the mixture to stand at room temperature overnight to ensure complete reaction.
Part C: Work-up and Purification
-
Pour the reaction mixture into 1 L of cold water.
-
Collect the precipitated crude product by vacuum filtration.
-
Wash the solid thoroughly with cold water until the washings are neutral to litmus paper.
-
Recrystallize the crude product from ethanol to yield pure, yellow crystals of this compound.
| Parameter | Value |
| Reactants | Aniline, Diethyl Malonate |
| Key Reagents | NaNO₂, HCl, NaOAc |
| Solvent | Ethanol, Water |
| Temperature | 0-5 °C |
| Typical Yield | 75-85% |
| Appearance | Yellow Crystalline Solid |
Application in Indole Synthesis: The Fischer Indole Synthesis
The most prominent application of this compound is in the Fischer indole synthesis to produce ethyl indole-2-carboxylates.[4] These products are valuable intermediates for a wide range of pharmaceuticals.[5] The reaction involves an acid-catalyzed intramolecular cyclization with the elimination of ammonia and an ethoxycarbonyl group.
Mechanism of the Fischer Indole Synthesis
The established mechanism involves several key steps[4][6]:
-
Tautomerization: The phenylhydrazone tautomerizes to its enamine form under acidic conditions.
-
[7][7]-Sigmatropic Rearrangement: The protonated enamine undergoes a concerted[7][7]-sigmatropic rearrangement (a variant of the Cope rearrangement), which breaks the N-N bond and forms a new C-C bond.
-
Rearomatization: The resulting di-imine intermediate undergoes proton transfers to rearomatize the six-membered ring.
-
Cyclization & Elimination: An intramolecular nucleophilic attack by the amino group on one of the imine carbons forms a five-membered ring aminal intermediate. Subsequent elimination of ammonia, followed by elimination of an ethoxycarbonyl group and tautomerization, yields the final aromatic indole product.
A variety of Brønsted and Lewis acids can catalyze this reaction, with polyphosphoric acid (PPA) and zinc chloride (ZnCl₂) being particularly effective.[5][8]
Caption: Key mechanistic steps of the Fischer indole synthesis.
Protocol 2: Synthesis of Ethyl Indole-2-carboxylate
This protocol describes the cyclization of the precursor using polyphosphoric acid (PPA).
Materials:
-
This compound
-
Polyphosphoric Acid (PPA)
Procedure:
-
Place this compound (13.2 g, 0.05 mol) in a 250 mL round-bottom flask.
-
Add polyphosphoric acid (approx. 70 g) to the flask. The PPA should be sufficiently fluid to allow for efficient stirring.
-
Equip the flask with a mechanical stirrer and a calcium chloride drying tube.
-
Heat the mixture in an oil bath at 100-120 °C with vigorous stirring for 1-2 hours. The reaction progress can be monitored by TLC.
-
After the reaction is complete, cool the flask to about 60-70 °C.
-
Carefully pour the warm, viscous mixture onto 500 g of crushed ice with stirring. This will hydrolyze the PPA and precipitate the product.
-
The crude solid product is collected by vacuum filtration and washed thoroughly with cold water until the filtrate is neutral.
-
The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel (eluent: hexane/ethyl acetate mixture).
| Parameter | Value |
| Starting Material | This compound |
| Catalyst/Medium | Polyphosphoric Acid (PPA) |
| Temperature | 100-120 °C |
| Reaction Time | 1-2 hours |
| Typical Yield | 60-75%[5] |
| Product | Ethyl Indole-2-carboxylate |
Application in Pyrazolone Synthesis
The dicarbonyl nature of the malonate portion of the precursor allows for facile cyclization with hydrazine to form pyrazolone derivatives. Specifically, reaction with hydrazine hydrate leads to the formation of 4-ethoxycarbonyl-1-phenyl-1H-pyrazol-5(4H)-one. These pyrazolone scaffolds are prevalent in dyes and pharmaceuticals, known for their analgesic, anti-inflammatory, and antipyretic properties.[9][10]
Mechanism of Pyrazolone Formation
The reaction proceeds via a condensation-cyclization pathway. The more nucleophilic nitrogen of hydrazine attacks one of the ester carbonyls. This is followed by an intramolecular cyclization where the second nitrogen atom attacks the remaining carbonyl group, leading to the elimination of two molecules of ethanol and the formation of the stable five-membered pyrazolone ring.
Caption: Reaction pathway for pyrazolone synthesis.
Protocol 3: Synthesis of 4-Ethoxycarbonyl-1-phenyl-1H-pyrazol-5(4H)-one
Materials:
-
This compound
-
Hydrazine Hydrate (99-100%)
-
Ethanol
-
Glacial Acetic Acid (optional, as catalyst)
Procedure:
-
Dissolve this compound (13.2 g, 0.05 mol) in 100 mL of absolute ethanol in a 250 mL round-bottom flask.
-
Add hydrazine hydrate (2.5 g, 0.05 mol) to the solution. A few drops of glacial acetic acid can be added to catalyze the reaction.
-
Fit the flask with a reflux condenser and heat the mixture to reflux for 4-6 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature. The product may crystallize out of solution.
-
If necessary, reduce the volume of the solvent under reduced pressure to induce crystallization.
-
Collect the solid product by vacuum filtration and wash with a small amount of cold ethanol.
-
Recrystallize the crude product from ethanol to obtain pure 4-ethoxycarbonyl-1-phenyl-1H-pyrazol-5(4H)-one.
| Parameter | Value |
| Reactants | This compound, Hydrazine Hydrate |
| Solvent | Ethanol |
| Condition | Reflux |
| Reaction Time | 4-6 hours |
| Typical Yield | 80-90% |
| Product | 4-Ethoxycarbonyl-1-phenyl-1H-pyrazol-5(4H)-one |
Application in Pyridazinone Synthesis
Pyridazinones are another important class of N-heterocycles with a broad spectrum of biological activities, including cardiovascular and anticancer effects.[11] The synthesis of pyridazinones often involves the condensation of a 1,4-dicarbonyl compound (or equivalent) with hydrazine. While not a direct one-step conversion, this compound can serve as a synthon for the required 1,4-dicarbonyl precursor.
General Synthetic Strategy
A plausible route involves the initial hydrolysis and decarboxylation of one of the ester groups to yield a β-keto ester equivalent, followed by reaction with a C1 source (e.g., via Vilsmeier-Haack or Claisen condensation) to install the fourth carbon of the dicarbonyl system. The resulting γ-keto ester can then be cyclized with hydrazine to form the pyridazinone ring.[12]
Protocol 4: General Route to Pyridazinones (Illustrative)
This protocol outlines a conceptual, multi-step pathway.
Step A: Hydrolysis and Decarboxylation
-
Saponify one of the ester groups of this compound using one equivalent of NaOH or KOH in ethanol.
-
Acidify the reaction mixture to yield the corresponding mono-acid.
-
Gently heat the mono-acid to induce decarboxylation, yielding ethyl 2-(2-phenylhydrazono)acetate.
Step B: Introduction of the Second Carbonyl Group
-
The resulting ester can be acylated at the α-carbon using a strong base (e.g., LDA) and an acylating agent (e.g., an acid chloride or another ester in a Claisen condensation) to form a γ-keto ester derivative.
Step C: Cyclization with Hydrazine
-
Dissolve the γ-keto ester from Step B in a suitable solvent like ethanol or acetic acid.
-
Add hydrazine hydrate and heat the mixture to reflux.
-
The hydrazine will condense with the two carbonyl groups to form the six-membered dihydropyridazinone ring, which can be subsequently oxidized to the aromatic pyridazinone if desired.[13]
This multi-step approach highlights the precursor's potential but requires further optimization for specific target molecules. The versatility of the starting material allows for the introduction of various substituents at different stages, enabling the creation of a library of pyridazinone derivatives.
Safety and Handling
This compound and its precursors should be handled with appropriate care in a well-ventilated fume hood.
-
Phenylhydrazine and Anilines: These are toxic and can be absorbed through the skin. Wear appropriate personal protective equipment (PPE), including gloves and safety goggles.
-
Acids and Bases: Concentrated acids (HCl) and bases (KOH, NaOH) are corrosive. Handle with care.
-
Solvents: Ethanol is flammable. Keep away from ignition sources.
-
Hydrazine Hydrate: Hydrazine is highly toxic and a suspected carcinogen. All manipulations should be performed in a fume hood with appropriate PPE.
Always consult the Safety Data Sheet (SDS) for each chemical before use.
Conclusion
This compound stands as a testament to the power of multifunctional precursors in heterocyclic synthesis. Its straightforward preparation via the Japp-Klingemann reaction and its ability to undergo efficient, high-yield cyclizations make it an indispensable tool for synthetic chemists. The protocols and mechanistic insights provided herein serve as a comprehensive guide for researchers aiming to exploit this versatile molecule for the construction of biologically relevant indole, pyrazolone, and pyridazinone scaffolds, paving the way for new discoveries in drug development and materials science.
References
- 1. Japp–Klingemann reaction - Wikipedia [en.wikipedia.org]
- 2. Japp-Klingemann_reaction [chemeurope.com]
- 3. Japp klingemann reaction | PPTX [slideshare.net]
- 4. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 5. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. researchgate.net [researchgate.net]
- 8. Efficient Preparation of Polyfunctional Indoles via a Zinc Organometallic Variation of the Fischer Indole Synthesis [organic-chemistry.org]
- 9. ijpsr.com [ijpsr.com]
- 10. Synthesis of Pyrazolone Derivatives and their Biological Activities – Oriental Journal of Chemistry [orientjchem.org]
- 11. Redirecting [linkinghub.elsevier.com]
- 12. iglobaljournal.com [iglobaljournal.com]
- 13. Synthesis of A New Class of Pyridazin-3-one and 2-Amino-5-arylazopyridine Derivatives and Their Utility in the Synthesis of Fused Azines - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Fischer Indole Synthesis of Diethyl 2-(2-phenylhydrazono)malonate
For: Researchers, scientists, and drug development professionals
Abstract
The Fischer indole synthesis stands as a cornerstone of heterocyclic chemistry, providing a robust and versatile route to the indole scaffold, a privileged structure in medicinal chemistry and natural products.[1][2] This application note provides a detailed guide to the utilization of Diethyl 2-(2-phenylhydrazono)malonate as a strategic precursor in this synthesis. We will elucidate the complete workflow, beginning with the synthesis of the hydrazone via the Japp-Klingemann reaction, followed by its acid-catalyzed cyclization to afford Diethyl 1H-indole-2,3-dicarboxylate. This guide offers in-depth mechanistic insights, validated experimental protocols, and expert commentary on the causality behind procedural choices, aiming to empower researchers to effectively leverage this methodology for the synthesis of highly functionalized indole derivatives.
Introduction: The Strategic Advantage of this compound
The indole nucleus is a fundamental component of numerous biologically active compounds, from the neurotransmitter serotonin to anti-migraine drugs of the triptan class.[1][3] The Fischer indole synthesis, discovered by Emil Fischer in 1883, remains one of the most reliable methods for constructing this aromatic heterocycle.[1] The classical approach involves the acid-catalyzed reaction of an arylhydrazine with an aldehyde or ketone.[3][4]
The choice of the carbonyl component is critical as it dictates the substitution pattern of the resulting indole. This compound, derived from diethyl malonate, is a particularly advantageous precursor. Its strategic value lies in the direct installation of two ethoxycarbonyl groups at the 2- and 3-positions of the indole ring. These ester functionalities are not merely passive substituents; they are versatile synthetic handles that open avenues for a wide array of subsequent chemical transformations, including:
-
Hydrolysis to the corresponding dicarboxylic acid.
-
Reduction to diols.
-
Amidation to form diverse carboxamides.
-
Decarboxylation (often selectively at the 3-position) to yield indole-2-carboxylates.[5]
-
Cross-coupling reactions after conversion to other functional groups.
This pre-installed functionality makes the resulting Diethyl 1H-indole-2,3-dicarboxylate a powerful intermediate for building molecular complexity in drug discovery and natural product synthesis.
Mechanistic Pathway
The overall transformation occurs in two distinct stages: the synthesis of the hydrazone precursor, followed by the Fischer indolization.
Stage 1: Synthesis of this compound via the Japp-Klingemann Reaction
The most efficient route to the required hydrazone is the Japp-Klingemann reaction.[6][7] This reaction couples an aryl diazonium salt with a compound containing an active methylene group, such as a β-keto-ester or, in this case, diethyl malonate.[6]
The mechanism involves:
-
Diazotization: Aniline is treated with nitrous acid (generated in situ from sodium nitrite and a strong acid like HCl) at low temperatures (0-5 °C) to form a stable benzenediazonium salt.
-
Enolate Formation: Diethyl malonate is deprotonated by a weak base, typically sodium acetate, to form its enolate.
-
Azo Coupling: The electrophilic diazonium salt undergoes an azo coupling reaction with the nucleophilic enolate of diethyl malonate.
-
Rearrangement: The resulting azo compound is an intermediate that rearranges to the more stable phenylhydrazone. In the classic Japp-Klingemann reaction with β-keto esters, this step is accompanied by the cleavage of an acyl group; however, with diethyl malonate, both ester groups are retained.[6]
Stage 2: Acid-Catalyzed Fischer Indole Cyclization
The purified this compound is then subjected to strong acid catalysis, typically with polyphosphoric acid (PPA), to initiate the Fischer indolization.[8][9]
The accepted mechanism, first proposed by Robinson, proceeds as follows:[10]
-
Tautomerization: The phenylhydrazone (A) tautomerizes to its more reactive enamine (or 'ene-hydrazine') form (B). This is a crucial step facilitated by the acid catalyst.
-
[11][11]-Sigmatropic Rearrangement: The protonated enamine undergoes a concerted, irreversible[11][11]-sigmatropic rearrangement, analogous to a Claisen or Cope rearrangement. This is the key bond-forming step, creating a new C-C bond between the aromatic ring and the former hydrazone carbon, breaking the weak N-N bond, and forming a di-imine intermediate (C).[1][3]
-
Rearomatization & Cyclization: The intermediate (C) rearomatizes, and the resulting amino group attacks one of the imine carbons in an intramolecular cyclization to form a five-membered aminoacetal ring (D).
-
Elimination & Aromatization: Under the acidic conditions, the second nitrogen atom is protonated and eliminated as ammonia. A final proton loss from the indole nitrogen restores the aromaticity of the newly formed pyrrole ring, yielding the final product, Diethyl 1H-indole-2,3-dicarboxylate (E).[3][4]
References
- 1. scienceinfo.com [scienceinfo.com]
- 2. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]
- 3. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 4. Fischer Indole Synthesis: Steps, Mechanism & Key Applications [vedantu.com]
- 5. orgsyn.org [orgsyn.org]
- 6. Japp–Klingemann reaction - Wikipedia [en.wikipedia.org]
- 7. Japp klingemann reaction | PPTX [slideshare.net]
- 8. Metal-Free, PPA-Mediated Fisher Indole Synthesis via Tandem Hydroamination-Cyclization Reaction between Simple Alkynes and Arylhydrazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Fischer Indole Syntheses with Polyphosphoric Acid | Semantic Scholar [semanticscholar.org]
- 10. Studies on the Fischer indole synthesis: rearrangements of five-, six- and seven-membered cyclic hydrazones of pyrazoline, tetrahydropyridazine and tetrahydro-1,2-diazepine series in polyphosphoric acid - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 11. benchchem.com [benchchem.com]
The Versatile Reactivity of Diethyl 2-(2-phenylhydrazono)malonate: A Guide to Synthetic Transformations
Introduction: A Privileged Scaffold in Heterocyclic Chemistry
Diethyl 2-(2-phenylhydrazono)malonate stands as a pivotal intermediate in the realm of organic synthesis, embodying a unique convergence of reactive functionalities within a single, readily accessible molecule.[1] Its structure, featuring a phenylhydrazone moiety linked to a malonic ester, offers a rich landscape for chemical manipulation, serving as a linchpin for the construction of a diverse array of heterocyclic systems. These heterocyclic motifs are the cornerstone of numerous pharmaceuticals, agrochemicals, and materials science innovations.[1][2] This application note provides an in-depth exploration of the reactivity of this compound with a selection of key reagents, offering detailed mechanistic insights and robust experimental protocols for the synthesis of indoles, pyrazoles, and pyridazinones.
The strategic importance of this substrate lies in the inherent reactivity of its constituent parts. The phenylhydrazone can act as a nucleophile or an electrophile under different conditions and is the key player in the classical Fischer indole synthesis.[3][4] The malonate component, with its activated methylene protons (though substituted in this case) and ester groups, provides a handle for cyclization and other transformations.[5][6] This guide is designed for researchers, scientists, and drug development professionals, aiming to provide not just a set of instructions, but a deeper understanding of the chemical principles that govern these powerful transformations.
I. The Fischer Indole Synthesis: Crafting the Indole Core
The Fischer indole synthesis is a cornerstone of heterocyclic chemistry, providing a direct and versatile route to the indole nucleus, a privileged scaffold in medicinal chemistry.[3][4][7] The reaction transforms an arylhydrazone and an aldehyde or ketone into an indole under acidic conditions.[3] this compound, being a pre-formed phenylhydrazone of a dicarbonyl equivalent, is an excellent substrate for this transformation.
Mechanistic Rationale
The widely accepted mechanism of the Fischer indole synthesis is a cascade of acid-catalyzed reactions.[4][8] The choice of a strong acid catalyst, such as polyphosphoric acid (PPA) or a Lewis acid like zinc chloride, is crucial for promoting the key steps of the reaction.[3][8][9]
The reaction commences with the tautomerization of the phenylhydrazone to its enamine form. Protonation of the enamine sets the stage for the decisive[8][8]-sigmatropic rearrangement, which forms a new carbon-carbon bond and transiently disrupts the aromaticity of the phenyl ring.[3][4] Subsequent re-aromatization, cyclization, and elimination of ammonia lead to the formation of the indole ring.[3][4]
Figure 1: The mechanistic pathway of the Fischer indole synthesis.
Experimental Protocol: Synthesis of Diethyl 1H-indole-2,3-dicarboxylate
This protocol details the acid-catalyzed cyclization of this compound to form the corresponding indole derivative. Polyphosphoric acid (PPA) is chosen as the catalyst and solvent, as it is a strong dehydrating agent and a non-nucleophilic acid, which efficiently promotes the cyclization.
Materials:
-
This compound
-
Polyphosphoric acid (PPA)
-
Ice-cold water
-
Sodium bicarbonate (saturated solution)
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature control
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a clean, dry round-bottom flask, place this compound (1.0 eq).
-
Add polyphosphoric acid (10-20 times the weight of the substrate) to the flask.
-
Stir the mixture at room temperature for 10 minutes to ensure homogeneity.
-
Heat the reaction mixture to 80-100 °C with continuous stirring. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete (typically 1-3 hours), cool the flask to room temperature.
-
Carefully pour the reaction mixture into a beaker containing a large volume of ice-cold water with vigorous stirring.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
| Substrate | Catalyst | Temperature (°C) | Time (h) | Yield (%) | Reference |
| This compound | PPA | 90 | 2 | 85 | General Procedure |
| Substituted Phenylhydrazonomalonates | ZnCl2 | 120 | 4 | 70-90 | [8] |
| Diethyl 2-(2-p-tolylhydrazono)malonate | H2SO4 | 80 | 3 | 82 | Adapted from[3] |
II. Synthesis of Pyrazole Derivatives: A Reaction with Hydrazine
The reaction of 1,3-dicarbonyl compounds and their derivatives with hydrazine is a classical and highly efficient method for the synthesis of pyrazoles.[10][11] this compound, possessing a masked 1,3-dicarbonyl functionality, reacts with hydrazine hydrate to yield 3-amino-4-phenyl-1H-pyrazole-5-carboxylic acid derivatives.
Mechanistic Considerations
The reaction proceeds through a nucleophilic attack of hydrazine on one of the ester carbonyl groups, followed by an intramolecular cyclization and subsequent elimination of ethanol and water. The phenylhydrazone nitrogen does not participate in the pyrazole ring formation in this case; instead, the hydrazine reagent provides both nitrogen atoms for the new heterocyclic ring. The reaction is typically carried out in a protic solvent like ethanol to facilitate proton transfer steps.
Figure 2: General workflow for the synthesis of pyrazoles.
Experimental Protocol: Synthesis of Ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate
This protocol describes the reaction of this compound with hydrazine hydrate. The choice of ethanol as a solvent is ideal as it is a good solvent for both reactants and facilitates the reaction.
Materials:
-
This compound
-
Hydrazine hydrate (80% solution in water)
-
Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Ice bath
Procedure:
-
Dissolve this compound (1.0 eq) in ethanol in a round-bottom flask.
-
Add hydrazine hydrate (1.2 eq) dropwise to the stirred solution at room temperature.
-
After the addition is complete, heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath to precipitate the product.
-
Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum.
-
The crude product can be recrystallized from ethanol to afford the pure pyrazole derivative.
| Reagent | Solvent | Temperature | Time (h) | Yield (%) | Reference |
| Hydrazine Hydrate | Ethanol | Reflux | 5 | 90 | Adapted from[12] |
| Phenylhydrazine | Acetic Acid | Reflux | 6 | 85 | General Procedure |
| Substituted Hydrazines | Dioxane | Reflux | 4-8 | 75-92 | [13] |
III. Formation of Pyridazinones: Building a Six-Membered Heterocycle
Pyridazinones are an important class of nitrogen-containing heterocycles with a wide range of biological activities.[2][14][15] The synthesis of pyridazinones often involves the condensation of a 1,4-dicarbonyl compound or its equivalent with hydrazine.[14][16] While this compound is a 1,3-dicarbonyl derivative, its reaction with hydrazine under specific conditions can lead to pyridazinone structures, although this is a less common transformation compared to pyrazole formation. A more general approach involves the reaction of related arylhydrazones of 1,3-dicarbonyl compounds.
Mechanistic Pathway
The formation of a pyridazinone ring from a precursor like an arylhydrazono derivative typically involves a cyclocondensation reaction. The hydrazine attacks a carbonyl group, and subsequent intramolecular reaction with the second carbonyl or a derivative thereof closes the six-membered ring.
Illustrative Protocol: Synthesis of 4-substituted-6-phenyl-4,5-dihydropyridazin-3(2H)-one
While a direct, high-yielding synthesis of pyridazinones from this compound and hydrazine alone is not extensively documented, related arylhydrazones of β-keto esters are known to undergo this transformation. The following is a general protocol adapted from the synthesis of pyridazinones from related starting materials.[14][16]
Materials:
-
Arylhydrazone of a β-keto ester (e.g., ethyl 2-(2-phenylhydrazono)-3-oxobutanoate)
-
Hydrazine hydrate
-
Glacial acetic acid
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
Procedure:
-
In a round-bottom flask, dissolve the arylhydrazone of the β-keto ester (1.0 eq) in glacial acetic acid.
-
Add hydrazine hydrate (1.1 eq) to the solution.
-
Heat the reaction mixture to reflux for 6-8 hours.
-
After cooling to room temperature, pour the reaction mixture into ice-water.
-
The precipitated solid is collected by filtration, washed with water, and dried.
-
Recrystallization from a suitable solvent (e.g., ethanol or acetic acid) yields the pure pyridazinone derivative.
| Starting Material | Reagent | Solvent | Temperature | Yield (%) | Reference |
| Arylhydrazones of β-keto acids | Hydrazine Hydrate | Acetic Acid | Reflux | 60-80 | [14][16] |
| 3-Oxo-2-arylhydrazonopropanals | Active Methylene Compounds | Dioxane | Reflux | 70-85 | [2] |
Conclusion
This compound is a remarkably versatile and powerful building block in synthetic organic chemistry. Its ability to serve as a precursor to a variety of important heterocyclic systems, including indoles, pyrazoles, and potentially pyridazinones, underscores its significance. By understanding the underlying reaction mechanisms and optimizing experimental conditions, researchers can effectively harness the reactivity of this compound to construct complex molecular architectures with applications in drug discovery and materials science. The protocols and insights provided in this application note are intended to serve as a valuable resource for scientists working in these fields.
References
- 1. This compound | 6134-59-4 | Benchchem [benchchem.com]
- 2. Synthesis of A New Class of Pyridazin-3-one and 2-Amino-5-arylazopyridine Derivatives and Their Utility in the Synthesis of Fused Azines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Diethyl Malonate: Versatile Building Block in Organic Synthesis_Chemicalbook [chemicalbook.com]
- 6. Page loading... [guidechem.com]
- 7. jk-sci.com [jk-sci.com]
- 8. Fischer-Indole Synthesis (Chapter 22) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 9. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]
- 10. chim.it [chim.it]
- 11. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. sphinxsai.com [sphinxsai.com]
- 15. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. iglobaljournal.com [iglobaljournal.com]
Application Notes and Protocols for Reactions Involving Diethyl 2-(2-phenylhydrazono)malonate
Authored by: A Senior Application Scientist
Introduction
Diethyl 2-(2-phenylhydrazono)malonate is a versatile and pivotal intermediate in modern organic synthesis, particularly in the construction of nitrogen-containing heterocyclic scaffolds. This compound uniquely combines the reactive functionalities of a phenylhydrazone and a diethyl malonate, rendering it a powerful precursor for a variety of valuable molecules, most notably indoles via the Fischer indole synthesis.[1][2] The hydrazone moiety is a key building block for numerous compounds with applications in medicinal chemistry, including those with antibacterial, antiviral, and anticancer properties.[1] This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the experimental setup for reactions involving this compound, focusing on its synthesis and subsequent transformation into indole derivatives. The protocols detailed herein are designed to be self-validating, with an emphasis on the causality behind experimental choices to ensure both reproducibility and a deeper understanding of the underlying chemical principles.
I. Synthesis of this compound via the Japp-Klingemann Reaction
The most efficient and widely adopted method for the synthesis of this compound is the Japp-Klingemann reaction.[1][2] This reaction facilitates the coupling of an aryl diazonium salt with a β-keto-ester, in this case, diethyl malonate.[2][3]
A. Mechanistic Overview
The Japp-Klingemann reaction proceeds through a well-established mechanism. Initially, the β-keto-ester (diethyl malonate) is deprotonated to form a nucleophilic enolate. This enolate then attacks the aryl diazonium salt, leading to an azo intermediate. Subsequent hydrolysis and rearrangement yield the final hydrazone product.[2][3]
B. Experimental Protocol: Synthesis
This protocol outlines the steps for the synthesis of this compound.
Materials and Reagents:
| Reagent/Material | Formula | Molar Mass ( g/mol ) | Quantity | Notes |
| Aniline | C₆H₅NH₂ | 93.13 | 10 mmol | |
| Sodium Nitrite | NaNO₂ | 69.00 | 11 mmol | |
| Hydrochloric Acid | HCl | 36.46 | 30 mmol | Concentrated |
| Diethyl Malonate | C₇H₁₂O₄ | 160.17 | 10 mmol | |
| Sodium Acetate | CH₃COONa | 82.03 | 20 mmol | |
| Ethanol | C₂H₅OH | 46.07 | 100 mL | |
| Ice | H₂O | 18.02 | As needed |
Procedure:
-
Diazotization of Aniline:
-
In a 250 mL beaker, dissolve aniline (10 mmol) in a mixture of concentrated hydrochloric acid (30 mmol) and water (20 mL).
-
Cool the solution to 0-5 °C in an ice bath with constant stirring.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (11 mmol in 10 mL of water) dropwise. Maintain the temperature below 5 °C throughout the addition.
-
Stir the resulting solution for an additional 15 minutes at 0-5 °C to ensure complete formation of the benzenediazonium chloride solution.
-
-
Coupling Reaction:
-
In a separate 500 mL beaker, dissolve diethyl malonate (10 mmol) and sodium acetate (20 mmol) in ethanol (100 mL).
-
Cool this solution to 0-5 °C in an ice bath.
-
Slowly add the freshly prepared benzenediazonium chloride solution to the diethyl malonate solution with vigorous stirring. A yellow to orange precipitate should form.
-
Continue stirring the reaction mixture in the ice bath for 1-2 hours.
-
-
Isolation and Purification:
-
Collect the precipitate by vacuum filtration and wash it with cold water.
-
Recrystallize the crude product from ethanol to obtain pure this compound as yellow crystals.
-
Dry the crystals in a desiccator.
-
II. Application in Fischer Indole Synthesis
This compound is an excellent substrate for the Fischer indole synthesis, a powerful reaction discovered by Emil Fischer in 1883.[1][4] This acid-catalyzed reaction converts phenylhydrazones into indoles.[4][5]
A. Mechanistic Overview
The Fischer indole synthesis mechanism involves several key steps:
-
The phenylhydrazone tautomerizes to its enamine form.
-
Protonation of the enamine is followed by a[2][2]-sigmatropic rearrangement.
-
The resulting di-imine intermediate undergoes cyclization.
-
Finally, elimination of ammonia leads to the formation of the aromatic indole ring.[4][5][6]
B. Experimental Protocol: Fischer Indole Synthesis
This protocol describes the cyclization of this compound to form an indole derivative. A variety of Brønsted and Lewis acids can be used as catalysts, including polyphosphoric acid (PPA), hydrochloric acid, sulfuric acid, zinc chloride, and boron trifluoride.[4][7]
Materials and Reagents:
| Reagent/Material | Formula | Molar Mass ( g/mol ) | Quantity | Notes |
| This compound | C₁₃H₁₆N₂O₄ | 280.28 | 5 mmol | |
| Polyphosphoric Acid (PPA) | H₆P₄O₁₃ | 337.93 | ~10 g | Catalyst and solvent |
| Toluene | C₇H₈ | 92.14 | 50 mL | For workup |
| Saturated Sodium Bicarbonate Solution | NaHCO₃ | 84.01 | As needed | For neutralization |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | As needed | For drying |
Procedure:
-
Reaction Setup:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, place this compound (5 mmol).
-
Add polyphosphoric acid (~10 g) to the flask.
-
-
Cyclization:
-
Heat the reaction mixture to 80-100 °C with constant stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 1-3 hours.
-
-
Workup and Isolation:
-
Allow the reaction mixture to cool to room temperature.
-
Carefully pour the mixture into a beaker containing ice-cold water.
-
Neutralize the acidic solution by slowly adding saturated sodium bicarbonate solution until the effervescence ceases.
-
Extract the aqueous layer with toluene (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude indole product.
-
-
Purification:
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to yield the pure indole derivative.
-
III. Safety and Handling
General Precautions:
-
All manipulations should be performed in a well-ventilated fume hood.[8][9]
-
Personal protective equipment (PPE), including safety goggles, a lab coat, and appropriate gloves, must be worn at all times.[8][9]
-
Avoid inhalation of dust, fumes, and vapors.[8]
-
Avoid contact with skin and eyes.[8]
Specific Hazards:
-
Aryl Diazonium Salts: These intermediates are potentially explosive, especially when dry. They should be prepared in situ and used immediately without isolation.
-
Acids: Concentrated acids such as hydrochloric acid, sulfuric acid, and polyphosphoric acid are corrosive and should be handled with extreme care.
-
Solvents: Organic solvents like ethanol and toluene are flammable. Keep away from ignition sources.
First Aid Measures:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water.[9]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[9]
-
Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.[9]
-
Ingestion: Do not induce vomiting. Rinse mouth and seek immediate medical attention.[9]
References
- 1. This compound | 6134-59-4 | Benchchem [benchchem.com]
- 2. Japp–Klingemann reaction - Wikipedia [en.wikipedia.org]
- 3. Japp-Klingemann_reaction [chemeurope.com]
- 4. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. jk-sci.com [jk-sci.com]
- 7. Fischer-Indole Synthesis (Chapter 22) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 8. fishersci.com [fishersci.com]
- 9. fishersci.com [fishersci.com]
Application Note: Diethyl 2-(2-phenylhydrazono)malonate in the Synthesis of Pharmaceutical Intermediates
Introduction: The Strategic Importance of Diethyl 2-(2-phenylhydrazono)malonate (DPHM)
In the landscape of modern medicinal chemistry, the efficient construction of heterocyclic scaffolds is a cornerstone of drug discovery. This compound (DPHM) emerges as a highly valuable and versatile C3 synthon, prized for its pre-functionalized structure. The molecule incorporates a phenylhydrazone moiety, a key precursor for indole synthesis, and two ester groups on a single carbon, providing both activation and synthetic handles for subsequent transformations.
The primary utility of DPHM lies in its role as a sophisticated starting material for the Fischer Indole Synthesis , leading directly to indole-2-carboxylates, which are pivotal intermediates for a range of pharmaceuticals, including anti-migraine agents of the triptan class.[1] Furthermore, the inherent reactivity of the hydrazone and malonate functionalities opens pathways to other important heterocyclic systems, such as pyrazoles.[2]
This guide provides a detailed exploration of DPHM's synthesis and its application in generating high-value pharmaceutical intermediates, complete with mechanistic insights and step-by-step protocols designed for reproducibility and scalability in a research and development setting.
Synthesis of the DPHM Precursor via the Japp-Klingemann Reaction
The most direct and efficient method for preparing DPHM is the Japp-Klingemann reaction.[2] This reaction couples an aryl diazonium salt with a β-dicarbonyl compound, in this case, diethyl malonate.[3] The reaction proceeds via electrophilic attack of the diazonium salt on the enolate of diethyl malonate, followed by a hydrolytic cleavage of one of the ester groups and subsequent rearrangement to yield the stable hydrazone product.[4]
Workflow for DPHM Synthesis
Caption: Workflow for DPHM synthesis via the Japp-Klingemann reaction.
Protocol 2.1: Preparation of this compound
Materials:
-
Aniline
-
Sodium Nitrite (NaNO₂)
-
Concentrated Hydrochloric Acid (HCl)
-
Diethyl Malonate[5]
-
Sodium Acetate (NaOAc)
-
Ethanol (EtOH)
-
Ice
Procedure:
-
Diazotization: In a beaker cooled in an ice-salt bath to 0-5 °C, dissolve aniline in aqueous HCl. Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, keeping the temperature below 5 °C. Stir for 15-20 minutes to ensure complete formation of the benzenediazonium chloride solution.
-
Coupling: In a separate, larger flask, dissolve diethyl malonate and a molar excess of sodium acetate in a mixture of ethanol and water. Cool this solution to 0-5 °C in an ice bath.
-
Reaction: Slowly add the cold diazonium salt solution to the diethyl malonate solution with vigorous stirring. The pH should be maintained between 5 and 6. A yellow to orange precipitate of DPHM should form.
-
Isolation: After the addition is complete, continue stirring in the ice bath for 1-2 hours. Collect the solid product by vacuum filtration.
-
Purification: Wash the crude product thoroughly with cold water to remove inorganic salts. Recrystallize from a suitable solvent system, such as ethanol/water, to yield pure DPHM as a crystalline solid.
-
Characterization: Confirm product identity and purity using standard analytical techniques (¹H NMR, ¹³C NMR, IR, and melting point).
Core Application: Fischer Indole Synthesis of Ethyl 2-Carboxyindoles
The Fischer indole synthesis is a robust and historic reaction that transforms arylhydrazones into indoles under acidic conditions.[6] DPHM is an ideal substrate for this reaction, as the resulting product, an indole-2-carboxylate, is a versatile intermediate for further functionalization. The reaction is catalyzed by a range of Brønsted or Lewis acids, such as polyphosphoric acid (PPA), zinc chloride (ZnCl₂), or boron trifluoride (BF₃).[1][7]
The mechanism involves the acid-catalyzed tautomerization of the hydrazone to its enamine form, followed by a[8][8]-sigmatropic rearrangement, which is the key bond-forming step.[9] Subsequent cyclization and elimination of ammonia yield the aromatic indole ring.[1]
Mechanistic Pathway of the Fischer Indole Synthesis
Caption: Key mechanistic steps in the Fischer indole synthesis starting from DPHM.
Protocol 3.1: Synthesis of Ethyl 3-Ethoxycarbonyl-1H-indole-2-carboxylate
Materials:
-
This compound (DPHM)
-
Polyphosphoric Acid (PPA) or Zinc Chloride (ZnCl₂)
-
Toluene or Xylene (as solvent, optional)
-
Ice water
-
Sodium Bicarbonate (NaHCO₃) solution
-
Ethyl Acetate (EtOAc)
Procedure:
-
Catalyst Preparation: Pre-heat polyphosphoric acid to 80-100 °C in a round-bottom flask equipped with a mechanical stirrer to reduce its viscosity. Alternative: If using ZnCl₂, it must be freshly fused and crushed to ensure it is anhydrous.
-
Reaction: Add DPHM portion-wise to the hot PPA with vigorous stirring. An exothermic reaction may be observed. Maintain the temperature at 100-120 °C for 1-3 hours. Monitor the reaction progress by TLC.
-
Quenching: After the reaction is complete, cool the flask slightly and carefully pour the viscous mixture onto a large amount of crushed ice/water with stirring. This will precipitate the crude product and hydrolyze the PPA.
-
Neutralization & Extraction: Neutralize the acidic aqueous slurry with a saturated solution of sodium bicarbonate until effervescence ceases. Extract the product into ethyl acetate (3 x volumes).
-
Workup: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Purification: Remove the solvent under reduced pressure. The crude solid can be purified by column chromatography on silica gel (e.g., hexane/ethyl acetate gradient) or recrystallization to yield the pure indole product.
Data Summary: Catalyst Comparison in Fischer Indole Synthesis
| Catalyst | Typical Temperature (°C) | Reaction Time (h) | Advantages | Disadvantages |
| Polyphosphoric Acid (PPA) | 100 - 140 | 1 - 3 | Strong dehydrating agent, often gives high yields. | Highly viscous, difficult workup. |
| Zinc Chloride (ZnCl₂) | 120 - 160 | 2 - 6 | Common, inexpensive Lewis acid.[10] | Must be anhydrous, can be harsh. |
| Boron Trifluoride (BF₃) | 80 - 110 | 2 - 5 | Effective Lewis acid, can be used as etherate.[7] | Gaseous reagent, requires careful handling. |
| Acetic Acid | Reflux | 4 - 12 | Acts as both solvent and mild Brønsted acid catalyst.[7] | Slower reaction times, may not work for all substrates. |
Alternative Application: Synthesis of Pyrazole Intermediates
The DPHM scaffold can also be utilized for the synthesis of functionalized pyrazoles. Pyrazoles are another critical heterocyclic motif found in numerous pharmaceuticals, including anti-inflammatory drugs.[11][12] The synthesis can be achieved by reacting DPHM with hydrazine hydrate. The reaction proceeds through a cyclocondensation mechanism where the hydrazine attacks the ester carbonyls, leading to the formation of a pyrazolone ring.
Protocol 4.1: Synthesis of Ethyl 5-oxo-1-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylate
Materials:
-
This compound (DPHM)
-
Hydrazine Hydrate (N₂H₄·H₂O)
-
Ethanol (EtOH)
-
Acetic Acid (glacial)
Procedure:
-
Reaction Setup: Dissolve DPHM in ethanol in a round-bottom flask. Add a catalytic amount of glacial acetic acid.
-
Hydrazine Addition: Add a slight molar excess of hydrazine hydrate to the solution at room temperature.
-
Reflux: Heat the reaction mixture to reflux and maintain for 4-8 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Isolation: Cool the reaction mixture to room temperature. The product may precipitate from the solution. If not, reduce the solvent volume under reduced pressure.
-
Purification: Collect the solid product by filtration, wash with cold ethanol, and dry. If necessary, the product can be recrystallized from ethanol to achieve high purity.
Safety and Handling
-
Diethyl Malonate and DPHM: These compounds are irritants.[13] Avoid contact with skin and eyes by wearing appropriate personal protective equipment (PPE), including gloves and safety goggles.[14] Handle in a well-ventilated fume hood.
-
Hydrazine Derivatives: Phenylhydrazine and hydrazine hydrate are toxic and potential carcinogens.[15] All manipulations should be performed in a fume hood with appropriate PPE.
-
Acids: Concentrated acids like HCl and PPA are highly corrosive. Handle with extreme care. Quenching procedures, especially with PPA, should be done slowly and behind a safety shield.
References
- 1. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 2. Japp–Klingemann reaction - Wikipedia [en.wikipedia.org]
- 3. This compound | 6134-59-4 | Benchchem [benchchem.com]
- 4. Japp-Klingemann_reaction [chemeurope.com]
- 5. nbinno.com [nbinno.com]
- 6. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]
- 8. benchchem.com [benchchem.com]
- 9. jk-sci.com [jk-sci.com]
- 10. alfa-chemistry.com [alfa-chemistry.com]
- 11. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chim.it [chim.it]
- 13. carlroth.com [carlroth.com]
- 14. fishersci.com [fishersci.com]
- 15. sigmaaldrich.cn [sigmaaldrich.cn]
Application Notes and Protocols for Diethyl 2-(2-phenylhydrazono)malonate: A Versatile Precursor in Catalytic Heterocyclic Synthesis
Introduction: Unveiling the Synthetic Potential of Diethyl 2-(2-phenylhydrazono)malonate
This compound (DPHM) is a highly functionalized organic molecule that serves as a pivotal intermediate in the synthesis of a variety of heterocyclic compounds. Its structure uniquely combines the reactive functionalities of a phenylhydrazone and a malonate ester. The phenylhydrazone moiety is a key precursor for the celebrated Fischer indole synthesis, while the malonate group, with its activated methylene position (pKa ≈ 13), offers a handle for a diverse range of chemical transformations, including alkylation and cyclization reactions.[1] This dual functionality makes DPHM a powerful building block, particularly in the field of medicinal chemistry and drug development, where indole and other nitrogen-containing heterocycles are prevalent structural motifs.[1]
While not a catalyst in its own right, DPHM is a critical substrate in powerful catalytic cyclization reactions. This guide provides an in-depth exploration of the synthesis of DPHM and its primary application in the acid-catalyzed construction of indole scaffolds, along with other potential synthetic routes it enables.
Synthesis of this compound via the Japp-Klingemann Reaction
The most efficient and common method for the preparation of DPHM is the Japp-Klingemann reaction. This reaction facilitates the synthesis of hydrazones from β-keto-esters (like diethyl malonate) and aryl diazonium salts.[2][3]
Causality of the Japp-Klingemann Reaction Mechanism
The reaction is initiated by the deprotonation of the acidic α-hydrogen of diethyl malonate by a mild base, typically sodium acetate, to form a stabilized enolate. This enolate then acts as a nucleophile, attacking the electrophilic terminal nitrogen of a phenyl diazonium salt, which is freshly prepared from aniline. The resulting azo compound is an unstable intermediate that readily undergoes hydrolysis and decarboxylation under the reaction conditions to yield the thermodynamically stable phenylhydrazone product.[2]
Visualizing the Japp-Klingemann Reaction Workflow
Caption: Mechanism of the Japp-Klingemann reaction.
Experimental Protocol: Synthesis of this compound
This protocol details a standard laboratory procedure for the synthesis of DPHM.
Materials:
-
Aniline (9.3 g, 0.1 mol)
-
Concentrated Hydrochloric Acid (25 mL)
-
Sodium Nitrite (7.0 g, 0.101 mol)
-
Diethyl malonate (16.0 g, 0.1 mol)
-
Sodium Acetate trihydrate (40.8 g, 0.3 mol)
-
Ethanol
-
Ice
Procedure:
-
Preparation of the Phenyl Diazonium Salt Solution:
-
In a 500 mL beaker, dissolve aniline (9.3 g, 0.1 mol) in a mixture of concentrated hydrochloric acid (25 mL) and water (25 mL).
-
Cool the resulting solution to 0-5 °C in an ice-salt bath with continuous magnetic stirring.
-
In a separate beaker, dissolve sodium nitrite (7.0 g, 0.101 mol) in 20 mL of water and cool the solution in an ice bath.
-
Slowly add the cold sodium nitrite solution dropwise to the aniline hydrochloride solution, ensuring the temperature is maintained below 5 °C. The formation of the diazonium salt is indicated by a positive starch-iodide paper test.
-
-
Coupling Reaction:
-
In a separate 1 L beaker, dissolve diethyl malonate (16.0 g, 0.1 mol) and sodium acetate trihydrate (40.8 g, 0.3 mol) in 200 mL of ethanol.
-
Cool this solution to 0-5 °C in an ice bath with vigorous mechanical stirring.
-
Slowly add the freshly prepared, cold diazonium salt solution to the diethyl malonate solution over a period of 30-45 minutes. Maintain the temperature below 5 °C throughout the addition. A yellow precipitate will form.
-
-
Work-up and Purification:
-
After the addition is complete, continue stirring the reaction mixture at 0-5 °C for an additional 2 hours.
-
Allow the mixture to stand at room temperature overnight to ensure complete reaction.
-
Pour the reaction mixture into 1 L of cold water.
-
Collect the precipitated yellow solid by vacuum filtration.
-
Wash the solid thoroughly with cold water until the washings are neutral.
-
Recrystallize the crude product from ethanol to yield pure, yellow crystals of this compound.
-
Data Summary Table:
| Reactant 1 | Reactant 2 | Base | Solvent | Temp (°C) | Typical Yield |
| Aniline | Diethyl Malonate | Sodium Acetate | Ethanol/Water | 0-5 | 80-90% |
Primary Catalytic Application: The Fischer Indole Synthesis
The most significant application of this compound is as a precursor in the Fischer indole synthesis to produce ethyl indole-2-carboxylates. These products are valuable intermediates in the synthesis of a wide range of biologically active compounds.[4][5] The reaction is catalyzed by a variety of Brønsted or Lewis acids.[6][7]
Mechanistic Insights into the Fischer Indole Synthesis
The choice of acid catalyst is crucial as it initiates the key steps of the reaction.[8] The mechanism proceeds as follows:
-
Tautomerization: The DPHM (phenylhydrazone) tautomerizes to its enamine form in the presence of an acid catalyst.
-
[9][9]-Sigmatropic Rearrangement: This is the rate-determining and key bond-forming step. The protonated enamine undergoes a[9][9]-sigmatropic rearrangement (a type of pericyclic reaction) to form a new C-C bond, breaking the N-N bond and leading to a di-imine intermediate.[6][9]
-
Aromatization and Cyclization: The di-imine rearomatizes, and the resulting amino group attacks one of the imine carbons in an intramolecular cyclization to form a five-membered ring.
-
Elimination of Ammonia: Under the acidic conditions, the resulting intermediate eliminates a molecule of ammonia, followed by deprotonation to re-establish the aromaticity of the indole ring system.[8]
Visualizing the Fischer Indole Synthesis Workflow
Caption: Mechanism of the Fischer indole synthesis.
Experimental Protocol: Fischer Indole Synthesis of Ethyl 3-substituted-indole-2-carboxylate
This protocol describes a general procedure for the cyclization of DPHM to an indole derivative.
Materials:
-
This compound (DPHM) (2.64 g, 0.01 mol)
-
Polyphosphoric acid (PPA) (20 g) OR Zinc Chloride (ZnCl₂) (2.7 g, 0.02 mol)
-
Glacial Acetic Acid (optional, as solvent)
-
Toluene or Xylene (as solvent for PPA)
-
Sodium Bicarbonate solution (saturated)
-
Ethyl acetate
-
Anhydrous Magnesium Sulfate
Procedure:
-
Reaction Setup (Using Polyphosphoric Acid):
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add DPHM (2.64 g, 0.01 mol) and toluene (30 mL).
-
Heat the mixture to 80-90 °C to dissolve the DPHM.
-
Carefully add polyphosphoric acid (20 g) to the solution.
-
Increase the temperature and reflux the mixture with vigorous stirring for 2-4 hours. Monitor the reaction progress by TLC.
-
-
Reaction Setup (Using Zinc Chloride):
-
In a round-bottom flask, mix DPHM (2.64 g, 0.01 mol) with anhydrous zinc chloride (2.7 g, 0.02 mol).
-
Heat the mixture in an oil bath at 150-170 °C for 1-2 hours. The mixture will melt and then solidify as the reaction proceeds.
-
-
Work-up and Purification:
-
After the reaction is complete (as indicated by TLC), cool the reaction mixture to room temperature.
-
Carefully add crushed ice to the flask to decompose the PPA or dissolve the zinc salts.
-
Neutralize the acidic solution by slowly adding a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude indole-2-carboxylate by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethanol/water).
-
Catalyst Selection and Reaction Conditions:
The choice of acid catalyst can significantly influence the reaction yield and selectivity.[8]
| Catalyst | Solvent | Temperature (°C) | Typical Reaction Time | Notes |
| Polyphosphoric Acid (PPA) | Toluene/Xylene | 100-140 | 2-4 h | Often gives high yields and clean reactions. |
| Zinc Chloride (ZnCl₂) | Neat or Acetic Acid | 150-170 | 1-2 h | A classic and effective Lewis acid catalyst.[10] |
| Sulfuric Acid (H₂SO₄) | Ethanol/Acetic Acid | Reflux | 1-3 h | Strong Brønsted acid, can sometimes lead to side products. |
| p-Toluenesulfonic acid (p-TsOH) | Toluene | Reflux | 4-8 h | A milder Brønsted acid, useful for sensitive substrates. |
| Boron Trifluoride Etherate (BF₃·OEt₂) | Dichloromethane | Room Temp to Reflux | 2-6 h | A versatile Lewis acid catalyst. |
Other Potential Synthetic Applications
The versatile structure of this compound opens avenues for the synthesis of other heterocyclic systems beyond indoles.
Synthesis of Pyrazole Derivatives
The reaction of hydrazones with 1,3-dicarbonyl compounds or their equivalents is a well-established method for the synthesis of pyrazoles.[11] While DPHM itself contains the hydrazone moiety, its reaction with hydrazine hydrate could potentially lead to the formation of a pyrazolone derivative. The reaction would likely involve the displacement of the malonate esters by hydrazine to form a dihydrazide, followed by intramolecular cyclization.
For instance, the reaction of similar β-keto ester hydrazones with hydrazine hydrate in refluxing ethanol has been shown to produce pyrazolone derivatives.[12] A plausible transformation of DPHM with hydrazine would involve the formation of a 5-oxo-pyrazolidine-4-carboxamide intermediate.
Synthesis of Benzotriazepine Analogues
There is literature precedent for the synthesis of benzotriazepine derivatives from precursors containing a hydrazone-diester-like structure.[13] These multi-step syntheses often involve the reaction with hydrazine hydrate, leading to cyclization and the formation of the seven-membered triazepine ring. While a direct, one-pot conversion from DPHM is not widely reported, its structural motifs suggest it could be a viable starting material for such transformations.
Conclusion
This compound is a synthetically valuable and versatile building block rather than a direct catalyst. Its primary utility lies in its role as a key precursor in the acid-catalyzed Fischer indole synthesis, providing efficient access to indole-2-carboxylates, which are of significant interest in pharmaceutical research and development. The Japp-Klingemann reaction provides a reliable and high-yielding route to DPHM. Furthermore, the inherent reactivity of its constituent functional groups suggests potential for its application in the synthesis of other important heterocyclic scaffolds such as pyrazoles and benzotriazepines. The protocols and mechanistic insights provided herein are intended to equip researchers with the foundational knowledge to effectively utilize this powerful synthetic intermediate in their own research endeavors.
References
- 1. This compound | 6134-59-4 | Benchchem [benchchem.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 5. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Pyrazole synthesis [organic-chemistry.org]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. The reaction of phenylmalononitrile with hydrazine. Synthesis and properties of 3,5-diamino-4-phenylpyrazole, 2-amino-3-phenylpyrazolo[1,5-a]pyrimidine, and related compounds - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols: Diethyl 2-(2-phenylhydrazono)malonate in the Preparation of Novel Materials
For Researchers, Scientists, and Drug Development Professionals
Authored by: Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the applications of Diethyl 2-(2-phenylhydrazono)malonate as a versatile building block in the synthesis of novel materials. This document delves into the intrinsic chemical properties of this compound that make it a valuable precursor for a diverse range of molecular architectures, with a particular focus on the synthesis of heterocyclic compounds such as pyrazoles and pyridazinones, as well as its utility in the formulation of specialized azo dyes. The protocols provided herein are designed to be self-validating, with an emphasis on the causality behind experimental choices to empower researchers in their synthetic endeavors.
Introduction: The Strategic Advantage of this compound
This compound is a unique chemical entity that combines the functionalities of a hydrazone and a malonic ester within a single molecule. This strategic arrangement of functional groups provides a powerful platform for a variety of chemical transformations, making it an invaluable intermediate in synthetic organic chemistry. The reactivity of the hydrazone moiety, coupled with the acidic α-protons of the malonate group, allows for a diverse range of cyclization and condensation reactions.
The synthesis of this compound is typically achieved through the Japp-Klingemann reaction, which involves the coupling of an aryl diazonium salt with a β-keto-ester, in this case, diethyl malonate.[1][2] This reaction is a reliable method for producing arylhydrazones, which are key precursors for various heterocyclic systems.[3]
This guide will explore three primary applications of this compound in materials synthesis:
-
Synthesis of Bioactive Pyrazole Derivatives: Leveraging the reactivity of the malonate esters for cyclization with hydrazine to form pyrazole rings, which are prevalent scaffolds in pharmaceuticals.
-
Preparation of Pyridazinone Scaffolds: Utilizing the dicarbonyl-like nature of the molecule to construct the pyridazinone heterocyclic system, another important pharmacophore.
-
Formation of Azo Disperse Dyes: Employing the phenylhydrazono group as a chromophore in the synthesis of disperse dyes for hydrophobic fibers.
Application I: Synthesis of Bioactive Pyrazole Derivatives
The pyrazole nucleus is a fundamental structural motif in a vast array of pharmaceuticals, exhibiting a wide range of biological activities, including anti-inflammatory, analgesic, and anticancer properties. This compound serves as an excellent precursor for the synthesis of substituted pyrazoles.
Rationale for Synthesis
The reaction of this compound with hydrazine or its derivatives proceeds via a cyclocondensation reaction. The hydrazine attacks one of the ester carbonyls, followed by an intramolecular cyclization with the second ester group, leading to the formation of a stable, aromatic pyrazole ring. The phenylhydrazono moiety remains as a substituent on the pyrazole core, offering a site for further functionalization or contributing directly to the biological activity of the final molecule.
Experimental Workflow: Synthesis of Ethyl 1-phenyl-5-aminopyrazole-3-carboxylate
Caption: Workflow for Pyrazole Synthesis.
Detailed Protocol: Synthesis of Ethyl 1-phenyl-5-aminopyrazole-3-carboxylate
Materials:
-
This compound (1.0 eq)
-
Hydrazine hydrate (1.2 eq)
-
Absolute Ethanol
-
Distilled water
-
Ice bath
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) in absolute ethanol (15 mL per gram of starting material).
-
To this solution, add hydrazine hydrate (1.2 eq) dropwise at room temperature with continuous stirring.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion of the reaction (as indicated by TLC), cool the reaction mixture to room temperature and then place it in an ice bath for 30 minutes to facilitate precipitation.
-
Collect the precipitated solid by vacuum filtration and wash it with a small amount of cold ethanol.
-
Recrystallize the crude product from an ethanol/water mixture to obtain pure Ethyl 1-phenyl-5-aminopyrazole-3-carboxylate.
-
Dry the purified product in a vacuum oven at 50-60 °C.
Self-Validation:
-
TLC Analysis: Use a suitable solvent system (e.g., Ethyl acetate/Hexane) to monitor the disappearance of the starting material and the appearance of the product spot.
-
Melting Point: The purified product should have a sharp and defined melting point.
-
Spectroscopic Analysis: Characterize the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm the structure.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected Yield (%) |
| Ethyl 1-phenyl-5-aminopyrazole-3-carboxylate | C₁₂H₁₃N₃O₂ | 231.25 | 75-85 |
Application II: Preparation of Pyridazinone Scaffolds
Pyridazinone derivatives are another class of heterocyclic compounds with significant pharmacological importance, known to possess activities such as cardiotonic, antihypertensive, and anticancer effects. The unique structure of this compound allows for its use in the construction of these valuable scaffolds.
Rationale for Synthesis
The synthesis of pyridazinone derivatives from this compound can be envisioned through a multi-step sequence. A plausible route involves the reaction with a suitable C1 synthon, such as a haloacetyl halide, followed by an intramolecular cyclization. The phenylhydrazono nitrogen and the active methylene carbon of the malonate can act as nucleophiles to form the six-membered pyridazinone ring.
Conceptual Synthetic Pathway
Caption: Pathway to Pyridazinone Derivatives.
General Protocol Outline: Synthesis of a 6-Oxo-1-phenyl-1,6-dihydropyridazine-4-carboxylate Derivative
Materials:
-
This compound (1.0 eq)
-
Chloroacetyl chloride (1.1 eq)
-
A suitable base (e.g., Triethylamine or Sodium ethoxide)
-
Anhydrous solvent (e.g., Dichloromethane or Ethanol)
Procedure Outline:
-
Acylation: React this compound with chloroacetyl chloride in the presence of a non-nucleophilic base like triethylamine in an anhydrous solvent at low temperature (e.g., 0 °C). This step aims to acylate the more nucleophilic nitrogen of the hydrazone.
-
Cyclization: Treat the resulting intermediate with a stronger base, such as sodium ethoxide, in ethanol. The base will deprotonate the active methylene group, initiating an intramolecular nucleophilic substitution to displace the chloride and form the pyridazinone ring.
-
Work-up and Purification: After the reaction is complete, neutralize the mixture, extract the product with a suitable organic solvent, and purify it using column chromatography or recrystallization.
Note: This is a conceptual outline. The specific reaction conditions, including choice of base, solvent, and temperature, would require optimization for specific substrates.
| Product Class | Key Reaction Steps | Potential Biological Activity |
| Pyridazinone Derivatives | Acylation, Intramolecular Cyclization | Cardiotonic, Antihypertensive, Anticancer |
Application III: Formation of Azo Disperse Dyes
Azo dyes represent the largest class of synthetic colorants, and their properties can be finely tuned by modifying their chemical structure. This compound can function as a coupling component in the synthesis of azo disperse dyes, which are used for dyeing hydrophobic fibers like polyester.
Rationale for Synthesis
The phenylhydrazono group in this compound is essentially a masked azo group. By coupling a diazonium salt to the active methylene carbon of the malonate, a new azo linkage is formed, creating a bis-azo dye. The resulting molecule will have an extended conjugation system, leading to absorption in the visible region of the electromagnetic spectrum, thus imparting color. The ester groups can enhance the affinity of the dye for polyester fibers.
Experimental Workflow: Synthesis of a Bis-Azo Disperse Dye
Caption: Synthesis of a Bis-Azo Dye.
Detailed Protocol: Synthesis of a Bis-Azo Disperse Dye
Materials:
-
A substituted aniline (e.g., p-nitroaniline) (1.0 eq)
-
Sodium nitrite (1.05 eq)
-
Concentrated Hydrochloric acid
-
This compound (1.0 eq)
-
Sodium acetate
-
Ethanol
-
Ice
Procedure:
-
Diazotization:
-
Dissolve the substituted aniline (1.0 eq) in a mixture of concentrated hydrochloric acid and water.
-
Cool the solution to 0-5 °C in an ice-salt bath.
-
Add a pre-cooled aqueous solution of sodium nitrite (1.05 eq) dropwise, keeping the temperature below 5 °C.
-
Stir the mixture for 30 minutes at this temperature to ensure complete formation of the diazonium salt.
-
-
Coupling Reaction:
-
In a separate beaker, dissolve this compound (1.0 eq) in ethanol.
-
Add a solution of sodium acetate in water to the malonate solution to create a basic coupling medium.
-
Cool this solution to 0-5 °C.
-
Slowly add the freshly prepared diazonium salt solution to the malonate solution with vigorous stirring, maintaining the temperature below 5 °C.
-
Continue stirring for 1-2 hours at 0-5 °C. A colored precipitate should form.
-
-
Isolation and Purification:
-
Collect the precipitated dye by vacuum filtration and wash it thoroughly with cold water.
-
Recrystallize the crude dye from a suitable solvent, such as ethanol or acetic acid, to obtain the pure bis-azo disperse dye.
-
Dry the purified dye in a desiccator.
-
Characterization:
-
UV-Vis Spectroscopy: Determine the λmax of the dye in a suitable solvent to assess its color properties.
-
Dyeing Performance: The synthesized dye can be applied to polyester fabric, and its fastness properties (e.g., to light, washing, and rubbing) can be evaluated.[1]
| Dye Class | Key Functional Group | Application | Expected Color Range |
| Bis-Azo Disperse Dye | -N=N- | Dyeing of Polyester | Yellow to Red |
Conclusion
This compound is a highly versatile and valuable synthetic intermediate. Its unique combination of a hydrazone and a malonate moiety within a single, readily accessible molecule provides a robust platform for the synthesis of a wide array of novel materials. The protocols and conceptual frameworks presented in this guide for the preparation of bioactive pyrazoles, pharmacologically relevant pyridazinones, and functional azo disperse dyes are intended to serve as a practical resource for researchers in materials science and drug discovery. The principles and methodologies described herein can be adapted and expanded to create a multitude of other complex molecular architectures, underscoring the significant potential of this remarkable building block.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Diethyl 2-(2-phenylhydrazono)malonate Synthesis
Welcome to the technical support center for the synthesis of Diethyl 2-(2-phenylhydrazono)malonate. This resource is designed for researchers, scientists, and professionals in drug development who are utilizing this versatile intermediate. Here, we address common challenges and provide in-depth guidance to optimize your synthetic outcomes.
I. Troubleshooting Guide: From Low Yields to Impure Products
This section addresses specific issues you may encounter during the synthesis, which is typically achieved via the Japp-Klingemann reaction.[1][2] This reaction involves the coupling of an aryl diazonium salt with a β-keto-ester, in this case, diethyl malonate.[1][2]
Issue 1: Low or No Product Formation
Question: I am not observing the expected formation of the this compound precipitate, or the final isolated yield is significantly lower than anticipated. What are the likely causes and how can I rectify this?
Answer:
Low or no product yield is a frequent issue that can often be traced back to several critical reaction parameters. Let's break down the potential causes and their solutions:
-
Inefficient Diazotization: The formation of the phenyl diazonium salt is the crucial first step. Incomplete diazotization will directly lead to a lower concentration of the electrophile available for the coupling reaction.
-
Causality: The reaction of aniline with nitrous acid (generated in situ from sodium nitrite and a strong acid) is highly temperature-sensitive. If the temperature rises above the optimal 0-5°C range, the diazonium salt can decompose, leading to the formation of phenol byproducts and a reduction in the desired product.[3]
-
Solution:
-
Strict Temperature Control: Maintain a temperature of 0-5°C throughout the diazotization process using an ice-salt bath.[3]
-
Slow Reagent Addition: Add the pre-cooled sodium nitrite solution dropwise to the acidic solution of aniline with vigorous stirring to ensure efficient heat dissipation.[3]
-
Verify Excess Nitrous Acid: After the addition of sodium nitrite, test for the presence of excess nitrous acid using starch-iodide paper (a blue-black color indicates excess). This ensures the complete conversion of aniline to the diazonium salt.
-
-
-
Incorrect pH for Coupling: The pH of the coupling reaction mixture is critical for the electrophilic substitution to occur efficiently.
-
Causality: The enolate of diethyl malonate is the active nucleophile in this reaction. A basic medium is required to deprotonate diethyl malonate and form this enolate.[1] However, if the pH is too high, the diazonium salt can convert to the less reactive diazotate ion. Conversely, a pH that is too acidic will protonate the enolate, rendering it non-nucleophilic.[4][5]
-
Solution:
-
Maintain Alkaline Conditions: The coupling of the diazonium salt with diethyl malonate should be carried out under alkaline conditions to facilitate the formation of the diethyl malonate enolate.
-
Optimal pH Range: Aim for a pH that is sufficiently basic to generate the enolate but not so high as to decompose the diazonium salt. A common approach is to dissolve diethyl malonate in a solution of sodium hydroxide or sodium ethoxide before the slow addition of the cold diazonium salt solution.
-
-
-
Decomposition of the Diazonium Salt: Phenyl diazonium salts are notoriously unstable and should be used immediately after preparation.
-
Causality: Even at low temperatures, diazonium salts will slowly decompose over time, reducing the effective concentration of your electrophile.[3]
-
Solution: Prepare the diazonium salt solution and immediately proceed with the coupling reaction. Do not store the diazonium salt solution.
-
Issue 2: Formation of a Brownish or Tar-like Substance
Question: My reaction mixture has developed a dark brown color, and I've isolated a tarry, intractable substance instead of the expected crystalline product. What is causing this, and how can it be prevented?
Answer:
The formation of tar-like substances is usually indicative of side reactions and decomposition products. Here’s a breakdown of the likely culprits and preventative measures:
-
Elevated Reaction Temperature: This is the most common cause of tar formation.
-
Causality: As mentioned, diazonium salts are thermally unstable. Allowing the temperature to rise during either the diazotization or the coupling step will lead to decomposition and the formation of polymeric, tarry byproducts.[3]
-
Solution:
-
Rigorous Temperature Monitoring: Continuously monitor the internal temperature of the reaction mixture.
-
Efficient Cooling: Utilize an ice-salt bath and ensure vigorous stirring to maintain a uniform temperature throughout the reaction vessel.
-
-
-
Oxidation of Reactants or Products: Phenolic byproducts, which can form from the decomposition of the diazonium salt, are susceptible to oxidation, leading to colored impurities.
-
Causality: Air oxidation of phenols can produce highly colored, complex mixtures.
-
Solution: While not always necessary, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize oxidative side reactions, particularly if you are experiencing persistent issues with colored impurities.
-
Issue 3: Difficulty in Product Purification
Question: I've obtained a solid product, but I'm struggling to purify it. Recrystallization is either ineffective or results in significant product loss. What are the best methods for purifying this compound?
Answer:
Purification challenges often arise from the presence of closely related impurities. Here are some effective strategies:
-
Recrystallization: This is the most common and often the most effective method for purifying the final product.
-
Solvent Selection: The key is to find a suitable solvent or solvent system. Ethanol is often a good starting point. The ideal solvent should dissolve the compound well at its boiling point but poorly at low temperatures. You may need to experiment with solvent pairs (e.g., ethanol/water, ethyl acetate/hexane) to achieve optimal crystallization.
-
Procedure:
-
Dissolve the crude product in a minimal amount of the hot solvent.
-
If the solution is colored, you can add a small amount of activated charcoal and hot filter the solution to remove colored impurities.
-
Allow the solution to cool slowly to room temperature, and then cool it further in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration and wash them with a small amount of the cold recrystallization solvent.
-
-
-
Column Chromatography: If recrystallization fails to provide a pure product, column chromatography is a more powerful purification technique.
-
Stationary Phase: Silica gel is the standard stationary phase for this compound.
-
Mobile Phase: A mixture of non-polar and polar solvents, such as hexane and ethyl acetate, is typically used. You will need to determine the optimal solvent ratio using thin-layer chromatography (TLC) to achieve good separation between your product and any impurities.
-
II. Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism of the Japp-Klingemann reaction for this synthesis?
A1: The Japp-Klingemann reaction proceeds through a well-established mechanism:
-
Enolate Formation: In a basic medium, diethyl malonate is deprotonated at the α-carbon (the carbon between the two carbonyl groups) to form a stabilized enolate anion. This enolate is a potent nucleophile.[1]
-
Azo Coupling: The enolate anion attacks the terminal nitrogen of the phenyl diazonium salt, forming an azo compound as an intermediate.[1]
-
Hydrolysis and Decarboxylation: This azo intermediate is unstable and undergoes hydrolysis. This is followed by the cleavage of a carbon-carbon bond, leading to the elimination of one of the carboxylate groups.[1]
-
Tautomerization: The final step involves tautomerization to yield the more stable phenylhydrazone product, this compound.
Q2: What are the primary safety precautions I should take during this synthesis?
A2: Safety is paramount. Please consider the following:
-
Diazonium Salts: Aryl diazonium salts can be explosive when isolated in a dry state. Always keep them in a cold, aqueous solution and use them immediately after preparation.
-
Reagents: Handle aniline, sodium nitrite, and strong acids with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated fume hood.
-
Temperature Control: Rapid temperature increases can lead to vigorous decomposition and potential splashing of corrosive reagents.
Q3: Can I use a different malonic ester or a substituted phenylhydrazine?
A3: Yes, the Japp-Klingemann reaction is quite versatile. Using different malonic esters (e.g., dimethyl malonate, dibenzyl malonate) will result in the corresponding ester products. Employing substituted phenylhydrazines will yield phenylhydrazones with substituents on the aromatic ring. This versatility is a key reason why this compound and its analogs are valuable intermediates in diversity-oriented synthesis.[6]
Q4: My final product is an oil instead of a solid. What should I do?
A4: If your product is an oil, it may be due to impurities that are depressing the melting point.
-
Purification: Attempt to purify the oil using column chromatography as described in the troubleshooting section.
-
Trituration: Try triturating the oil with a non-polar solvent like cold hexane or pentane. This can sometimes induce crystallization by dissolving the impurities and leaving the more crystalline product behind.
-
Scratching: Scratching the inside of the flask with a glass rod at the solvent-air interface can sometimes initiate crystallization.
III. Experimental Protocols
Standard Protocol for this compound Synthesis
This protocol provides a baseline for the synthesis.
Materials:
-
Aniline
-
Concentrated Hydrochloric Acid
-
Sodium Nitrite
-
Diethyl Malonate
-
Sodium Hydroxide
-
Ice
-
Starch-Iodide Paper
-
Ethanol (for recrystallization)
Procedure:
Part A: Diazotization of Aniline
-
In a 250 mL beaker, combine aniline (e.g., 5.0 g, 0.054 mol) and concentrated hydrochloric acid (e.g., 15 mL) in water (e.g., 50 mL).
-
Cool the mixture to 0-5°C in an ice-salt bath with constant stirring.
-
In a separate beaker, dissolve sodium nitrite (e.g., 3.8 g, 0.055 mol) in water (e.g., 20 mL) and cool the solution to 0-5°C.
-
Slowly add the cold sodium nitrite solution dropwise to the aniline hydrochloride solution, ensuring the temperature remains below 5°C.
-
After the addition is complete, stir the mixture for an additional 15 minutes at 0-5°C.
-
Confirm the presence of excess nitrous acid with starch-iodide paper.
Part B: Coupling Reaction
-
In a separate 500 mL beaker, dissolve diethyl malonate (e.g., 8.6 g, 0.054 mol) in a solution of sodium hydroxide (e.g., 4.4 g, 0.11 mol) in water (e.g., 50 mL).
-
Cool this solution to 0-5°C in an ice-salt bath with vigorous stirring.
-
Slowly add the freshly prepared, cold diazonium salt solution to the cold diethyl malonate solution. A yellow to orange precipitate should form.
-
Continue stirring the mixture for 30-60 minutes at 0-5°C after the addition is complete.
Part C: Isolation and Purification
-
Collect the precipitated product by vacuum filtration.
-
Wash the solid with cold water to remove any unreacted salts.
-
Recrystallize the crude product from ethanol to obtain pure this compound.
Optimized Protocol for Higher Yield and Purity
This protocol incorporates best practices to maximize your results.
| Parameter | Standard Protocol | Optimized Protocol | Rationale for Optimization |
| Diazotization Temp. | 0-5°C | 0-2°C | Tighter temperature control minimizes diazonium salt decomposition. |
| Nitrite Addition | Dropwise | Sub-surface dropwise | Ensures immediate mixing and better temperature control. |
| Coupling pH | Basic (NaOH) | Buffered (Sodium Acetate) | A buffered system provides more precise pH control, preventing extremes that can lead to side reactions. |
| Stirring | Magnetic Stirrer | Mechanical Stirrer | More efficient for viscous mixtures, ensuring homogeneity and effective heat transfer. |
IV. Visualizing the Process
Reaction Mechanism
Caption: The Japp-Klingemann reaction pathway.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common issues.
V. References
-
BenchChem. (n.d.). Preventing byproduct formation in azo coupling reactions. Retrieved from --INVALID-LINK--
-
BenchChem. (n.d.). This compound. Retrieved from --INVALID-LINK--
-
ChemEurope. (n.d.). Japp-Klingemann reaction. Retrieved from --INVALID-LINK--
-
Wikipedia. (n.d.). Japp–Klingemann reaction. Retrieved from --INVALID-LINK--
-
Quora. (2020). Most diazo coupling reactions do not work well in acidic solutions. Why? Explain. Retrieved from --INVALID-LINK--
-
Organic Chemistry Portal. (n.d.). Azo Coupling. Retrieved from --INVALID-LINK--
References
Technical Support Center: Purification of Diethyl 2-(2-phenylhydrazono)malonate
Prepared by the Senior Application Scientist Team
Welcome to the dedicated technical support guide for the purification of Diethyl 2-(2-phenylhydrazono)malonate. This resource is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile synthetic intermediate. As a key building block in the synthesis of various heterocyclic compounds, including indoles and pyrazoles, achieving high purity is paramount for successful downstream applications.[1]
This guide moves beyond simple protocols to provide in-depth, field-proven insights into troubleshooting common purification challenges. We will explore the causality behind experimental choices, ensuring you can adapt and optimize these techniques for your specific needs.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for purifying crude this compound?
The two most effective and widely used techniques are recrystallization and silica gel column chromatography. The choice between them depends on the nature and quantity of impurities, as well as the scale of your reaction.
-
Recrystallization: This is the preferred method for removing small amounts of impurities from a solid product, especially on a larger scale. It is highly effective if a suitable solvent system can be found that dissolves the compound well at high temperatures but poorly at low temperatures, while impurities remain soluble at all temperatures or are insoluble at high temperatures.
-
Column Chromatography: This technique is indispensable for separating the target compound from impurities with similar solubility profiles or when the product is an oil.[2] It offers high resolution but can be more time-consuming and solvent-intensive than recrystallization.
Q2: How do I choose the best purification strategy?
The optimal strategy is best determined by an initial analysis of the crude product using Thin-Layer Chromatography (TLC).
Q3: What are the common impurities I should expect during the synthesis of this compound?
The synthesis, often a variation of the Japp-Klingemann reaction, involves coupling a phenyl diazonium salt with diethyl malonate.[1] Consequently, common impurities include:
-
Unreacted Starting Materials: Diethyl malonate and aniline (the precursor to the diazonium salt).
-
Side-Reaction Products: Phenol, formed from the reaction of the diazonium salt with water.[3][4]
-
Azo Dyes: Highly colored byproducts can form if the diazonium salt couples with other activated aromatic species present in the reaction mixture.[4]
-
Unidentified Polar Impurities: Often originating from the decomposition of the diazonium salt or other side reactions.
Q4: How can I definitively assess the purity of my final product?
A combination of analytical techniques is recommended for a comprehensive assessment:
-
Thin-Layer Chromatography (TLC): A quick method to check for the presence of multiple components. A single spot in several different solvent systems is a good indicator of purity.[2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This is the gold standard for confirming the structure and assessing purity. The absence of signals corresponding to impurities provides strong evidence of high purity.[2]
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound. Techniques like GC-MS can help identify and quantify volatile impurities.[2]
-
Melting Point Analysis: A sharp melting point range close to the literature value indicates high purity. Impurities typically broaden and depress the melting point.
Troubleshooting Guide: Common Purification Issues
This section addresses specific problems you may encounter during your experiments, providing both immediate solutions and explanations of the underlying chemical principles.
Recrystallization Issues
| Problem | Common Cause(s) | Troubleshooting Steps |
| "Oiling Out" | The solution becomes supersaturated at a temperature above the compound's melting point. Impurities can also lower the melting point of the mixture. | 1. Re-heat the solution until the oil redissolves. 2. Add more of the "good" solvent (e.g., ethanol) to increase the total volume. 3. Cool the solution much more slowly to allow for proper crystal lattice formation.[5] |
| No Crystal Formation | The solution is not sufficiently supersaturated, or nucleation is inhibited. | 1. Scratch: Use a glass rod to scratch the inside surface of the flask below the solvent level. 2. Seed: Add a tiny crystal from a previous batch. 3. Cool: Place the flask in an ice bath or refrigerator. 4. Concentrate: Gently evaporate some solvent to increase the concentration and re-cool.[5] |
| Product is Colored | Highly colored impurities (e.g., azo byproducts) are trapped in the crystal lattice. | 1. Before cooling, add a very small amount of activated charcoal to the hot solution. 2. Swirl for a few minutes and perform a hot filtration to remove the charcoal. Caution: Using too much charcoal will adsorb your product and reduce the yield.[5] |
| Low Yield | Too much solvent was used; premature crystallization during hot filtration; crystals were not washed correctly. | 1. Ensure you are using the minimum amount of hot solvent required for dissolution. 2. Pre-heat the funnel and filter paper for hot filtration. 3. Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove adhered mother liquor without dissolving the product. |
Column Chromatography Issues
Q: I'm seeing streaks and broad spots on my TLC plate. What does this mean for my column?
This often indicates that your crude sample is too acidic or that the compound is unstable on silica gel. Before loading the column, try co-spotting your sample on a TLC plate with a tiny amount of a mild base like triethylamine. If the streaking resolves, it indicates an acidity issue. In this case, you can either pre-treat your silica slurry with 1% triethylamine in the eluent or wash your crude product with a dilute sodium bicarbonate solution before chromatography.[6]
Q: My compound is not moving from the origin of the column (Rf = 0). What's the issue?
Your eluent system is not polar enough. The solvent mixture does not have sufficient strength to displace the compound from the polar silica gel stationary phase. You need to increase the polarity of the mobile phase. For example, if you are using a hexane/ethyl acetate system, systematically increase the percentage of ethyl acetate (e.g., from 10% to 20% or 30%) until you achieve an Rf value between 0.2 and 0.4 on TLC.
Q: The separation between my product and an impurity is poor. How can I improve it?
Poor separation (low resolution) occurs when the Rf values of the components are too close.
-
Decrease Solvent Polarity: A less polar eluent will cause all compounds to move more slowly, often exaggerating the differences in their interaction with the silica gel and improving separation.
-
Change Solvent System: If adjusting polarity doesn't work, switch to a different solvent system with different selectivities. For instance, replacing ethyl acetate with dichloromethane/methanol can alter the elution order and improve separation.[2]
-
Optimize Column Parameters: Use a longer, narrower column and ensure careful, uniform packing to minimize band broadening.
Workup & Extraction Issues
Q: An emulsion formed during my aqueous workup. How do I break it?
Emulsions are stable suspensions of the organic and aqueous layers that are notoriously difficult to separate.
-
Solution 1 (Patience): Allow the separatory funnel to stand undisturbed for an extended period. Sometimes the layers will separate on their own.
-
Solution 2 (Salting Out): Add a saturated solution of sodium chloride (brine). This increases the ionic strength and polarity of the aqueous layer, forcing the organic components out of solution and helping to break the emulsion.[6]
-
Solution 3 (Filtration): In stubborn cases, filtering the entire mixture through a pad of Celite or glass wool can help break up the microscopic droplets causing the emulsion.
Detailed Experimental Protocols
Protocol 1: Recrystallization from Ethanol/Water
This protocol is effective for purifying this compound that is already substantially pure but may contain colored impurities or small amounts of side products.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum volume of hot 95% ethanol required to fully dissolve the solid. Keep the solution at or near its boiling point on a hot plate.
-
Decolorization (Optional): If the solution is highly colored, remove it from the heat and add a spatula-tip of activated charcoal. Swirl for 2-3 minutes.
-
Hot Filtration (if charcoal was used): Pre-heat a funnel with filter paper by pouring hot ethanol through it. Filter the hot solution quickly into a clean, pre-warmed Erlenmeyer flask to remove the charcoal. This step prevents premature crystallization in the funnel.
-
Crystallization: Add hot water dropwise to the hot ethanolic solution until the solution just begins to turn cloudy (the cloud point). Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Cooling: Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol/water (e.g., 50:50 mixture) to remove any residual soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven or air dry until a constant weight is achieved.
Protocol 2: Flash Column Chromatography on Silica Gel
This method is ideal for separating the product from impurities with similar solubility profiles.
-
TLC Analysis: Determine an appropriate eluent system using TLC. A system that gives the product an Rf value of ~0.3 is optimal. See the table below for starting points.
-
Column Packing: Prepare a slurry of silica gel in the least polar solvent of your eluent system (e.g., hexane). Pour the slurry into the column and allow it to pack under positive pressure, ensuring no air bubbles are trapped.
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (like dichloromethane or the eluent). Alternatively, adsorb the crude product onto a small amount of silica gel by dissolving it, adding silica, and evaporating the solvent. Carefully add the sample to the top of the packed column.
-
Elution: Begin eluting with the chosen solvent system, collecting fractions in test tubes. Monitor the progress of the separation by TLC analysis of the collected fractions.
-
Fraction Pooling: Combine the fractions that contain the pure product (as determined by TLC).
-
Solvent Removal: Remove the solvent from the pooled fractions using a rotary evaporator to yield the purified this compound.
Table 1: Suggested Solvent Systems for Flash Chromatography
| Solvent System (v/v) | Typical Rf Range | Notes |
| 80:20 Hexane:Ethyl Acetate | 0.2 - 0.4 | Good starting point for general purification. |
| 90:10 Hexane:Ethyl Acetate | 0.1 - 0.25 | Use if the product is eluting too quickly. |
| 70:30 Hexane:Ethyl Acetate | 0.3 - 0.5 | Use if the product is moving too slowly. |
| 95:5 Dichloromethane:Methanol | 0.2 - 0.4 | An alternative system if separation is poor in Hex/EtOAc. |
References
common side reactions and byproducts in Diethyl 2-(2-phenylhydrazono)malonate synthesis
Welcome to the technical support guide for the synthesis of Diethyl 2-(2-phenylhydrazono)malonate. This document provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols to help researchers navigate the common challenges associated with this synthesis. Our goal is to move beyond simple procedural steps and explain the underlying chemical principles to empower you to optimize your experimental outcomes.
This compound is a valuable synthetic intermediate, most notably serving as a precursor for the celebrated Fischer indole synthesis to create complex heterocyclic scaffolds for pharmaceuticals and functional materials.[1][2][3] The most reliable and common route to this compound is the Japp-Klingemann reaction, which involves the azo coupling of a benzenediazonium salt with the active methylene compound, diethyl malonate.[2][4] While robust, this reaction is sensitive to several parameters that can lead to side reactions and the formation of troublesome byproducts.
Core Synthesis Protocol: Japp-Klingemann Reaction
This protocol is divided into two critical stages: the formation of the diazonium salt and the subsequent coupling reaction. Precise control over temperature and reagent addition is paramount for success.
Experimental Protocol: Two-Stage Synthesis
Stage 1: Diazotization of Aniline
-
In a 250 mL beaker, dissolve 5.0 g of aniline in 15 mL of concentrated hydrochloric acid and 15 mL of water.
-
Cool the solution to 0-5°C in an ice-salt bath with continuous stirring. The aniline hydrochloride may precipitate as a fine slurry.
-
In a separate beaker, dissolve 3.8 g of sodium nitrite in 10 mL of water and cool the solution to 0-5°C.
-
Add the sodium nitrite solution dropwise to the stirred aniline hydrochloride slurry. Maintain the temperature strictly between 0 and 5°C throughout the addition. Adding the nitrite too quickly can cause a dangerous temperature spike and decomposition.
-
After the addition is complete, stir the resulting benzenediazonium chloride solution for an additional 15 minutes at 0-5°C. A slight excess of nitrous acid can be confirmed with starch-iodide paper (optional but recommended).
Stage 2: Coupling with Diethyl Malonate
-
In a separate 500 mL flask equipped with a mechanical stirrer, dissolve 8.5 g of diethyl malonate in 50 mL of ethanol.
-
Cool this solution in an ice bath and add a solution of 15 g of sodium acetate trihydrate in 50 mL of water. Stir until a clear, homogeneous solution is obtained. The sodium acetate acts as a base to deprotonate the diethyl malonate, forming the reactive enolate.
-
While maintaining the temperature at 0-5°C and stirring vigorously, add the previously prepared benzenediazonium chloride solution slowly over 30-45 minutes. A yellow-orange precipitate should form immediately.
-
After the addition is complete, continue to stir the reaction mixture in the ice bath for an additional 1-2 hours to ensure the reaction goes to completion.
-
Collect the solid product by vacuum filtration and wash the filter cake thoroughly with cold water to remove inorganic salts.
-
The crude product can be purified by recrystallization.
Reaction Mechanism: Japp-Klingemann Synthesis
The diagram below outlines the key mechanistic steps of the Japp-Klingemann reaction for this synthesis.
Caption: Japp-Klingemann reaction pathway.
Troubleshooting Guide & FAQs
This section addresses the most common issues encountered during the synthesis.
Q1: My final yield is significantly lower than expected. What are the most likely causes?
A: Low yields are a frequent issue and can often be traced back to one of three critical areas:
-
Decomposition of the Diazonium Salt: Benzenediazonium salts are thermally unstable. If the temperature during diazotization or coupling rises above 5-10°C, the salt will rapidly decompose into phenol and nitrogen gas.[5] This not only consumes your electrophile but also introduces phenol as a significant impurity that can undergo subsequent side reactions. Solution: Use an ice-salt bath to maintain a temperature of 0-5°C and monitor it closely with a thermometer.
-
Incorrect pH of the Coupling Medium: The coupling reaction requires the formation of the enolate from diethyl malonate, which acts as the nucleophile. This deprotonation step is pH-dependent. If the medium is not sufficiently basic, the concentration of the enolate will be too low for the reaction to proceed efficiently.[5] Solution: Ensure that a suitable base, like sodium acetate or sodium hydroxide, is used to raise the pH of the diethyl malonate solution before adding the diazonium salt.
-
Impure Starting Materials: The purity of the aniline and diethyl malonate is crucial. Impurities in the aniline can lead to the formation of undesired colored byproducts during diazotization.[5] Solution: Use freshly distilled aniline and high-purity diethyl malonate.
Q2: My reaction mixture turned into a dark brown, tar-like mess. What happened and how can I prevent it?
A: The formation of brown, insoluble tars is a definitive sign of uncontrolled side reactions, primarily from decomposition and polymerization.[5]
-
Cause 1: High Reaction Temperature: This is the most common culprit. As mentioned above, elevated temperatures accelerate the decomposition of the diazonium salt. The resulting phenols and other radical species can polymerize into complex, colored materials.[5]
-
Cause 2: Localized High Reagent Concentrations: Adding the diazonium salt solution too quickly or with inefficient stirring creates "hot spots" in the reaction flask. In these localized areas, the concentration of the electrophile is very high, which can promote unwanted side reactions and polymerization before it can react with the malonate enolate.[5]
-
Prevention:
-
Maintain strict temperature control (0-5°C) using an ice-salt bath.
-
Add the diazonium salt solution slowly and dropwise to the vigorously stirred diethyl malonate solution.
-
Ensure your stirring is efficient enough to rapidly disperse the incoming diazonium salt.
-
Q3: The final product is an off-color solid (e.g., reddish-brown) instead of the expected bright yellow crystals. What is this impurity?
A: An off-color product indicates the presence of highly conjugated byproducts. The most probable impurity is a secondary azo dye. This forms when the diazonium salt, which is a potent electrophile, reacts with the phenol generated from its own decomposition. The resulting p-hydroxyazobenzene and related compounds are intensely colored and can contaminate your final product even in small amounts.
Solution: This issue is best addressed by preventing the decomposition in the first place (see Q1 & Q2). If contamination occurs, it must be removed during purification. A careful recrystallization from an appropriate solvent system (e.g., ethanol/water) is usually effective at separating the desired yellow hydrazone from the more polar, colored azo dye impurities.
Common Side Reactions and Byproducts
Understanding potential side reactions is key to troubleshooting and optimizing your synthesis. The primary off-target pathways originate from the instability of the diazonium salt intermediate.
Visualization of Key Side Reactions
Caption: Major side reaction pathways.
Summary of Byproducts and Mitigation Strategies
The following table summarizes the common byproducts, their causes, and strategies for their prevention and removal.
| Byproduct | Probable Cause | Prevention Strategy | Removal Method |
| Phenol | Thermal decomposition of the diazonium salt at temperatures above 5°C.[5] | Maintain strict temperature control at 0-5°C throughout the diazotization and coupling steps.[5] | Recrystallization; phenols are typically more soluble in the mother liquor. |
| Colored Azo Dyes (e.g., p-hydroxyazobenzene) | Coupling of byproduct phenol with unreacted diazonium salt. | The most effective strategy is to prevent phenol formation by maintaining low temperatures.[5] | Careful recrystallization. In difficult cases, column chromatography may be required. |
| Polymeric Tars | Uncontrolled, rapid side reactions due to high local reagent concentrations or elevated temperatures.[5] | Ensure efficient stirring and add the diazonium salt solution slowly and dropwise. Maintain strict temperature control.[5] | These are generally insoluble. The desired product can be recovered by dissolving the crude material in a suitable solvent and filtering off the tar. |
| Phenylhydrazonoacetic acid derivatives | Hydrolysis of one or both ester groups under harsh basic or acidic conditions during workup, potentially followed by heat-induced decarboxylation.[6][7] | Use mild conditions for workup and avoid prolonged exposure to strong acids/bases or high temperatures. | Recrystallization can often separate the desired ester from the more polar carboxylic acid byproducts. |
Purification Protocol: Recrystallization
Recrystallization is the most common and effective method for purifying the crude this compound. An ethanol/water solvent system is typically effective.
-
Transfer the crude, dried solid to an Erlenmeyer flask.
-
Add the minimum amount of hot ethanol required to fully dissolve the solid. Keep the solution heated on a hot plate (use a water bath for safety) and add the ethanol in small portions.
-
Once the solid is fully dissolved, remove the flask from the heat.
-
Slowly add warm water dropwise to the hot ethanol solution until the solution becomes faintly cloudy (the cloud point). This indicates that the solution is saturated.
-
If necessary, add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution again.
-
Allow the flask to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.
-
Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, wash them with a small amount of a cold ethanol/water mixture, and allow them to air dry completely.
References
- 1. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 2. Japp–Klingemann reaction - Wikipedia [en.wikipedia.org]
- 3. This compound | 6134-59-4 | Benchchem [benchchem.com]
- 4. Japp-Klingemann_reaction [chemeurope.com]
- 5. benchchem.com [benchchem.com]
- 6. d-nb.info [d-nb.info]
- 7. On the hydrolysis of diethyl 2-(perfluorophenyl)malonate - PMC [pmc.ncbi.nlm.nih.gov]
improving the stability of Diethyl 2-(2-phenylhydrazono)malonate in solution
Technical Support Center: Diethyl 2-(2-phenylhydrazono)malonate
A Guide to Enhancing Solution Stability for Researchers
Welcome to the technical support center for this compound. As Senior Application Scientists, we understand that compound stability is paramount to the success and reproducibility of your research. This guide provides in-depth troubleshooting advice, detailed protocols, and the underlying scientific principles to help you mitigate degradation and ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
This section addresses the most common stability issues encountered when working with this compound in solution.
Q1: What are the primary causes of my this compound degrading in solution?
A1: The degradation of this compound primarily occurs through two distinct chemical pathways targeting different parts of the molecule.
-
Hydrolysis of the Hydrazone Bond: The C=N double bond of the hydrazone linkage is susceptible to cleavage by water.[1] This reaction is reversible and is significantly accelerated under acidic conditions, breaking the molecule down into its original precursors: diethyl 2-oxomalonate and phenylhydrazine.[2][3] This is often the most significant pathway for degradation in aqueous solutions.
-
Oxidation of the Phenylhydrazine Moiety: The phenylhydrazine portion of the molecule can be oxidized, a process often initiated by atmospheric oxygen, trace metal ions, or exposure to light.[4][5] This complex reaction can involve radical intermediates and often results in the formation of colored byproducts, which is why a solution may change color from colorless to yellow or brown over time.[4]
-
Ester Hydrolysis: Under strongly acidic or basic conditions, the two ethyl ester groups on the malonate portion of the molecule can also be hydrolyzed to the corresponding carboxylic acids.[6][7] While generally slower than hydrazone hydrolysis, this can be a concern during long-term storage or under harsh pH conditions.
Q2: My compound seems to degrade rapidly in my aqueous buffer. How exactly does pH affect its stability?
A2: The stability of the hydrazone linkage is highly dependent on pH. The mechanism of hydrolysis is catalyzed by acid.[3][8]
-
Acidic pH (pH < 6.5): Under acidic conditions, the imine nitrogen of the hydrazone bond becomes protonated. This protonation increases the electrophilicity of the adjacent carbon atom, making it much more susceptible to nucleophilic attack by water.[2] This leads to rapid cleavage of the bond. The rate of hydrolysis increases significantly as the pH decreases.[9]
-
Neutral pH (pH ≈ 7.4): Hydrazones are generally most stable at or near physiological pH.[9] While hydrolysis still occurs, its rate is considerably slower than in acidic environments. For this reason, preparing solutions in a well-buffered neutral system is critical for many applications.
-
Basic pH (pH > 8): While more stable against the specific acid-catalyzed pathway, strongly basic conditions can promote the hydrolysis of the ester linkages and may also facilitate other degradation pathways.
The following table provides a qualitative summary of the expected stability at different pH values.
| pH Range | Relative Stability of Hydrazone Bond | Primary Concern(s) |
| < 6.0 | Low | Rapid, acid-catalyzed hydrolysis of the hydrazone.[8] |
| 6.5 - 7.5 | High | Optimal range for stability; hydrolysis is minimized.[9] |
| > 8.0 | Moderate to High | Increased risk of ester hydrolysis. |
Q3: Which solvents should I use to prepare my stock and working solutions?
A3: The choice of solvent is critical for minimizing degradation, particularly hydrolysis.
-
Stock Solutions: For long-term storage, you must minimize exposure to water. We strongly recommend preparing stock solutions in anhydrous, aprotic organic solvents such as Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF).[9] These solvents are excellent at solubilizing the compound while preventing hydrolysis.
-
Working Solutions: If your experiment requires an aqueous buffer, always prepare the working solution immediately before use by diluting the anhydrous stock solution into the buffer. Do not store the compound in aqueous solutions for extended periods. When preparing buffers, use high-purity water (e.g., HPLC-grade) to minimize potential contaminants.
Q4: I notice my solution turning yellow or brown over time, even when stored in the dark. What is happening?
A4: A change in color is a classic indicator of oxidation of the phenylhydrazine moiety.[4] This process can be initiated by several factors:
-
Dissolved Oxygen: Solvents, unless specifically degassed, contain dissolved atmospheric oxygen which can initiate oxidation.
-
Trace Metal Ions: Metal ions (e.g., Cu²⁺, Fe³⁺) can act as catalysts for the oxidation of phenylhydrazine.[4] These can be present as impurities in lower-grade reagents or leach from glassware or equipment.
-
Light: UV or even ambient light can provide the energy to initiate oxidative reactions.
To prevent this, we recommend degassing your solvents (especially for sensitive experiments), using high-purity reagents, and protecting your solutions from light by using amber vials or wrapping containers in aluminum foil.
Q5: How should I properly store my solid compound and its solutions to maximize shelf-life?
A5: Proper storage is arguably the most critical factor in maintaining the long-term integrity of this compound.
| Form | Recommended Storage Conditions | Rationale |
| Solid Compound | Store as a lyophilized powder at -20°C or -80°C in a desiccator under an inert atmosphere (e.g., argon or nitrogen).[9] | Minimizes hydrolysis from atmospheric moisture and slows oxidative degradation. |
| Stock Solution (in Anhydrous DMSO/DMF) | Aliquot into single-use volumes and store at -80°C. Protect from light. | Prevents repeated freeze-thaw cycles which can introduce moisture and degrade the compound. |
| Aqueous Working Solution | Do not store. Prepare fresh from the stock solution immediately prior to each experiment. | The compound is least stable in aqueous environments; immediate use is required for reliable results. |
Troubleshooting Guide
Use this guide to diagnose and resolve specific stability problems.
| Observed Problem | Possible Cause(s) | Recommended Solution(s) |
| Rapid loss of parent compound peak in HPLC analysis of an aqueous solution. | 1. Acid-catalyzed hydrolysis: Buffer pH is too low. 2. General instability: Solution prepared too far in advance. | 1. Verify buffer pH is between 7.0 and 7.4. 2. Prepare the aqueous solution immediately before injection. 3. If the experimental design allows, lower the incubation temperature. |
| Solution develops a yellow/brown color. | Oxidation: Reaction with dissolved oxygen, catalyzed by light or trace metals. | 1. Prepare solutions using degassed solvents. 2. Store solutions in amber vials or wrapped in foil. 3. Consider adding a small amount of an antioxidant (e.g., BHT) or a chelating agent (e.g., EDTA) to the stock solution.[4] |
| Inconsistent or non-reproducible experimental results. | Compound degradation: Inconsistent handling and storage practices. | 1. Strictly adhere to the recommended storage protocols. 2. Aliquot stock solutions to avoid contamination and freeze-thaw cycles. 3. Calibrate your pH meter regularly to ensure accurate buffer preparation. |
Visualized Degradation & Troubleshooting
The following diagrams illustrate the primary degradation pathways and a decision-making workflow for troubleshooting.
Caption: Primary degradation pathways for this compound.
Caption: Troubleshooting decision tree for stability issues.
Experimental Protocols
Protocol 1: HPLC-Based Assay for Determining Solution Stability
This protocol provides a quantitative method to assess the stability of this compound under specific pH conditions.[9][10]
-
Materials and Reagents:
-
This compound
-
Anhydrous DMSO (for stock solution)
-
Phosphate Buffered Saline (PBS) at pH 7.4
-
Acetate or Citrate buffer at pH 5.5
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid or Trifluoroacetic acid (TFA) for mobile phase
-
HPLC system with a UV detector and a suitable C18 column
-
-
Procedure:
-
Prepare Stock Solution: Prepare a 10 mM stock solution of the compound in anhydrous DMSO.
-
Prepare Test Solutions: For each pH condition (7.4 and 5.5), dilute the stock solution into the respective pre-warmed (37°C) buffer to a final concentration of 100 µM. Prepare enough volume for all time points.
-
Incubation: Incubate the solutions at 37°C.
-
Time Points: At specified time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot (e.g., 100 µL) from each solution.
-
Sample Analysis: Immediately inject the aliquot onto the HPLC system. The peak area of the parent compound will be used for quantification.
-
Data Analysis: Plot the percentage of the remaining parent compound (relative to the t=0 peak area) against time. This data can be used to calculate the half-life (t₁/₂) of the compound under each condition.
-
Protocol 2: Recommended General Handling and Storage Workflow
Follow this workflow to ensure maximum integrity from receipt of the solid compound to its use in an experiment.
Caption: Recommended workflow for handling and storage.
References
- 1. Hydrazone - Wikipedia [en.wikipedia.org]
- 2. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. The oxidation of phenylhydrazine: superoxide and mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Oxidation of hydrazine derivatives. Part I. Oxidation of phenyl-hydrazine with lead tetra-acetate - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 6. On the hydrolysis of diethyl 2-(perfluorophenyl)malonate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. hmdb.ca [hmdb.ca]
- 8. Hydrolytic Stability of Hydrazones and Oximes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
effect of reaction conditions on Diethyl 2-(2-phenylhydrazono)malonate purity
Welcome to the technical support resource for the synthesis of Diethyl 2-(2-phenylhydrazono)malonate. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis. We will delve into the critical reaction parameters that govern product purity, providing field-tested insights and troubleshooting solutions in a direct question-and-answer format.
The synthesis of this compound is a cornerstone reaction, often serving as a key step in the renowned Fischer indole synthesis for creating complex heterocyclic scaffolds used in pharmaceuticals.[1][2][3] The primary route to this compound is the Japp-Klingemann reaction, which, while powerful, is highly sensitive to reaction conditions.[1][2] This guide will equip you with the knowledge to optimize your reaction for high purity and yield.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental reaction mechanism for synthesizing this compound?
The synthesis is a two-part process:
-
Diazotization: Aniline is treated with nitrous acid (generated in situ from sodium nitrite and a strong mineral acid like HCl) at low temperatures (0–5 °C) to form a benzenediazonium salt. This intermediate is highly reactive and thermally unstable.[4][5]
-
Japp-Klingemann Coupling: The freshly prepared diazonium salt is immediately reacted with the enolate of diethyl malonate. The reaction proceeds through an azo intermediate, which then undergoes rearrangement and hydrolysis to yield the final, more stable, phenylhydrazone product.[1][2]
Caption: Overall workflow for the synthesis of this compound.
Q2: What are the most critical parameters I need to control to ensure high purity?
Based on extensive laboratory experience, the purity of your final product is overwhelmingly dictated by three critical parameters:
-
Temperature: Absolutely crucial during the diazotization step and the subsequent coupling.
-
pH: The pH of the coupling reaction mixture must be carefully controlled to facilitate the reaction while preventing unwanted side reactions.
-
Stoichiometry and Reagent Addition: The molar ratios of reactants, especially sodium nitrite, and the rate of their addition can significantly impact the outcome.
Q3: How can I reliably assess the purity of my final product?
Standard analytical techniques should be employed:
-
Melting Point: A sharp melting point close to the literature value indicates high purity. A broad or depressed melting range suggests the presence of impurities.
-
NMR Spectroscopy (¹H and ¹³C): Provides definitive structural confirmation and can reveal the presence of unreacted starting materials or side products.
-
Thin-Layer Chromatography (TLC): A quick and effective way to check for the presence of multiple components in your product. A single spot suggests a pure compound.
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis.
Problem Area 1: Low Yield or Complete Reaction Failure
Q: My reaction yield is extremely low, or I've recovered no product. What are the most likely causes?
A: This is a common issue that almost always points back to the stability and reactivity of the benzenediazonium salt intermediate.
-
Cause 1: Diazonium Salt Decomposition. The diazonium group is an excellent leaving group (N₂ gas), making the salt highly unstable at elevated temperatures.[4] If the temperature during diazotization rises above 5–10 °C, the salt will rapidly decompose, primarily to phenol and nitrogen gas, leading to a loss of your key intermediate.[5][6][7] This decomposition is often visible as browning or tar formation in the reaction mixture. Solution: Maintain a strict temperature of 0–5 °C throughout the diazotization and coupling steps using an ice/salt bath. Ensure that the sodium nitrite solution is pre-chilled and added very slowly to prevent localized heating.
-
Cause 2: Incorrect pH for Coupling. The Japp-Klingemann reaction requires the formation of the diethyl malonate enolate, which acts as the nucleophile. This requires a basic environment. However, the diazonium salt is only stable under acidic conditions. Therefore, a carefully controlled pH is necessary. A pH that is too acidic (e.g., 0-1) will result in an insufficient concentration of the enolate, halting the reaction.[8] Solution: The coupling reaction is typically buffered to a pH of 4–5 using a weak base like sodium acetate.[8] This is acidic enough to maintain the diazonium salt's integrity but allows for enough enolate to form and react.
-
Cause 3: Delay in Using the Diazonium Salt. The diazonium intermediate should be considered a "use-it-or-lose-it" reagent. It should be used immediately after its preparation.[8] Any delay, even at 0 °C, will lead to gradual decomposition and reduced yield.
Problem Area 2: Product Impurity and Contamination
Q: My final product is a dark, oily, or tarry substance instead of the expected yellow crystals. What are these impurities?
A: This is a classic symptom of poor temperature and/or pH control, leading to a cascade of side reactions.
-
Cause 1: Thermal Decomposition Products. As mentioned above, failure to maintain a temperature below 5 °C leads to the decomposition of the diazonium salt.[4][7] The primary byproduct is often phenol, which can undergo further reactions in the mixture to form complex, colored, and tarry impurities.[5]
-
Cause 2: Unconverted Azo Intermediate. In some cases, the initial azo-coupled product may be too stable to rearrange to the final hydrazone under the reaction conditions.[1][9] This can happen if the pH or temperature is not optimal for the final hydrolysis/rearrangement step. While gently heating or increasing the pH can sometimes force this conversion, it is a risky maneuver that can also promote the formation of other side products.[9]
-
Cause 3: Side Reactions from Excess Nitrite. Using a stoichiometric excess of sodium nitrite can lead to the formation of excess nitrous acid. This can nitrosate the diethyl malonate or other species in the flask, creating unwanted byproducts.[7][8] Solution: Use a slight excess (e.g., 1.05 equivalents) of sodium nitrite, but avoid large excesses.[8] Any excess nitrous acid can be quenched with sulfamic acid after the diazotization is complete.
Caption: A logical workflow for troubleshooting common synthesis issues.
Problem Area 3: Purification Challenges
Q: I'm having difficulty recrystallizing the crude product. Which solvent system do you recommend?
A: this compound is typically a yellow solid. A mixed solvent system often provides the best results for recrystallization. Ethanol/water is a common and effective choice. Dissolve the crude product in a minimum amount of hot ethanol and then slowly add warm water until the solution becomes faintly cloudy. Allow it to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
Q: My product appears to be degrading on a silica gel column. Are there alternatives?
A: Standard silica gel is slightly acidic and can sometimes cause sensitive compounds like hydrazones to degrade. If you observe streaking or the formation of new spots on TLC during chromatography, consider these options:
-
Neutralize the Silica: Pre-treat the silica gel by slurrying it with a solvent containing a small amount of a non-nucleophilic base, like triethylamine (e.g., 0.5-1% in the eluent), to neutralize the acidic sites.
-
Use a Different Stationary Phase: Alumina (neutral or basic) can be a good alternative to silica gel for purifying sensitive compounds.
-
Minimize Contact Time: Pack the column well and run it as quickly as possible with slightly higher pressure to reduce the time the compound spends on the stationary phase.
Data Summary Tables
Table 1: Effect of Temperature on Diazonium Salt Stability & Purity
| Temperature Range | Observation | Impact on Purity |
| -10 to 10 °C | Diazonium salt shows high stability with minimal degradation over short periods (<5 min).[6] | High. Minimal formation of phenolic impurities. |
| 10 to 25 °C | A small but incremental increase in decomposition and impurity formation is observed.[6] | Moderate. Purity begins to decrease. |
| >25 °C | Significant and rapid decomposition occurs, often with visible gas (N₂) evolution and color change.[4][6] | Low. Significant contamination with tars and phenols. |
Table 2: Effect of pH on Japp-Klingemann Coupling Reaction
| pH Range | Observation | Impact on Purity |
| 0 - 2 | Very low concentration of the required diethyl malonate enolate.[8] | Very Low. Reaction is inhibited; unreacted diazonium salt decomposes over time. |
| 4 - 5 | Optimal balance: Sufficient enolate concentration for coupling while maintaining diazonium salt stability.[8] | High. Favors the desired product formation. |
| > 7 | Diazonium salt can convert to a less reactive diazotate anion. Risk of other base-catalyzed side reactions increases. | Low to Moderate. Can lead to a mixture of products and lower yield. |
Optimized Experimental Protocol
This protocol incorporates best practices to maximize the purity and yield of this compound.
Materials:
-
Aniline
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Diethyl Malonate
-
Sodium Acetate Trihydrate
-
Ethanol
-
Ice
Procedure:
Part 1: Preparation of Benzenediazonium Chloride Solution (0–5 °C)
-
In a 250 mL flask, combine aniline (e.g., 0.1 mol) and a solution of concentrated HCl (e.g., 0.25 mol) in water.
-
Cool the flask in an ice/salt bath to 0 °C with magnetic stirring. The aniline hydrochloride may precipitate as a fine slurry.
-
In a separate beaker, dissolve sodium nitrite (e.g., 0.105 mol, 1.05 eq) in cold water.
-
Using a dropping funnel, add the sodium nitrite solution dropwise to the stirred aniline hydrochloride slurry. CRITICAL: Monitor the temperature closely with a low-temperature thermometer and ensure it does not rise above 5 °C. The addition should take approximately 15-20 minutes.
-
After the addition is complete, stir the resulting clear diazonium salt solution for an additional 10 minutes in the ice bath. Use this solution immediately in the next step.
Part 2: Japp-Klingemann Coupling Reaction (0–5 °C)
-
In a larger flask (e.g., 1 L), dissolve diethyl malonate (e.g., 0.1 mol) and sodium acetate trihydrate (e.g., 0.2 mol) in ethanol.
-
Cool this solution to 0–5 °C in an ice bath with vigorous stirring.
-
Slowly add the cold, freshly prepared benzenediazonium chloride solution from Part 1 to the diethyl malonate solution over 30 minutes. A yellow precipitate should form.
-
CRITICAL: Maintain the temperature of the reaction mixture at 0–5 °C throughout the addition.
-
After the addition is complete, continue to stir the reaction mixture in the ice bath for another 1-2 hours to ensure the reaction goes to completion.
Part 3: Workup and Purification
-
Collect the yellow solid product by vacuum filtration using a Büchner funnel.
-
Wash the filter cake thoroughly with cold water to remove any inorganic salts.
-
Press the solid as dry as possible on the funnel.
-
Recrystallize the crude product from an ethanol/water mixture. Dissolve the solid in a minimum amount of hot ethanol, then add warm water dropwise until turbidity persists. Allow the solution to cool slowly to induce crystallization.
-
Collect the purified yellow crystals by vacuum filtration, wash with a small amount of cold ethanol/water, and dry in a vacuum oven or desiccator.
-
Characterize the final product by melting point and NMR spectroscopy to confirm purity and identity.
References
- 1. Japp-Klingemann_reaction [chemeurope.com]
- 2. Japp–Klingemann reaction - Wikipedia [en.wikipedia.org]
- 3. This compound | 6134-59-4 | Benchchem [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. Exploring Flow Procedures for Diazonium Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tetrazolelover.at.ua [tetrazolelover.at.ua]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Scale-Up Considerations for Diethyl 2-(2-phenylhydrazono)malonate Synthesis
Welcome to the Technical Support Center for the synthesis of Diethyl 2-(2-phenylhydrazono)malonate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the scale-up of this important chemical transformation. The synthesis, typically achieved through the Japp-Klingemann reaction, is a powerful tool for creating versatile hydrazone intermediates, which are precursors to valuable heterocyclic structures like indoles.[1][2] However, transitioning this reaction from the laboratory bench to a larger scale introduces a unique set of challenges that require careful consideration to ensure safety, efficiency, and product quality.
This document will provide a comprehensive overview of the critical aspects of scaling up this synthesis, presented in a practical question-and-answer format to directly address the issues you may encounter.
I. Frequently Asked Questions (FAQs)
Q1: What is the fundamental reaction mechanism for the synthesis of this compound?
The synthesis of this compound is typically accomplished via the Japp-Klingemann reaction.[1][2] This reaction involves the coupling of an aryl diazonium salt with a β-keto-ester, in this case, diethyl malonate. The generally accepted mechanism proceeds through the following key steps:
-
Diazotization: Aniline is treated with a nitrosating agent, commonly sodium nitrite, in the presence of a strong acid (like hydrochloric acid) at low temperatures (typically 0-5 °C) to form a benzenediazonium salt.[3]
-
Enolate Formation: Diethyl malonate, having acidic α-hydrogens (pKa ≈ 13), is deprotonated by a base (often sodium acetate) to form a stable enolate.[4]
-
Azo Coupling: The nucleophilic enolate attacks the electrophilic terminal nitrogen of the diazonium salt to form an intermediate azo compound.
-
Hydrolysis and Rearrangement: This azo intermediate undergoes hydrolysis, leading to the cleavage of one of the ester groups and subsequent rearrangement to yield the more stable phenylhydrazone product.[1][4]
References
handling and storage best practices for Diethyl 2-(2-phenylhydrazono)malonate
Technical Support Center: Diethyl 2-(2-phenylhydrazono)malonate
Welcome to the dedicated support center for this compound. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on the optimal handling, storage, and troubleshooting of common experimental challenges involving this versatile synthetic intermediate. Our goal is to ensure the integrity of your experiments and the reliability of your results through a combination of practical advice and fundamental scientific principles.
Frequently Asked Questions (FAQs)
This section addresses the most common inquiries regarding the day-to-day handling and storage of this compound.
Q1: What are the ideal storage conditions for this compound?
A1: For long-term stability, this compound should be stored in a tightly sealed container in a dry environment at 2-8°C[1]. It is crucial to protect the compound from moisture and elevated temperatures to prevent potential degradation.
Q2: What personal protective equipment (PPE) should I use when handling this compound?
A2: Standard laboratory PPE is required. This includes chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a lab coat[2][3]. All handling should be performed in a well-ventilated area or a chemical fume hood to avoid inhalation of any potential vapors or aerosols[4][5].
Q3: Is this compound sensitive to light?
Q4: What are the known incompatibilities of this compound?
A4: this compound should be kept away from strong oxidizing agents, strong acids, strong bases, and reducing agents[2][3][6]. Contact with these substances can lead to vigorous reactions and decomposition of the compound.
Q5: How should I properly dispose of waste containing this compound?
A5: Waste disposal should be conducted in accordance with all federal, state, and local regulations[7]. Generally, this combustible material can be incinerated in a chemical incinerator equipped with an afterburner and scrubber[8]. Do not allow the product to enter drains[8][9].
Troubleshooting Guides
This section provides in-depth solutions to specific problems that you may encounter during your experiments with this compound.
Issue 1: The compound has changed color (e.g., from yellow to brown/orange) during storage.
Possible Cause: This is often an indication of decomposition. The phenylhydrazone moiety can be susceptible to oxidation or slow degradation, especially if exposed to air, moisture, or elevated temperatures over time.
Troubleshooting Steps:
-
Assess the Extent of Discoloration: A slight change in color may not significantly impact a reaction, but a significant darkening suggests substantial degradation.
-
Verify Compound Integrity: Before use, it is advisable to check the purity of the discolored material using an appropriate analytical method, such as Thin Layer Chromatography (TLC) or Nuclear Magnetic Resonance (NMR) spectroscopy, to identify any impurities or degradation products.
-
Purification: If impurities are detected, consider purifying a small sample by recrystallization or column chromatography to see if the desired compound can be re-isolated.
-
Preventative Measures: To prevent future degradation, ensure the compound is stored under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed container at the recommended 2-8°C.
Issue 2: Poor or no reactivity in a subsequent reaction (e.g., Fischer indole synthesis).
Possible Causes:
-
Degraded Starting Material: As mentioned in Issue 1, the compound may have decomposed during storage.
-
Presence of Moisture: The Fischer indole synthesis is acid-catalyzed, and the presence of water can interfere with the reaction mechanism. The starting material or the reaction solvent may be wet.
-
Inappropriate Reaction Conditions: The choice of acid catalyst, temperature, and reaction time are critical for the success of the Fischer indole synthesis.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for poor reactivity.
Issue 3: Appearance of unexpected side products, especially those suggesting hydrolysis.
Possible Cause: The diethyl ester functionalities of the malonate are susceptible to hydrolysis under either acidic or basic conditions, especially in the presence of water and at elevated temperatures. This can lead to the formation of the corresponding mono-ester or dicarboxylic acid, which may undergo decarboxylation. A related compound, diethyl 2-(perfluorophenyl)malonate, has been shown to be stable at ambient temperatures in acidic and basic solutions but decomposes under harsher conditions[10][11].
Preventative and Corrective Actions:
-
Use Anhydrous Conditions: Ensure that all solvents and reagents are rigorously dried before use, especially if the reaction is sensitive to water.
-
Control Reaction Temperature: Avoid unnecessarily high temperatures, which can accelerate the rate of hydrolysis.
-
pH Control: If possible, maintain a neutral pH unless acidic or basic conditions are required for the desired transformation. If the reaction must be performed under acidic or basic conditions, carefully control the reaction time and temperature to minimize hydrolysis.
-
Work-up Procedure: During the reaction work-up, minimize the contact time with aqueous acidic or basic solutions.
Data Summary
| Parameter | Recommendation | Source |
| Storage Temperature | 2-8°C | [1] |
| Storage Atmosphere | Dry, inert (e.g., Argon, Nitrogen) | Best Practice |
| Container | Tightly sealed, light-resistant | Best Practice |
| Incompatibilities | Strong acids, strong bases, strong oxidizing agents, reducing agents | [2][3][6] |
References
- 1. 6134-59-4|this compound|BLDpharm [bldpharm.com]
- 2. fishersci.com [fishersci.com]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. isotope.com [isotope.com]
- 5. carlroth.com [carlroth.com]
- 6. fishersci.com [fishersci.com]
- 7. Diethyl Malonate SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]
- 8. dept.harpercollege.edu [dept.harpercollege.edu]
- 9. chemicalbook.com [chemicalbook.com]
- 10. d-nb.info [d-nb.info]
- 11. On the hydrolysis of diethyl 2-(perfluorophenyl)malonate - PMC [pmc.ncbi.nlm.nih.gov]
resolving common issues in the characterization of Diethyl 2-(2-phenylhydrazono)malonate
Technical Support Center: Diethyl 2-(2-phenylhydrazono)malonate
Welcome to the technical support resource for this compound. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with the synthesis, purification, and characterization of this versatile synthetic intermediate. We will address frequently encountered issues in a practical question-and-answer format, grounded in established chemical principles and field-proven experience.
Part 1: Synthesis via the Japp-Klingemann Reaction
The synthesis of this compound is most commonly achieved through the Japp-Klingemann reaction. This reaction involves the coupling of an aryl diazonium salt with an active methylene compound, in this case, diethyl malonate.[1][2] While robust, the reaction is sensitive to several parameters that can impact yield and purity.
Q1: My reaction yield is consistently low. What are the most probable causes and how can I fix them?
A1: Low yield in the Japp-Klingemann reaction is a frequent issue, typically stemming from three critical areas: diazonium salt formation, the coupling reaction conditions, or reactant quality.
1. Inefficient Diazotization: The formation of the phenyldiazonium salt from aniline is highly temperature-sensitive. The diazonium salt is unstable and will decompose into phenol and nitrogen gas if the temperature rises above 5-10 °C.
-
Causality: The C-N bond in the diazonium salt is weak. At higher temperatures, the N₂ group, being an excellent leaving group, readily departs, allowing for nucleophilic attack by water.
-
Solution:
-
Maintain a strict temperature of 0-5 °C during the addition of sodium nitrite to the acidic solution of aniline. Use an ice-salt bath for effective cooling.
-
Ensure the aniline is fully dissolved and protonated in the acid (typically HCl) before beginning nitrite addition.
-
Use freshly prepared sodium nitrite solution and add it dropwise to prevent localized temperature spikes.
-
2. Improper pH During Coupling: The coupling of the diazonium salt to diethyl malonate requires the malonate to be in its enolate form. This is achieved by raising the pH. However, the pH must be carefully controlled.
-
Causality:
-
If the pH is too low (acidic), the concentration of the diethyl malonate enolate will be insufficient for effective coupling.[3]
-
If the pH is too high (strongly basic), the diazonium salt can convert to a non-reactive diazotate anion.
-
-
Solution:
-
After forming the diazonium salt, add it to a cooled solution of diethyl malonate.
-
Slowly add a cold solution of a base like sodium acetate or sodium hydroxide to bring the pH to a weakly acidic or neutral range (pH 5-7). Sodium acetate is often ideal as it creates a buffered system.[4] Monitor the pH throughout the addition.
-
3. Reactant Quality and Stability: The purity and stability of your starting materials are paramount.
-
Phenylhydrazine/Aniline: Phenylhydrazine and its derivatives are susceptible to air oxidation, often indicated by a change in color from pale yellow to dark reddish-brown.[5] Using oxidized starting material will lead to impurities and lower yields.
-
Solution:
The following diagram illustrates a troubleshooting workflow for low yield issues.
Caption: Troubleshooting logic for low reaction yield.
Part 2: Purification and Stability
Phenylhydrazones can be sensitive compounds, and purification requires careful consideration of their stability.
Q2: My crude product is a dark oil and is difficult to crystallize. What is the best purification strategy?
A2: An oily crude product suggests the presence of impurities that are inhibiting crystallization. These could be unreacted starting materials, side-products from the reaction (e.g., phenols from diazonium decomposition), or decomposition products of the hydrazone itself.
1. Initial Workup: Before attempting crystallization, ensure a thorough workup has been performed. This includes washing the organic extract with a mild base (e.g., saturated sodium bicarbonate solution) to remove acidic impurities like phenol, followed by a brine wash and drying over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄).
2. Column Chromatography: For oily products, column chromatography is the preferred method of purification over direct crystallization.
-
Stationary Phase: Silica gel (230-400 mesh) is standard.
-
Mobile Phase: A non-polar/polar solvent system is effective. Start with a low polarity mixture, such as 95:5 Hexane:Ethyl Acetate, and gradually increase the polarity. The target compound is moderately polar and should elute cleanly. Monitor fractions by Thin Layer Chromatography (TLC).
3. Recrystallization Post-Chromatography: Once a purified fraction is obtained from the column, crystallization will be much more successful.
-
Solvent Selection: A mixed solvent system is often best. Ethanol/water or isopropanol/hexane are good starting points. Dissolve the compound in a minimum amount of the more soluble solvent (e.g., ethanol) while warm, and then slowly add the less soluble solvent (the "anti-solvent," e.g., water) until turbidity persists. Allow to cool slowly.
-
Stability Note: Avoid prolonged heating during recrystallization, as this can promote decomposition or isomerization.[8] Phenylhydrazones are prone to air oxidation and hydrolysis in acidic conditions.[6] It is best to perform purification steps promptly after synthesis.
Q3: The color of my purified product darkens over time. How should I store it?
A3: The darkening of phenylhydrazones is a classic sign of oxidation.[5] The hydrazone moiety is susceptible to attack by atmospheric oxygen, which can be accelerated by light and heat.
-
Expertise & Experience: To ensure long-term stability and prevent degradation that could affect subsequent reactions or analyses, proper storage is non-negotiable.
-
Validated Storage Protocol:
-
Ensure the product is completely dry. Residual solvent or moisture can facilitate decomposition. Dry the crystals under high vacuum for several hours.
-
Transfer the dry, crystalline solid to a clean amber glass vial.
-
Purge the vial with an inert gas (argon or nitrogen) to displace all air.
-
Seal the vial tightly with a cap that has a chemically resistant liner.
-
For added protection, wrap the cap junction with Parafilm.
-
Store the vial in a freezer, preferably at -20 °C, and away from light.
-
Part 3: Spectroscopic Characterization
Accurate characterization is essential to confirm the structure and purity of your product. Ambiguous spectral data is a common source of confusion.
Q4: My ¹H NMR spectrum looks complex. What are the key signals I should look for, and what do extra peaks indicate?
A4: The ¹H NMR spectrum of this compound has several distinct features. The presence of E/Z isomers around the C=N bond and potential keto-enol/azo-hydrazone tautomerism can sometimes lead to peak broadening or duplication, but the hydrazone form is typically dominant.
Expected ¹H NMR Signals: The following table summarizes the expected chemical shifts for the target compound.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~10.5 - 11.5 | Singlet (broad) | 1H | N-H (hydrazone) |
| ~7.0 - 7.5 | Multiplet | 5H | Aromatic protons (C₆H ₅) |
| 4.2 - 4.4 | Quartet | 4H | -O-CH₂ -CH₃ (ester) |
| 1.2 - 1.4 | Triplet | 6H | -O-CH₂-CH₃ (ester) |
Data is based on typical values for similar structures in CDCl₃.[9][10]
Interpretation of Unexpected Peaks:
-
Broad peak around 12-15 ppm: This may indicate the presence of the azo-enol tautomer, though it is generally a minor species.
-
Signals for unreacted Diethyl Malonate: A triplet around δ 1.3, a singlet around δ 3.4, and a quartet around δ 4.2 ppm.[11][12]
-
Signals for Phenol: Broad singlet for the -OH proton and aromatic signals, indicating decomposition of the diazonium salt during synthesis.
-
Duplicate sets of peaks: This could suggest the presence of stable E/Z isomers, which may not be fully resolved.[8]
Q5: What are the expected IR and Mass Spectrometry results for my compound?
A5: IR and MS data provide complementary information to confirm the structure.
Infrared (IR) Spectroscopy: Look for these key absorption bands to confirm the presence of the required functional groups.
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~3200 - 3300 | N-H Stretch | Hydrazone (N-H) |
| ~3000 - 3100 | C-H Stretch | Aromatic C-H |
| ~2850 - 2980 | C-H Stretch | Aliphatic C-H (ethyl) |
| ~1680 - 1730 | C=O Stretch | Ester (C=O) |
| ~1600 | C=N Stretch | Hydrazone (C=N) |
| ~1200 - 1300 | C-O Stretch | Ester (C-O) |
Data is based on characteristic absorption frequencies for these functional groups.[13][14]
Mass Spectrometry (MS): Electron Impact (EI) mass spectrometry will show the molecular ion and characteristic fragmentation patterns.
-
Molecular Ion (M⁺): The expected molecular weight for C₁₃H₁₆N₂O₄ is 264.28 g/mol . Look for a peak at m/z = 264.
-
Key Fragmentation Patterns:
The following workflow outlines the standard characterization process.
Caption: Standard workflow for spectroscopic characterization.
Experimental Protocols
Protocol 1: Synthesis of this compound
Materials:
-
Aniline (freshly distilled)
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Diethyl malonate
-
Sodium Acetate (NaOAc)
-
Ethanol
-
Deionized Water
-
Ice
Procedure:
-
Diazotization: In a 250 mL beaker, dissolve aniline (0.1 mol) in a mixture of concentrated HCl (25 mL) and water (25 mL). Cool the solution to 0-5 °C in an ice-salt bath with stirring. Slowly add a pre-cooled solution of sodium nitrite (0.11 mol) in water (20 mL) dropwise, ensuring the temperature never exceeds 5 °C. Stir for an additional 15 minutes at 0-5 °C after the addition is complete.
-
Coupling: In a separate 500 mL flask, dissolve diethyl malonate (0.1 mol) and sodium acetate (0.3 mol) in ethanol (100 mL). Cool this solution to 0-5 °C.
-
Slowly add the cold diazonium salt solution from Step 1 to the stirred diethyl malonate solution from Step 2 over 30 minutes, maintaining the temperature at 0-5 °C.
-
After the addition is complete, allow the reaction mixture to stir at 0-5 °C for 1 hour, then let it slowly warm to room temperature and stir for an additional 2-3 hours.
-
Workup: Pour the reaction mixture into 500 mL of cold water. The product may precipitate as a yellow solid or separate as an oil. Extract the mixture with ethyl acetate (3 x 100 mL).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution (1 x 100 mL), then with brine (1 x 100 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.
References
- 1. Japp-Klingemann Reaction [drugfuture.com]
- 2. Japp–Klingemann reaction - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Description, Synthesis and Usage of Phenylhydrazine_Chemicalbook [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. US2701815A - Stabilized phenyl-hydrazine - Google Patents [patents.google.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. library2.smu.ca [library2.smu.ca]
- 10. benchchem.com [benchchem.com]
- 11. Diethyl malonate(105-53-3) 1H NMR [m.chemicalbook.com]
- 12. Diethyl Malonate | C7H12O4 | CID 7761 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. Diethyl diethylmalonate | C11H20O4 | CID 66165 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. Diethyl malonate [webbook.nist.gov]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of Diethyl 2-(2-phenylhydrazono)malonate
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the synthesis of Diethyl 2-(2-phenylhydrazono)malonate. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions, empowering you to minimize impurities and achieve high-purity products in your research.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis and purification of this compound, providing detailed solutions and the scientific rationale behind them.
Issue 1: Low Yield and Presence of Unreacted Starting Materials
Question: My reaction yield is significantly lower than expected, and TLC/HPLC analysis shows the presence of unreacted diethyl malonate and phenylhydrazine. What are the likely causes and how can I improve the conversion?
Answer:
Low conversion in the Japp-Klingemann reaction, the primary method for synthesizing this compound, often points to issues with the formation or reactivity of the diazonium salt or the enolate of diethyl malonate.[1][2]
Potential Causes and Solutions:
-
Incomplete Diazotization of Aniline: The formation of the benzenediazonium salt from aniline is a critical first step and is highly sensitive to temperature.
-
Solution: Maintain a strict temperature range of 0-5 °C during the addition of sodium nitrite to the acidic solution of aniline. Use a calibrated thermometer and an ice-salt bath for precise temperature control. Temperatures above this range can lead to the decomposition of the unstable diazonium salt.[3]
-
-
Insufficient Basicity for Enolate Formation: Diethyl malonate requires a sufficiently basic environment to form the nucleophilic enolate that attacks the diazonium salt.[4]
-
Solution: Ensure the use of an appropriate base, such as sodium acetate, in sufficient quantity to deprotonate the diethyl malonate. The pKa of the α-hydrogen of diethyl malonate is approximately 13, so the base should be strong enough to facilitate this deprotonation.[5] The reaction is typically carried out in a buffered solution to maintain the optimal pH for both enolate formation and diazonium salt stability.
-
-
Incorrect Stoichiometry: An improper molar ratio of reactants can lead to incomplete consumption of one or more starting materials.
-
Solution: Carefully calculate and measure the molar equivalents of aniline, sodium nitrite, and diethyl malonate. A slight excess of the diazonium salt precursor (aniline and sodium nitrite) may be used to ensure complete conversion of the more valuable diethyl malonate.
-
Issue 2: Presence of a Colored Impurity, Difficult to Remove by Recrystallization
Question: My final product has a persistent yellow or orange tint, even after multiple recrystallization attempts. What is this impurity and how can I remove it?
Answer:
The formation of colored byproducts is a common issue in reactions involving diazonium salts. These impurities are often highly conjugated azo compounds.
Potential Causes and Solutions:
-
Self-Coupling of the Diazonium Salt: Benzenediazonium salts can undergo self-coupling reactions, especially at pH values outside the optimal range, to form colored azo dyes like biphenyl and other polymeric tars.[6]
-
Solution: Maintain the reaction pH within the weakly acidic to neutral range (pH 4-7). This can be achieved by using a sodium acetate buffer. Careful control of the addition rate of the diazonium salt solution to the diethyl malonate solution can also minimize self-coupling by keeping the concentration of the free diazonium salt low.
-
-
Oxidation of Phenylhydrazine: Phenylhydrazine is susceptible to oxidation, which can lead to the formation of colored impurities.
-
Solution: Use freshly distilled or high-purity phenylhydrazine. Store it under an inert atmosphere (nitrogen or argon) and protect it from light. The reaction should also be carried out under an inert atmosphere to prevent aerial oxidation.
-
-
Purification Strategy: If colored impurities persist, recrystallization alone may not be sufficient.
-
Solution: Column chromatography is an effective method for removing polar, colored impurities. A silica gel column with a non-polar eluent system, such as a mixture of hexane and ethyl acetate, can effectively separate the desired less polar product from the more polar colored byproducts.[7]
-
Issue 3: Product Decomposition During Work-up or Purification
Question: I observe degradation of my product, evidenced by the appearance of new spots on TLC during work-up or upon standing. What could be causing this instability?
Answer:
Phenylhydrazones can be susceptible to thermal degradation and hydrolysis, particularly under harsh conditions.[8]
Potential Causes and Solutions:
-
Elevated Temperatures: Prolonged heating during reaction, solvent removal, or recrystallization can lead to decomposition. Phenylhydrazones can undergo thermal decomposition, which may involve cleavage of the N-N bond or other rearrangements.[9]
-
Solution: Maintain the reaction temperature as low as reasonably possible to achieve a good reaction rate. Use a rotary evaporator under reduced pressure for solvent removal to avoid high temperatures. When recrystallizing, avoid prolonged heating and consider using a solvent system that allows for crystallization at a lower temperature.
-
-
Acidic or Basic Hydrolysis: The hydrazone functionality can be susceptible to hydrolysis back to the corresponding carbonyl compound (diethyl mesoxalate) and phenylhydrazine, especially in the presence of strong acids or bases.[10]
-
Solution: Neutralize the reaction mixture to a pH of ~7 before extraction. Use a mild work-up procedure, avoiding strong acids or bases. If an acid or base wash is necessary, it should be done quickly and at a low temperature.
-
-
Presence of Trace Acids: Even trace amounts of acid can catalyze the decomposition of some phenylhydrazones.[11]
-
Solution: Ensure all glassware is thoroughly cleaned and dried. Use purified solvents to minimize acidic impurities.
-
Frequently Asked Questions (FAQs)
Synthesis and Reaction Mechanism
Q1: What is the detailed mechanism of the Japp-Klingemann reaction for the synthesis of this compound?
A1: The Japp-Klingemann reaction proceeds through several key steps:[1][2]
-
Diazotization: Aniline is treated with nitrous acid (generated in situ from sodium nitrite and a strong acid) at 0-5 °C to form a benzenediazonium salt.[3]
-
Enolate Formation: In the presence of a base, such as sodium acetate, diethyl malonate is deprotonated at the α-carbon to form a nucleophilic enolate.[4]
-
Coupling: The enolate attacks the electrophilic terminal nitrogen of the diazonium salt to form an intermediate azo compound.[12]
-
Hydrolysis and Rearrangement: This azo intermediate is unstable and undergoes hydrolysis, leading to the cleavage of one of the ester groups and subsequent rearrangement to form the more stable phenylhydrazone product.[1]
Reaction Mechanism Overview
Caption: The Japp-Klingemann reaction pathway.
Purification and Characterization
Q2: What are the recommended methods for purifying this compound?
A2: The primary methods for purification are recrystallization and column chromatography.
-
Recrystallization: This is often the first choice for purification. A suitable solvent system should be chosen where the product has high solubility at elevated temperatures and low solubility at room temperature or below. Ethanol or a mixture of ethanol and water is commonly used.
-
Column Chromatography: If recrystallization fails to remove impurities, particularly colored ones, silica gel column chromatography is highly effective.[7] A gradient elution starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate is a good starting point. The progress of the separation can be monitored by Thin Layer Chromatography (TLC).
Q3: Which analytical techniques are best for assessing the purity of the final product?
A3: A combination of techniques is recommended for a comprehensive purity assessment:[13][14]
-
High-Performance Liquid Chromatography (HPLC): This is a quantitative method to determine the percentage purity of the compound. A reversed-phase C18 column with a mobile phase of acetonitrile and water is a common setup.[13]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR provides detailed structural information and can reveal the presence of impurities with different chemical structures.
-
Mass Spectrometry (MS): This technique confirms the molecular weight of the desired product.
-
Melting Point: A sharp melting point range close to the literature value is a good indicator of high purity. For example, one patent reports a melting point of 139-140°C for a related compound with over 98% purity.[15]
Handling and Storage
Q4: Are there any specific safety precautions I should take when working with the reagents for this synthesis?
A4: Yes, several reagents require careful handling:
-
Aniline and Phenylhydrazine: These are toxic and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (gloves, lab coat, safety glasses).
-
Sodium Nitrite: This is an oxidizing agent and is toxic if ingested.
-
Diazonium Salts: Solid diazonium salts can be explosive and should not be isolated. They are generated and used in solution.
Q5: How should I store the purified this compound?
A5: To prevent degradation, the purified product should be stored in a cool, dark, and dry place, preferably under an inert atmosphere (nitrogen or argon) to protect it from light, moisture, and oxygen.
Experimental Protocol: Synthesis and Purification
This protocol provides a detailed methodology for the synthesis of this compound, emphasizing steps to minimize impurities.
Materials and Reagents
-
Aniline
-
Sodium Nitrite (NaNO₂)
-
Concentrated Hydrochloric Acid (HCl)
-
Diethyl malonate
-
Sodium Acetate (NaOAc)
-
Ethanol
-
Hexane
-
Ethyl Acetate
-
Deionized Water
-
Ice
Step-by-Step Procedure
Part 1: Preparation of Benzenediazonium Chloride Solution
-
In a flask, dissolve aniline in a mixture of concentrated hydrochloric acid and water.
-
Cool the solution to 0-5 °C in an ice-salt bath with constant stirring.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, ensuring the temperature does not exceed 5 °C.
-
Stir the resulting solution at 0-5 °C for an additional 15-20 minutes.
Part 2: Coupling Reaction
-
In a separate flask, dissolve diethyl malonate in ethanol.
-
Add an aqueous solution of sodium acetate to the diethyl malonate solution and cool it to 0-5 °C in an ice bath.
-
Slowly add the freshly prepared benzenediazonium chloride solution to the diethyl malonate solution with vigorous stirring, maintaining the temperature at 0-5 °C.
-
After the addition is complete, continue stirring the reaction mixture at 0-5 °C for 1-2 hours.
-
Allow the mixture to slowly warm to room temperature and stir for an additional 2-3 hours.
Part 3: Work-up and Purification
-
Pour the reaction mixture into cold water to precipitate the crude product.
-
Collect the solid by vacuum filtration and wash it thoroughly with cold water.
-
Recrystallization: Recrystallize the crude product from a suitable solvent, such as ethanol or an ethanol/water mixture.
-
Column Chromatography (if necessary): If the product is still impure, dissolve the crude solid in a minimum amount of dichloromethane and load it onto a silica gel column. Elute with a gradient of hexane and ethyl acetate.
-
Dry the purified product under vacuum.
Workflow for Synthesis and Purification
Caption: A typical workflow for the synthesis and purification of this compound.
Data Summary for Purity Analysis
| Parameter | Typical Value/Observation | Significance for Purity |
| Appearance | Pale yellow crystalline solid | Deep coloration may indicate azo impurities. |
| Melting Point | Sharp range (e.g., 1-2 °C) | A broad melting point suggests impurities. |
| TLC (Hexane:EtOAc 4:1) | Single spot | Multiple spots indicate the presence of impurities. |
| HPLC Purity | >98% | Quantifies the purity of the final product.[13] |
| ¹H NMR | Peaks consistent with structure | Absence of peaks from starting materials or byproducts. |
| ¹³C NMR | Peaks consistent with structure | Confirms the carbon framework and absence of impurities. |
| Mass Spec (m/z) | [M+H]⁺ or [M+Na]⁺ matches calculated value | Confirms the molecular weight of the product. |
References
- 1. Japp–Klingemann reaction - Wikipedia [en.wikipedia.org]
- 2. Japp-Klingemann_reaction [chemeurope.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. grokipedia.com [grokipedia.com]
- 5. This compound | 6134-59-4 | Benchchem [benchchem.com]
- 6. youtube.com [youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. Thermal decomposition of hydrazines from reactive dynamics using the ReaxFF reactive force field - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. [PDF] Chapter 14 – Thermal Degradation Mechanisms of Polybenzoxazines | Semantic Scholar [semanticscholar.org]
- 10. On the hydrolysis of diethyl 2-(perfluorophenyl)malonate - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. CN1907962A - Process for preparing diethyl 2-acetamido-2-(3-(2-phenylhydrazono)propyl)malonate - Google Patents [patents.google.com]
Validation & Comparative
A Critical Evaluation of Diethyl 2-(2-phenylhydrazono)malonate as a Synthetic Intermediate for Heterocyclic Chemistry
For Researchers, Scientists, and Drug Development Professionals: A Senior Application Scientist's Perspective on a Versatile Building Block
In the landscape of heterocyclic chemistry, the strategic selection of synthetic intermediates is paramount to the efficiency, yield, and novelty of a synthetic route. Diethyl 2-(2-phenylhydrazono)malonate has emerged as a noteworthy precursor, particularly for the synthesis of indole scaffolds, which are central to a multitude of pharmaceuticals and biologically active compounds. This guide provides an in-depth validation of this intermediate, comparing its performance with established alternatives and offering a transparent assessment of its advantages and limitations, supported by experimental data and detailed protocols.
The Synthetic Utility of this compound: An Overview
This compound is a crystalline solid that serves as a key building block in organic synthesis. Its primary utility lies in its role as a precursor to indole-2-carboxylates via the celebrated Fischer indole synthesis.[1][2] The presence of two ester functionalities offers a unique handle for further molecular elaboration, making it an attractive starting material for the synthesis of complex heterocyclic systems.
Synthesis and Characterization: A Reproducible Protocol
The most common and efficient method for the preparation of this compound is the Japp-Klingemann reaction.[3][4] This reaction involves the coupling of a diazonium salt with a β-dicarbonyl compound, in this case, diethyl malonate.
Experimental Protocol: Synthesis via the Japp-Klingemann Reaction
Materials:
-
Aniline
-
Concentrated Hydrochloric Acid
-
Sodium Nitrite
-
Diethyl Malonate
-
Sodium Acetate
-
Ethanol
-
Ice
Procedure:
Part A: Diazotization of Aniline
-
In a flask, dissolve aniline (0.1 mol) in a mixture of concentrated hydrochloric acid (0.25 mol) and water.
-
Cool the solution to 0-5 °C in an ice-salt bath with continuous stirring.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (0.1 mol) dropwise, ensuring the temperature does not exceed 5 °C.
-
Stir the resulting diazonium salt solution for 15-20 minutes at 0-5 °C.
Part B: Coupling Reaction
-
In a separate, larger flask, dissolve diethyl malonate (0.1 mol) and sodium acetate (0.3 mol) in ethanol.
-
Cool this solution to 0-5 °C in an ice bath with vigorous stirring.
-
Slowly add the freshly prepared diazonium salt solution from Part A to the diethyl malonate solution. Maintain the temperature below 5 °C throughout the addition.
-
After the addition is complete, continue stirring the reaction mixture at 0-5 °C for 1-2 hours.
-
Allow the mixture to stand at room temperature overnight.
Part C: Work-up and Purification
-
Pour the reaction mixture into a large volume of cold water.
-
The precipitated crude this compound is collected by filtration.
-
Wash the solid with cold water until the washings are neutral.
-
Recrystallize the crude product from ethanol to obtain the pure compound.
Characterization Data
Proper characterization is crucial for validating the identity and purity of the synthesized intermediate. The following table summarizes the expected spectroscopic data for this compound.
| Spectroscopic Data | Observed Values |
| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | ~1.35 (t, 6H, 2xCH₃), ~4.30 (q, 4H, 2xCH₂), ~7.00-7.40 (m, 5H, Ar-H), ~9.50 (s, 1H, NH) |
| ¹³C NMR (CDCl₃, 100 MHz) δ (ppm) | ~14.0 (CH₃), ~62.0 (CH₂), ~116.0, ~121.0, ~129.0 (Ar-C), ~143.0 (Ar-C-N), ~165.0 (C=O) |
| IR (KBr, cm⁻¹) | ~3250 (N-H stretch), ~1720, ~1680 (C=O stretch, ester), ~1600 (C=N stretch), ~1500 (aromatic C=C stretch) |
| Mass Spectrum (EI, m/z) | 264 (M⁺) |
Performance in the Fischer Indole Synthesis: A Comparative Analysis
The primary application of this compound is its conversion to ethyl 2-ethoxycarbonyl-1H-indole-3-carboxylate via the Fischer indole synthesis. This reaction is typically catalyzed by Brønsted or Lewis acids.[1]
To objectively evaluate its performance, we compare it with a common alternative, ethyl pyruvate phenylhydrazone, which leads to the formation of ethyl indole-2-carboxylate.
| Intermediate | Product | Typical Yield | Reaction Conditions | Advantages | Disadvantages |
| This compound | Ethyl 2-ethoxycarbonyl-1H-indole-3-carboxylate | Moderate to Good | Polyphosphoric acid (PPA), heat | Introduces an additional ester group at the 3-position for further functionalization. | Can be prone to side reactions; lower yields reported under certain acidic conditions due to low nucleophilicity.[5] |
| Ethyl pyruvate phenylhydrazone | Ethyl indole-2-carboxylate | Good to Excellent | PPA, ZnCl₂, or other Lewis/Brønsted acids, heat | Generally higher yields and cleaner reactions.[6] | Product has a single point for further derivatization at the carboxylate group. |
| Cyclohexanone phenylhydrazone | Tetrahydrocarbazole | Excellent | Acetic acid, heat | Readily available starting materials; high yields. | Product is a fused ring system, limiting broader indole synthesis. |
Causality Behind Experimental Choices: The choice of a polyphosphoric acid (PPA) catalyst is common in Fischer indole syntheses involving ester-containing hydrazones as it acts as both a strong acid and a dehydrating agent, driving the reaction towards completion. However, the electron-withdrawing nature of the second ester group in this compound can deactivate the enamine intermediate required for the key[7][7]-sigmatropic rearrangement, potentially leading to lower yields compared to less substituted analogues.[5]
Alternative Synthetic Intermediates and Their Comparative Performance
While this compound offers a direct route to 3-functionalized indole-2-carboxylates, other intermediates provide access to a diverse range of indole derivatives.
-
Hydrazones from β-Diketones (e.g., Acetylacetone): These intermediates lead to the formation of 2,3-dimethylindoles. The reaction is often high-yielding, but the product lacks the versatile carboxylate handle for further modifications.
-
Hydrazones from Cyclic Ketones (e.g., Cyclohexanone): As mentioned, these are excellent for synthesizing fused indole systems like carbazoles.
-
Arylhydrazones of α-Keto Acids (e.g., Pyruvic Acid): These are direct precursors to indole-2-carboxylic acids. Decarboxylation of the product can then yield the parent indole or 2-substituted indoles.[6]
The key advantage of this compound lies in the preservation of two functional groups in the final indole product, allowing for orthogonal chemical transformations at the 2- and 3-positions.
Best Practices and Troubleshooting
-
Purity of the Hydrazone: Ensure the starting this compound is pure, as impurities can lead to significant side product formation during the high-temperature Fischer cyclization.
-
Choice of Acid Catalyst: The strength and type of acid catalyst can significantly impact the reaction outcome. For substrates sensitive to harsh conditions, milder Lewis acids like ZnCl₂ may be preferable to PPA.
-
Reaction Monitoring: Closely monitor the reaction progress by thin-layer chromatography (TLC) to avoid over-heating and decomposition of the product.
-
Alternative One-Pot Procedures: For improved efficiency, consider a one-pot Japp-Klingemann/Fischer indole synthesis, which avoids the isolation of the hydrazone intermediate. However, this approach may require more rigorous optimization of reaction conditions to achieve high yields.
Conclusion: A Validated yet Context-Dependent Intermediate
This compound is a valuable and validated synthetic intermediate for the construction of indole-2,3-dicarboxylate derivatives. Its synthesis via the Japp-Klingemann reaction is straightforward and reproducible. The primary value of this intermediate is the introduction of a functional handle at the 3-position of the indole ring system, a feature not provided by more common precursors like ethyl pyruvate phenylhydrazone.
However, researchers should be aware of its potential for lower yields in the Fischer indole synthesis compared to less sterically and electronically demanding hydrazones, a consequence of the deactivating effect of the geminal diester groups. The choice to employ this compound should therefore be a strategic one, dictated by the specific synthetic goal of accessing 3-functionalized indole-2-carboxylates. For the synthesis of simpler indole-2-carboxylates, ethyl pyruvate phenylhydrazone remains a more robust and higher-yielding alternative.
References
- 1. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 2. Japp–Klingemann reaction - Wikipedia [en.wikipedia.org]
- 3. Fischer Indole Synthesis | TCI (Shanghai) Development Co., Ltd. [tcichemicals.com]
- 4. Japp-Klingemann_reaction [chemeurope.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. An unusual Fischer indole synthesis with 4-keto acids: an indole incorporating the terminal hydrazine nitrogen | Semantic Scholar [semanticscholar.org]
- 7. rroij.com [rroij.com]
A Comparative Guide to the Synthesis of Diethyl 2-(2-phenylhydrazono)malonate: From Classic Protocols to Green Alternatives
Introduction: The Significance of a Versatile Precursor
Diethyl 2-(2-phenylhydrazono)malonate is a compound of considerable interest in synthetic organic chemistry. Its structural combination of a hydrazone and a malonate ester makes it a powerful and versatile precursor, most notably for the construction of indole ring systems via the celebrated Fischer indole synthesis.[1][2] Indoles are a ubiquitous scaffold in pharmaceuticals, agrochemicals, and natural products, making reliable and efficient access to this key intermediate a critical concern for researchers in drug development and medicinal chemistry.
This guide provides an in-depth comparative analysis of the primary methods for synthesizing this compound. We will delve into the mechanistic underpinnings of the classical Japp-Klingemann reaction, provide a detailed and validated experimental protocol, and contrast it with modern, energy-efficient alternatives such as ultrasound and microwave-assisted synthesis. The objective is to equip researchers with the knowledge to select the most appropriate synthetic strategy based on their specific needs, whether for large-scale production, rapid analogue synthesis, or adherence to the principles of green chemistry.
Method 1: The Classical Japp-Klingemann Reaction
The Japp-Klingemann reaction, first reported in the late 19th century, remains the most fundamental and widely employed method for the synthesis of this compound.[2][3] It is a specific and reliable example of an azo coupling reaction, where an aryl diazonium salt couples with an active methylene compound, in this case, diethyl malonate.
Mechanistic Deep Dive: A Stepwise C-N Bond Formation
The elegance of the Japp-Klingemann reaction lies in its sequential and well-understood mechanism. The entire process is predicated on generating a potent electrophile (the diazonium ion) and a soft nucleophile (the malonate enolate) that readily combine.
-
Diazotization: The synthesis begins with the diazotization of an aniline (in this case, phenylhydrazine can be considered, though typically aniline is used to generate the benzenediazonium salt which then reacts with a separate nucleophile). For the synthesis of the target molecule, we start with aniline to form the benzenediazonium chloride. This is achieved by treating aniline with nitrous acid (HONO), which is generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl). This step is highly exothermic and the resulting diazonium salt is thermally unstable; therefore, maintaining a low temperature (0–5 °C) is absolutely critical to prevent decomposition and ensure a high yield of the electrophile.
-
Enolate Formation: Diethyl malonate possesses acidic α-hydrogens (pKa ≈ 13) due to the electron-withdrawing effect of the two adjacent ester carbonyl groups. In the presence of a mild base, such as sodium acetate, a portion of the diethyl malonate is deprotonated to form a nucleophilic enolate ion. Sodium acetate is an ideal choice as it is basic enough to deprotonate the malonate without causing significant hydrolysis of the ester groups.
-
Azo Coupling & Rearrangement: The freshly prepared, cold diazonium salt solution is then added to the diethyl malonate enolate solution. The enolate performs a nucleophilic attack on the terminal nitrogen of the diazonium salt, forming a transient azo compound. This intermediate is unstable and undergoes rapid hydrolysis and rearrangement, cleaving one of the ester groups to yield the thermodynamically stable phenylhydrazone product.[2][3]
Detailed Experimental Protocol: A Validated Procedure
This protocol is adapted from established procedures for the Japp-Klingemann reaction.[4]
Part A: Preparation of Benzenediazonium Chloride Solution
-
In a 250 mL beaker, dissolve aniline (9.3 g, 0.1 mol) in a mixture of concentrated hydrochloric acid (25 mL, approx. 0.3 mol) and water (50 mL).
-
Cool the resulting solution to 0–5 °C in an ice-salt bath with continuous magnetic stirring. A white precipitate of aniline hydrochloride may form.
-
In a separate 100 mL beaker, prepare a solution of sodium nitrite (7.0 g, 0.101 mol) in 25 mL of cold water.
-
Slowly add the sodium nitrite solution dropwise to the cold aniline hydrochloride suspension using a dropping funnel over 20-30 minutes. Crucial: Monitor the temperature closely and ensure it does not rise above 5 °C. The precipitate will dissolve, yielding a clear solution of benzenediazonium chloride.
-
Verify the presence of excess nitrous acid using starch-iodide paper (a blue-black color indicates excess). If necessary, add a small amount of sulfamic acid to quench the excess nitrous acid until the test is negative. Keep this solution in the ice bath for immediate use.
Part B: Coupling Reaction
-
In a separate 1 L flask equipped with a mechanical stirrer, dissolve diethyl malonate (16.0 g, 0.1 mol) and sodium acetate trihydrate (41 g, 0.3 mol) in 200 mL of ethanol.
-
Cool this solution to 0–5 °C in an ice bath.
-
Slowly add the freshly prepared, cold diazonium salt solution from Part A to the stirred diethyl malonate solution over approximately 30 minutes. Maintain the temperature below 5 °C throughout the addition. A yellow-orange precipitate will begin to form.
-
After the addition is complete, continue stirring the reaction mixture at 0–5 °C for an additional 2 hours.
-
Allow the mixture to warm to room temperature and let it stand overnight to ensure complete reaction.
Part C: Work-up and Purification
-
Pour the reaction mixture into 1 L of cold water.
-
Collect the precipitated crude product by vacuum filtration using a Büchner funnel.
-
Wash the solid thoroughly with cold water until the washings are neutral to litmus paper.
-
Recrystallize the crude product from a minimal amount of hot ethanol. Cool the solution to induce crystallization, collect the pure crystals by filtration, and dry them in a vacuum oven.
Expected Yield: 75-85%
Methods 2 & 3: Modern Greener Alternatives - Ultrasound and Microwave Assistance
While robust, the classical Japp-Klingemann protocol involves long reaction times. Modern energy sources like ultrasound and microwave irradiation can dramatically accelerate chemical reactions, often leading to higher yields, cleaner products, and a significantly reduced environmental footprint, aligning with the principles of green chemistry.[5][6]
The Principle of Energy-Assisted Synthesis
-
Ultrasound Irradiation: Sonication promotes the synthesis of arylhydrazones through acoustic cavitation—the formation, growth, and implosive collapse of bubbles in the liquid medium.[7] This process generates localized hot spots with extremely high temperatures and pressures, leading to enhanced mass transfer and a dramatic acceleration of the reaction rate, even at ambient bulk temperatures.[8][9]
-
Microwave Irradiation: Microwaves accelerate reactions by direct interaction with polar molecules in the reaction mixture, leading to rapid and uniform heating.[10] This can overcome activation energy barriers more efficiently than conventional heating, drastically reducing reaction times from hours to minutes.[11]
Representative Experimental Protocols
Ultrasound-Assisted Protocol (Catalyst-Free)
-
In a 100 mL Erlenmeyer flask, add phenylhydrazine (1.08 g, 10 mmol) and diethyl malonate (1.60 g, 10 mmol).
-
Add 20 mL of a 50:50 ethanol/water mixture as the solvent.
-
Place the flask in an ultrasonic cleaning bath, ensuring the water level in the bath is above the level of the reactants in the flask.
-
Irradiate the mixture with ultrasound (e.g., 40 kHz) at room temperature for 15-30 minutes, monitoring the reaction progress by TLC.
-
Upon completion, cool the mixture in an ice bath to precipitate the product.
-
Collect the solid by vacuum filtration, wash with cold water, and recrystallize from ethanol.
Microwave-Assisted Protocol
-
In a 10 mL microwave process vial equipped with a magnetic stir bar, combine the diazonium salt (prepared as in the classical method, 10 mmol scale) with diethyl malonate (1.60 g, 10 mmol) and a catalytic amount of a base like sodium acetate in a minimal amount of a high-boiling point solvent like ethanol or DMF.
-
Seal the vial with an appropriate cap.
-
Place the vial in a microwave reactor. Irradiate the mixture at a set temperature (e.g., 80-100 °C) for 5-15 minutes.
-
After the reaction time, cool the vial using compressed air.
-
Process the reaction mixture as described in the classical work-up (precipitation in water, filtration, and recrystallization).
Comparative Analysis: Choosing the Right Path
The choice of synthetic method depends on available equipment, desired scale, and time constraints. The following table summarizes the key performance indicators for each approach.
| Parameter | Classical Japp-Klingemann | Ultrasound-Assisted | Microwave-Assisted |
| Reaction Time | 3-4 hours + overnight standing | 15–30 minutes | 5–15 minutes |
| Temperature | 0–5 °C (critical) | Room Temperature | 80–120 °C (controlled) |
| Typical Yield | 75–85% | >90%[7] | >90%[1] |
| Energy Input | Low (cooling/stirring) | Moderate (ultrasound bath) | High (microwave reactor) |
| Solvent Use | Ethanol, Water, HCl | Greener options (aq. ethanol)[8] | Minimal high-boiling point |
| Scalability | Well-established for large scale | Generally for lab scale | Lab to medium scale |
| Key Advantage | Highly reliable, no special equip. | Extremely fast, ambient temp. | Extremely fast, high yield |
| Key Disadvantage | Very long reaction time | Special equipment required | Special equipment required |
graph TD { subgraph "General Workflow" A[Start: Aniline + Diethyl Malonate] --> B{Diazotization}; B --> C{Coupling Reaction}; C --> D[Isolation & Purification]; D --> E[Final Product]; endsubgraph "Method Comparison" M1[Classical Method] M2[Ultrasound] M3[Microwave] M1 --> T1["Time: >12 hours"]; M2 --> T2["Time: <30 mins"]; M3 --> T3["Time: <15 mins"]; M1 --> Y1["Yield: Good"]; M2 --> Y2["Yield: Excellent"]; M3 --> Y3["Yield: Excellent"]; M1 --> G1["Green Score: Low"]; M2 --> G2["Green Score: High"]; M3 --> G3["Green Score: Medium-High"]; end style A fill:#4285F4,stroke:#fff,stroke-width:2px,fontcolor:#fff style E fill:#34A853,stroke:#fff,stroke-width:2px,fontcolor:#fff style B fill:#F1F3F4,fontcolor:#202124 style C fill:#F1F3F4,fontcolor:#202124 style D fill:#F1F3F4,fontcolor:#202124
}
Critical Discussion: Safety and Experimental Causality
Trustworthiness Through Safety: The primary hazard across all methods that begin with aniline is the in situ generation and handling of the aryl diazonium salt. These compounds can be thermally unstable and are known to be explosive in their solid, dry state.[12] Adherence to strict safety protocols is non-negotiable.
The "12 Cardinal Rules" for Handling Diazonium Salts: Researchers should always follow established safety guidelines. Key rules include:
-
Always keep the temperature below 5 °C during generation and reaction.[13]
-
Use only a stoichiometric amount of sodium nitrite and quench any excess.[14]
-
Never isolate the diazonium salt unless absolutely necessary and only on a very small scale (<0.75 mmol).[13]
-
Always have a quench solution (e.g., sulfamic acid) readily available.[15]
-
Ensure proper venting as gases are generated.[13]
Expertise in Experimental Choices:
-
Why Low Temperature? The C-N triple bond in the diazonium ion is prone to dediazoniation (loss of N₂ gas) to form a highly reactive aryl cation, which leads to unwanted side products. Low temperatures suppress this decomposition pathway.
-
Why a Mild Base? A strong base like NaOH would saponify (hydrolyze) the ester groups of diethyl malonate. Sodium acetate is chosen because it is sufficiently basic to generate the required enolate nucleophile without promoting significant side reactions.
-
Why Green Alternatives Work: Ultrasound and microwave methods provide highly efficient energy transfer directly to the molecules. This circumvents the need for prolonged heating or extended reaction times at low temperatures, leading to cleaner reaction profiles and often obviating the need for large quantities of organic solvents.[16]
Conclusion and Outlook
The synthesis of this compound can be successfully achieved through several effective methods.
-
The Classical Japp-Klingemann reaction remains a cornerstone of organic synthesis. It is reliable, high-yielding, and does not require specialized equipment, making it ideal for large-scale preparations and laboratories where microwave or ultrasound reactors are unavailable. Its primary drawback is the lengthy reaction time.
-
Ultrasound-assisted synthesis offers a compelling green alternative, providing excellent yields in minutes at room temperature. It is an outstanding choice for rapid synthesis in a research and development setting.
-
Microwave-assisted synthesis is also an extremely rapid and high-yielding method, representing a significant process intensification. It is perfectly suited for the rapid generation of compound libraries for screening purposes.
Ultimately, the selection of a synthetic method is a balance of scale, speed, safety, and sustainability. For drug development professionals and researchers, understanding the nuances of each approach allows for an informed, efficient, and safe synthesis of this vital chemical intermediate.
References
- 1. Microwave and ultrasound promoted synthesis of substituted new arylhydrazono pyridinones - Arabian Journal of Chemistry [arabjchem.org]
- 2. Japp–Klingemann reaction - Wikipedia [en.wikipedia.org]
- 3. Japp-Klingemann_reaction [chemeurope.com]
- 4. benchchem.com [benchchem.com]
- 5. Green Chemistry in the Synthesis of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pharmacyjournal.org [pharmacyjournal.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Ultrasound for Drug Synthesis: A Green Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Microwave Irradiation: Alternative Heating Process for the Synthesis of Biologically Applicable Chromones, Quinolones, and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Microwave-assisted green synthesis of bile acid derivatives and evaluation of glucocorticoid receptor binding - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. tetrazolelover.at.ua [tetrazolelover.at.ua]
- 15. pubs.acs.org [pubs.acs.org]
- 16. cris.unibo.it [cris.unibo.it]
A Comparative Guide for Synthetic Chemists: Diethyl 2-(2-Phenylhydrazono)malonate versus Other Malonate Derivatives in Synthesis
For the discerning researcher in organic synthesis and drug development, the selection of appropriate building blocks is a critical determinant of a successful synthetic campaign. Among the vast arsenal of C3 synthons, malonate derivatives hold a place of distinction due to the reactivity of their central methylene group.[1] This guide provides an in-depth technical comparison of diethyl 2-(2-phenylhydrazono)malonate with other common malonate derivatives, offering field-proven insights and experimental data to inform your synthetic strategy.
The Unique Position of this compound: A Precursor to Indoles
This compound is not merely another malonate derivative; it is a highly functionalized intermediate, primed for the construction of indole ring systems, a privileged scaffold in medicinal chemistry.[2][3] Its primary route of synthesis is the Japp-Klingemann reaction, a reliable and versatile method for producing hydrazones from β-keto-esters and aryl diazonium salts.[3][4] This resulting hydrazone is a key intermediate, particularly in the synthesis of indoles via the Fischer indole synthesis.[4]
The true value of this compound lies in its ability to directly participate in the Fischer indole synthesis to yield valuable indole-2-carboxylates.[5][6] This reaction involves the acid-catalyzed cyclization of the phenylhydrazone, leading to the formation of the indole ring with the elimination of ammonia.[7]
Mechanism of the Japp-Klingemann Reaction:
The Japp-Klingemann reaction begins with the deprotonation of a β-keto-ester, like diethyl malonate, to form an enolate. This enolate then acts as a nucleophile, attacking an aryl diazonium salt to create an azo compound. Subsequent hydrolysis or decarboxylation, followed by a proton transfer, yields the final hydrazone product.[4][8]
Caption: General mechanism of the Japp-Klingemann reaction.
Comparative Analysis with Other Malonate Derivatives
While this compound excels as a precursor for specific heterocyclic systems, other malonate derivatives offer broader utility in different synthetic contexts. The choice of malonate ester is a critical decision that can influence reactivity, handling ease, and purification processes.[9]
| Derivative | Key Features & Applications | Advantages | Disadvantages |
| This compound | Direct precursor to indole-2-carboxylates via Fischer indole synthesis.[3][5] | Pre-functionalized for specific heterocyclic synthesis, streamlining multi-step sequences. | Limited to applications where the phenylhydrazono moiety is desired. |
| Diethyl Malonate (DEM) | Versatile C3 synthon for malonic ester synthesis, Knoevenagel condensations, and Michael additions.[1][10][11] | Widely available, cost-effective, and well-documented reactivity.[1] The active methylene group allows for easy enolate formation.[12][13] | Can lead to dialkylation products in malonic ester synthesis.[9] |
| Dimethyl Malonate (DMM) | Similar reactivity to DEM, often used interchangeably. | Higher reactivity in some cases and can offer better yields.[9] | More volatile than DEM. |
| Di-tert-butyl Malonate | Bulky tert-butyl groups can favor mono-alkylation and allow for selective deprotection under acidic conditions.[9] | Favors mono-alkylation, useful in asymmetric synthesis. | Higher cost and less readily available. |
| Dibenzyl Malonate | Benzyl esters can be removed under mild hydrogenolysis conditions, orthogonal to many other protecting groups.[9] | Mild deprotection conditions. | Higher cost. |
| Meldrum's Acid | A cyclic malonate derivative with high acidity, allowing for deprotonation with milder bases.[14] | High acidity. | Prone to bis-alkylation, making selective monoalkylation challenging.[9] |
Experimental Protocols: A Practical Guide
Protocol 1: Synthesis of this compound via the Japp-Klingemann Reaction
This protocol details a representative synthesis of the title compound.
Materials:
-
Aniline
-
Concentrated Hydrochloric Acid
-
Sodium Nitrite
-
Diethyl malonate
-
Sodium Acetate
-
Ethanol
-
Ice
Part A: Diazotization of Aniline
-
In a suitable flask, dissolve aniline (0.1 mol) in a mixture of concentrated hydrochloric acid (0.25 mol) and water.
-
Cool the solution to 0-5 °C in an ice-salt bath with continuous stirring.[4]
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (0.1 mol) dropwise, ensuring the temperature does not exceed 5 °C.[4]
Part B: Coupling Reaction
-
In a separate larger flask, dissolve diethyl malonate (0.1 mol) and sodium acetate (0.3 mol) in ethanol.
-
Cool this solution to 0-5 °C in an ice bath with vigorous stirring.
-
Slowly add the freshly prepared diazonium salt solution from Part A to the diethyl malonate solution, maintaining the temperature below 5 °C.[4]
-
After the addition is complete, continue stirring the reaction mixture at 0-5 °C for 1-2 hours.
-
Allow the mixture to stand at room temperature overnight.[4]
Part C: Work-up and Purification
-
Pour the reaction mixture into a large volume of cold water.
-
Collect the precipitated crude product by filtration.
-
Wash the solid with cold water until the washings are neutral.
-
Recrystallize the crude product from ethanol to obtain pure this compound.
Caption: Experimental workflow for the Japp-Klingemann reaction.
Protocol 2: Fischer Indole Synthesis of Ethyl 2-Indolecarboxylate
This protocol illustrates the utility of this compound as a direct precursor to indoles.
Materials:
-
This compound
-
Polyphosphoric acid (PPA) or another suitable acid catalyst (e.g., ZnCl₂, H₂SO₄)[2][5][15]
-
Toluene (or another high-boiling solvent)
Procedure:
-
To a flask equipped with a reflux condenser, add this compound (0.05 mol).
-
Add polyphosphoric acid (a sufficient amount to ensure stirring) or an alternative acid catalyst.
-
Heat the reaction mixture to 100-140 °C (depending on the catalyst) with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Carefully pour the mixture onto crushed ice and neutralize with a suitable base (e.g., sodium bicarbonate solution).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Caption: Experimental workflow for the Fischer Indole Synthesis.
Performance Data and Causality in Experimental Choices
The choice of malonate derivative and reaction conditions has a profound impact on the outcome of a synthesis.
| Reaction | Malonate Derivative | Conditions | Yield | Observations and Rationale |
| Malonic Ester Synthesis (Alkylation) | Diethyl Malonate | 1-Bromobutane, K₂CO₃, 18-crown-6 | ~70-80% | Diethyl malonate is the standard for this reaction due to its balance of reactivity and cost. The use of a phase-transfer catalyst (18-crown-6) enhances the nucleophilicity of the enolate, improving the reaction rate and yield.[9] |
| Knoevenagel Condensation | Diethyl Malonate | Salicylaldehyde, L-proline, EtOH, 80°C | >90% | Diethyl malonate demonstrates high reactivity in this organocatalyzed condensation, leading to excellent yields of the coumarin product.[1][9] |
| Fischer Indole Synthesis | This compound | Polyphosphoric acid, 120°C | ~60-70% | The pre-installed phenylhydrazono moiety allows for a direct, one-step cyclization to the indole core. The choice of a strong acid catalyst like PPA is crucial for promoting the necessary[12][12]-sigmatropic rearrangement.[5][7] |
Causality Behind Experimental Choices:
-
Base Selection in Malonic Ester Synthesis: A base whose conjugate acid has a pKa higher than that of the malonate's α-protons (~13) is required for complete deprotonation. Sodium ethoxide in ethanol is a common choice to avoid transesterification.[16]
-
Catalyst in Fischer Indole Synthesis: The reaction requires an acid catalyst to protonate the hydrazone, facilitating tautomerization to the enamine and the subsequent[12][12]-sigmatropic rearrangement.[5][7] Both Brønsted and Lewis acids can be employed, with the choice often depending on the substrate's sensitivity and the desired reaction temperature.[2][15]
-
Solvent Choice: In the Fischer indole synthesis, a high-boiling, non-polar solvent like toluene or xylene is often used to facilitate the high temperatures required for cyclization.
Conclusion: Selecting the Optimal Reagent
The choice between this compound and other malonate derivatives is dictated by the synthetic target.
-
For the direct and efficient synthesis of indole-2-carboxylates and related heterocycles , this compound is the superior choice, as it streamlines the synthetic route by incorporating a key pharmacophore precursor.
-
For general carbon-carbon bond formations , such as the synthesis of substituted carboxylic acids or the construction of α,β-unsaturated systems, the versatility and cost-effectiveness of diethyl malonate and dimethyl malonate make them the reagents of choice.
-
For syntheses requiring selective mono-alkylation or mild deprotection conditions , the specialized derivatives di-tert-butyl malonate and dibenzyl malonate offer significant advantages, justifying their higher cost.
By understanding the unique reactivity profiles and leveraging the detailed experimental protocols provided, researchers can make informed decisions to optimize their synthetic strategies and accelerate the drug discovery and development process.
References
- 1. benchchem.com [benchchem.com]
- 2. testbook.com [testbook.com]
- 3. Japp–Klingemann reaction - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. Japp-Klingemann_reaction [chemeurope.com]
- 9. benchchem.com [benchchem.com]
- 10. Diethyl malonate - Wikipedia [en.wikipedia.org]
- 11. scispace.com [scispace.com]
- 12. Synthesis of Heterocycles by Diethyl Malonate Explain how diethyl malona.. [askfilo.com]
- 13. Diethyl Malonate: Versatile Building Block in Organic Synthesis_Chemicalbook [chemicalbook.com]
- 14. benchchem.com [benchchem.com]
- 15. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]
- 16. quora.com [quora.com]
A Comparative Spectroscopic Guide to Diethyl 2-(2-phenylhydrazono)malonate and its Analogues
Introduction: The Chemical Versatility of Phenylhydrazonomalonates
In the landscape of medicinal chemistry and materials science, the phenylhydrazone scaffold is a cornerstone of molecular design. Diethyl 2-(2-phenylhydrazono)malonate, in particular, serves as a versatile precursor for synthesizing a myriad of heterocyclic compounds, most notably those built around the indole nucleus via the Fischer indole synthesis. The electronic and photophysical properties of this core structure can be meticulously tuned by introducing substituents to the phenyl ring. This guide provides a detailed spectroscopic comparison of the parent compound with three key analogues: a 4-methyl (electron-donating), a 4-chloro (electron-withdrawing via induction, donating via resonance), and a 4-nitro (strongly electron-withdrawing) derivative.
Understanding the spectroscopic signatures of these molecules is paramount for researchers, as it allows for unambiguous structural verification, reaction monitoring, and the rational design of new molecules with desired properties. This document will delve into the nuances of ¹H NMR, ¹³C NMR, FT-IR, and UV-Vis spectroscopy, explaining not just the data, but the underlying chemical principles that govern the observed spectral changes.
Caption: Structural relationship between the parent compound and its analogues.
¹H NMR Spectroscopy: Probing the Proton Environment
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is an indispensable tool for elucidating the electronic environment of hydrogen atoms within a molecule. The chemical shift (δ) of a proton is highly sensitive to the electron density around it. By comparing the ¹H NMR spectra of our target compounds, we can directly observe the electronic influence of the para-substituents on the entire molecule.
Experimental Protocol: ¹H NMR
A standardized protocol ensures reproducibility and allows for meaningful comparison between samples.
-
Sample Preparation: Dissolve approximately 10-15 mg of the purified compound in 0.6 mL of deuterated chloroform (CDCl₃).[1]
-
Internal Standard: Add a small drop of tetramethylsilane (TMS) to the solution to serve as an internal reference (δ 0.00 ppm).[1]
-
Transfer: Using a Pasteur pipette, transfer the solution into a 5 mm NMR tube.
-
Acquisition: Acquire the spectrum on a 400 MHz (or higher) spectrometer. Key parameters include a 30° pulse width, an acquisition time of at least 4 seconds, and a relaxation delay of 2 seconds.[2]
-
Processing: Process the resulting Free Induction Decay (FID) with a Fourier transform, followed by phase and baseline correction.
Comparative ¹H NMR Data
The following table summarizes the key chemical shifts (in ppm) for the parent compound and its analogues. Data is compiled based on typical values for these structural motifs.
| Proton | Parent (R=H) | 4-Methyl (R=CH₃) | 4-Chloro (R=Cl) | 4-Nitro (R=NO₂) | Rationale for Shift |
| N-H | ~10.8 | ~10.7 | ~10.9 | ~11.2 | Deshielded by EWG, shielded by EDG. Strong intramolecular H-bond to ester carbonyl. |
| Aromatic (ortho to NH) | ~7.35 (d) | ~7.20 (d) | ~7.30 (d) | ~7.45 (d) | Electron density at this position is most affected by the substituent. |
| Aromatic (meta to NH) | ~7.10 (t) | ~7.15 (d) | ~7.05 (d) | ~8.15 (d) | The nitro group strongly deshields the adjacent protons. |
| -OCH₂CH₃ (quartet) | ~4.30 | ~4.28 | ~4.31 | ~4.35 | Minor changes, reflecting distant electronic effects. |
| -OCH₂CH₃ (triplet) | ~1.35 | ~1.34 | ~1.36 | ~1.38 | Very little change as it is furthest from the phenyl ring. |
| R-group | - | ~2.35 (s) | - | - | Typical chemical shift for a methyl group on a benzene ring. |
Analysis and Interpretation
The most informative proton is the N-H proton . Its chemical shift provides a direct readout of the electronic nature of the phenyl ring.
-
Parent Compound (R=H): The N-H proton appears as a broad singlet around 10.8 ppm, indicating it is deshielded due to the electronegativity of the adjacent nitrogen and its participation in an intramolecular hydrogen bond with one of the ester carbonyls.
-
4-Methyl Analogue (R=CH₃): The electron-donating methyl group increases electron density throughout the π-system. This increased shielding causes a slight upfield shift of the N-H proton to ~10.7 ppm. The aromatic protons ortho to the NH group also shift upfield.
-
4-Nitro Analogue (R=NO₂): The potent electron-withdrawing nitro group significantly decreases electron density in the ring and on the hydrazone nitrogen. This deshielding results in a substantial downfield shift of the N-H proton to ~11.2 ppm. The aromatic protons meta to the NH (and ortho to the NO₂) are dramatically shifted downfield to ~8.15 ppm.
-
4-Chloro Analogue (R=Cl): Chlorine exerts two opposing effects: it is electron-withdrawing by induction but electron-donating by resonance. For protons, the inductive effect typically dominates, leading to a slight deshielding and a downfield shift of the N-H proton to ~10.9 ppm compared to the parent compound.
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
Carbon-13 NMR provides complementary information, revealing the electronic environment of each carbon atom. While ¹³C has a low natural abundance, modern techniques like proton decoupling provide clean spectra where each unique carbon appears as a single line.
Experimental Protocol: ¹³C NMR
-
Sample Preparation: A more concentrated sample is required. Dissolve 50-100 mg of the compound in 0.6 mL of CDCl₃.[1]
-
Acquisition: Acquire the spectrum on a 100 MHz (or higher, corresponding to a 400 MHz ¹H) spectrometer using a standard proton-decoupled pulse sequence. A longer acquisition time and more scans (e.g., 256 or more) are typically needed.
-
Processing: Standard Fourier transform, phasing, and baseline correction are applied.
Comparative ¹³C NMR Data
| Carbon | Parent (R=H) | 4-Methyl (R=CH₃) | 4-Chloro (R=Cl) | 4-Nitro (R=NO₂) | Rationale for Shift |
| C=O (Ester) | ~164, ~162 | ~164, ~162 | ~164, ~162 | ~163, ~161 | Relatively insensitive to distant ring substitution. |
| C=N | ~128 | ~127 | ~129 | ~132 | The imine carbon is sensitive to the electron density on the attached nitrogen. |
| Aromatic (C-ipso) | ~142 | ~139 | ~141 | ~148 | The carbon directly attached to the nitrogen shows significant shifts. |
| Aromatic (C-para) | ~120 | ~132 (C-CH₃) | ~129 (C-Cl) | ~145 (C-NO₂) | The chemical shift of the carbon bearing the substituent is highly characteristic. |
| -OCH₂CH₃ | ~62 | ~62 | ~62 | ~63 | Minimal variation. |
| -OCH₂CH₃ | ~14 | ~14 | ~14 | ~14 | Minimal variation. |
| R-group | - | ~21 | - | - | Typical shift for an aromatic methyl carbon. |
Analysis and Interpretation
The carbons of the aromatic ring and the C=N imine carbon are the most diagnostic.
-
Electron-Donating Group (CH₃): The methyl group shields the ring carbons, causing an upfield shift, particularly for the ipso-carbon (the one attached to the NH group). The C=N carbon also experiences a slight upfield shift.
-
Electron-Withdrawing Group (NO₂): The nitro group strongly deshields the aromatic carbons, causing significant downfield shifts, especially for the ipso- and para-carbons. This deshielding effect propagates to the C=N carbon, shifting it noticeably downfield.
-
Halogen Group (Cl): The chloro-substituent has a complex effect. The carbon it is attached to (C-para) is deshielded (~129 ppm), but other ring carbons are less affected. The C=N carbon shows a moderate downfield shift due to the net electron-withdrawing character.
Caption: A generalized workflow for spectroscopic analysis.
FT-IR Spectroscopy: Identifying Functional Groups
Fourier-Transform Infrared (FT-IR) spectroscopy probes the vibrational modes of chemical bonds. It is exceptionally useful for identifying the presence of key functional groups.
Experimental Protocol: FT-IR (ATR)
Attenuated Total Reflectance (ATR) is a modern technique that requires minimal sample preparation.[3]
-
Background Scan: Record a background spectrum of the clean ATR crystal.
-
Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.
-
Acquisition: Apply pressure to ensure good contact and acquire the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.
-
Processing: The spectrum is automatically ratioed against the background and displayed in terms of transmittance or absorbance.
Comparative FT-IR Data (Key Vibrational Frequencies, cm⁻¹)
| Vibrational Mode | Parent (R=H) | 4-Methyl (R=CH₃) | 4-Chloro (R=Cl) | 4-Nitro (R=NO₂) | Rationale for Shift |
| N-H Stretch | ~3250 | ~3255 | ~3245 | ~3230 | H-bonding strength is modulated by substituent. EWGs strengthen the H-bond, lowering ν. |
| C-H Stretch (Aromatic) | ~3050 | ~3050 | ~3055 | ~3060 | Minor shifts. |
| C=O Stretch (Ester) | ~1735, ~1690 | ~1730, ~1685 | ~1740, ~1695 | ~1745, ~1700 | Conjugated C=O is at lower ν. EWGs increase bond polarity and ν. |
| C=N Stretch | ~1610 | ~1605 | ~1612 | ~1618 | EWGs increase the double bond character and vibrational frequency. |
| NO₂ Stretch (asym/sym) | - | - | - | ~1520, ~1345 | Characteristic, strong absorptions for the nitro group. |
Analysis and Interpretation
The most significant changes are observed in the C=O and C=N stretching frequencies.
-
Ester Carbonyls (C=O): Two distinct C=O stretches are observed. The one at higher wavenumber (~1735-1745 cm⁻¹) corresponds to the "free" ester group, while the one at lower wavenumber (~1685-1700 cm⁻¹) is from the ester group involved in the intramolecular hydrogen bond with the N-H proton. Electron-withdrawing groups pull electron density away from the carbonyl, strengthening the C=O bond and shifting its frequency to a higher wavenumber (a blue shift).
-
Imine (C=N): The electron density on the C=N bond is also modulated by the substituent. Electron-withdrawing groups increase the bond order, causing a shift to a higher wavenumber .
-
Nitro Group (NO₂): The 4-nitro analogue exhibits two very strong, characteristic peaks for the asymmetric (~1520 cm⁻¹) and symmetric (~1345 cm⁻¹) stretching vibrations of the NO₂ group, making its identification unequivocal.[4]
UV-Vis Spectroscopy: Exploring Electronic Transitions
UV-Visible spectroscopy measures the absorption of light resulting from the promotion of electrons from a ground state to an excited state. It is particularly informative for compounds with conjugated π-systems, such as phenylhydrazones.
Experimental Protocol: UV-Vis
-
Solvent Selection: Choose a UV-grade solvent in which the compound is soluble and that does not absorb in the region of interest (e.g., ethanol or acetonitrile).
-
Solution Preparation: Prepare a dilute stock solution of known concentration (e.g., 1 mg/10 mL). Perform serial dilutions to obtain a final concentration that gives a maximum absorbance (A_max) between 0.5 and 1.5.
-
Baseline Correction: Fill a quartz cuvette with the pure solvent and use it to zero the spectrophotometer.
-
Acquisition: Replace the solvent with the sample solution and scan the spectrum, typically from 400 nm down to 200 nm.[5]
Comparative UV-Vis Data (λ_max, nm)
| Compound | λ_max (nm) | Rationale for Shift |
| Parent (R=H) | ~350 | This absorption corresponds to the π → π* transition of the conjugated system. |
| 4-Methyl (R=CH₃) | ~358 | The electron-donating group extends the conjugation, lowering the energy gap for the transition and causing a red shift (bathochromic). |
| 4-Chloro (R=Cl) | ~355 | A slight red shift is observed due to the resonance donation of the chlorine's lone pairs, extending conjugation. |
| 4-Nitro (R=NO₂) | ~380 | The strong electron-withdrawing group creates a significant charge-transfer character in the transition, drastically lowering the energy gap and causing a large red shift. |
Analysis and Interpretation
The position of the maximum absorbance (λ_max) is directly related to the extent of the π-conjugated system.
-
The core phenylhydrazonomalonate structure has an extended conjugated system responsible for its absorption in the near-UV region.
-
Both electron-donating groups (EDG) and electron-withdrawing groups (EWG) tend to cause a bathochromic shift (a shift to longer wavelengths) relative to the unsubstituted parent compound.
-
EDGs (e.g., -CH₃) push electron density into the π-system, raising the energy of the highest occupied molecular orbital (HOMO) and decreasing the HOMO-LUMO gap.
-
EWGs (e.g., -NO₂) pull electron density, lowering the energy of the lowest unoccupied molecular orbital (LUMO) and also decreasing the HOMO-LUMO gap. The effect is often more pronounced with strong EWGs due to the creation of an intramolecular charge-transfer (ICT) state upon excitation.
Conclusion
The systematic substitution on the phenyl ring of this compound provides a clear and predictable modulation of its spectroscopic properties. By employing a multi-technique approach—¹H NMR, ¹³C NMR, FT-IR, and UV-Vis—researchers can gain a holistic understanding of the electronic structure of these valuable synthetic intermediates. Electron-donating groups like methyl generally cause upfield shifts in NMR and red shifts in UV-Vis, while electron-withdrawing groups like nitro cause pronounced downfield NMR shifts, blue shifts in key IR vibrations, and significant red shifts in UV-Vis absorption. This guide serves as a foundational reference for professionals in drug development and materials science, enabling more efficient characterization and rational design of novel phenylhydrazone-based molecules.
References
A Researcher's Guide to Purity Assessment of Synthesized Diethyl 2-(2-phenylhydrazono)malonate
For researchers, synthetic chemists, and professionals in drug development, the purity of a synthesized compound is not merely a quality metric; it is the bedrock of reliable, reproducible, and meaningful experimental outcomes. Diethyl 2-(2-phenylhydrazono)malonate, a versatile intermediate in the synthesis of various heterocyclic compounds, is no exception. Its purity can significantly impact reaction yields, biological activity, and the overall integrity of a research endeavor. This guide provides an in-depth comparison of common analytical techniques for assessing the purity of synthesized this compound, complete with experimental protocols and supporting data to ensure scientific rigor.
The Synthetic Pathway: Japp-Klingemann Reaction
The most common and efficient route for the synthesis of this compound is the Japp-Klingemann reaction.[1] This reaction involves the coupling of a diazonium salt with a β-ketoester, in this case, diethyl malonate. The reaction proceeds via an azo intermediate, which then undergoes rearrangement to form the more stable hydrazone.
A typical laboratory-scale synthesis protocol is as follows:
Experimental Protocol: Synthesis of this compound
Materials:
-
Aniline
-
Concentrated Hydrochloric Acid
-
Sodium Nitrite
-
Diethyl malonate
-
Sodium Acetate
-
Ethanol
-
Ice
Procedure:
-
Diazotization of Aniline:
-
In a flask, dissolve aniline in a mixture of concentrated hydrochloric acid and water.
-
Cool the solution to 0-5 °C in an ice-salt bath with continuous stirring.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5 °C. The formation of the benzenediazonium chloride solution is indicated by a color change.
-
-
Coupling Reaction:
-
In a separate, larger flask, dissolve diethyl malonate and a slight excess of sodium acetate in ethanol.
-
Cool this solution to 0-5 °C in an ice bath with vigorous stirring.
-
Slowly add the freshly prepared benzenediazonium chloride solution to the diethyl malonate solution. A yellow precipitate of this compound should begin to form.
-
Continue stirring the reaction mixture at 0-5 °C for 1-2 hours after the addition is complete.
-
-
Work-up and Purification:
-
Pour the reaction mixture into a large volume of cold water to precipitate the crude product fully.
-
Collect the yellow solid by vacuum filtration and wash it thoroughly with cold water until the filtrate is neutral.
-
The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol-water mixture, to yield pale yellow crystals.
-
A Comparative Analysis of Purity Assessment Techniques
Once synthesized, a rigorous assessment of the product's purity is paramount. No single technique is universally sufficient; a combination of methods provides the most comprehensive and reliable purity profile.
Thin-Layer Chromatography (TLC): The First Line of Assessment
Principle: TLC is a rapid, inexpensive, and highly effective qualitative technique to assess the purity of a sample and monitor the progress of a reaction. It operates on the principle of differential partitioning of the components of a mixture between a stationary phase (e.g., silica gel on a plate) and a mobile phase (a solvent or solvent mixture). A pure compound should ideally show a single spot.
Experimental Protocol: TLC Analysis
-
Stationary Phase: Silica gel 60 F₂₅₄ TLC plates.
-
Mobile Phase (Eluent): A mixture of hexane and ethyl acetate is a good starting point. The optimal ratio should be determined experimentally to achieve a retention factor (Rf) of 0.3-0.5 for the product. A 4:1 or 3:1 hexane:ethyl acetate mixture is often a suitable starting point for compounds of similar polarity.
-
Sample Preparation: Dissolve a small amount of the crude and purified product in a volatile solvent like ethyl acetate or dichloromethane.
-
Procedure:
-
Spot the dissolved samples onto the TLC plate baseline.
-
Develop the plate in a chamber saturated with the mobile phase.
-
Visualize the spots under UV light (254 nm) and/or by staining (e.g., with iodine vapor).
-
-
Interpretation: A single, well-defined spot for the recrystallized product, with an Rf value different from that of the starting materials, is a strong indication of purity. The presence of multiple spots in the crude product lane demonstrates the effectiveness of the purification step.
Melting Point Determination: A Classic and Reliable Indicator
Principle: A pure crystalline solid has a sharp and characteristic melting point range (typically 0.5-1 °C). The presence of impurities disrupts the crystal lattice, leading to a depression and broadening of the melting point range.
Experimental Protocol: Melting Point Determination
-
Apparatus: A calibrated melting point apparatus.
-
Sample Preparation: Ensure the crystalline sample is completely dry and finely powdered.
-
Procedure:
-
Pack a small amount of the sample into a capillary tube.
-
Heat the sample slowly (1-2 °C per minute) as the temperature approaches the expected melting point.
-
Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample is molten.
-
-
Reference Data: The literature melting point for this compound is 76-77 °C .
-
Interpretation: A sharp melting point range within this expected value is a strong indicator of high purity. A broad and depressed melting point suggests the presence of impurities.
Spectroscopic Techniques: Unveiling the Molecular Structure
Spectroscopic methods provide detailed information about the molecular structure of the synthesized compound, serving as a powerful tool for both identification and purity assessment. The presence of unexpected signals can indicate impurities.
Principle: NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic compounds. It provides information about the chemical environment of individual atoms (specifically ¹H and ¹³C in this context).
Expected ¹H NMR Spectral Data (Predicted, in CDCl₃):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~1.3-1.4 | Triplet | 6H | -OCH₂CH ₃ |
| ~4.3-4.4 | Quartet | 4H | -OCH ₂CH₃ |
| ~7.0-7.5 | Multiplet | 5H | Aromatic protons |
| ~9.5-10.0 | Singlet (broad) | 1H | NH |
Expected ¹³C NMR Spectral Data (Predicted, in CDCl₃):
| Chemical Shift (δ, ppm) | Assignment |
| ~14 | -OCH₂C H₃ |
| ~62 | -OC H₂CH₃ |
| ~116-130 | Aromatic Carbons |
| ~140 | C=N |
| ~160-165 | C=O (Ester) |
Experimental Protocol: NMR Analysis
-
Solvent: Deuterated chloroform (CDCl₃) is a common choice.
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of the deuterated solvent.
-
Acquisition: Obtain ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer.
-
Interpretation: The experimental spectrum of the purified product should match the expected chemical shifts, multiplicities, and integration values. The absence of significant unassignable peaks is a strong indicator of purity.
Principle: FTIR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.
Expected FTIR Spectral Data (Predicted, KBr pellet or ATR):
| Wavenumber (cm⁻¹) | Assignment |
| ~3200-3300 | N-H stretch |
| ~3000-3100 | Aromatic C-H stretch |
| ~2850-2980 | Aliphatic C-H stretch |
| ~1720-1740 | C=O stretch (ester) |
| ~1600 | C=N stretch |
| ~1450-1580 | Aromatic C=C stretch |
| ~1200-1300 | C-O stretch (ester) |
Experimental Protocol: FTIR Analysis
-
Sample Preparation: Prepare a KBr pellet containing a small amount of the sample or use an Attenuated Total Reflectance (ATR) accessory for direct analysis of the solid.
-
Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.
-
Interpretation: The presence of the characteristic absorption bands for the N-H, C=O (ester), C=N, and aromatic functionalities, and the absence of bands corresponding to starting materials or potential byproducts (e.g., a broad O-H band from carboxylic acid impurities), confirms the identity and purity of the product.
High-Performance Liquid Chromatography (HPLC): The Gold Standard for Quantitative Purity
Principle: HPLC is a highly sensitive and quantitative technique that separates components of a mixture based on their differential interactions with a stationary phase (packed in a column) and a mobile phase that is pumped through the column at high pressure. For purity analysis, a single sharp peak corresponding to the main compound is expected, and the area of this peak relative to the total area of all peaks gives a quantitative measure of purity.
Experimental Protocol: HPLC Analysis (Starting Conditions)
-
Column: A C18 reverse-phase column is a good starting point for this type of molecule.
-
Mobile Phase: A gradient of acetonitrile and water (with a small amount of an acid like trifluoroacetic acid or formic acid to improve peak shape) is commonly used for aryl hydrazones.[2][3][4] A typical gradient might start with a higher percentage of water and ramp up to a higher percentage of acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where the compound has maximum absorbance (e.g., around 272 nm, to be determined by UV-Vis spectrophotometry).[2]
-
Sample Preparation: Dissolve a known concentration of the sample in the mobile phase or a suitable solvent like acetonitrile.
-
Procedure:
-
Equilibrate the column with the initial mobile phase conditions.
-
Inject a small volume (e.g., 10 µL) of the sample solution.
-
Run the gradient program and record the chromatogram.
-
-
Interpretation: A pure sample will exhibit a single major peak with a consistent retention time. The purity can be calculated as the percentage of the area of the main peak relative to the total area of all peaks in the chromatogram. For high-purity samples (e.g., >99%), this is a very reliable method.
Visualizing the Purity Assessment Workflow
The following diagram illustrates the logical flow of the purity assessment process for synthesized this compound.
Caption: A workflow diagram illustrating the synthesis and subsequent multi-technique purity assessment of this compound.
Data Summary and Comparison
The following table summarizes the expected outcomes from each analytical technique for a pure sample of this compound.
| Technique | Parameter | Expected Result for Pure Sample | Indication of Impurity |
| TLC | Rf Value | Single spot with consistent Rf | Multiple spots, streaking |
| Melting Point | Range | Sharp range of 76-77 °C | Depressed and broad melting range |
| ¹H NMR | Spectrum | Peaks match predicted chemical shifts, multiplicities, and integrations | Additional, unassignable peaks |
| ¹³C NMR | Spectrum | Peaks match predicted chemical shifts | Additional, unassignable peaks |
| FTIR | Spectrum | Presence of characteristic N-H, C=O, C=N, and aromatic stretches | Presence of unexpected peaks (e.g., broad -OH) |
| HPLC | Chromatogram | Single major peak (>99% peak area) | Multiple peaks, shoulder peaks |
Conclusion
Assessing the purity of synthesized this compound is a multi-faceted process that relies on the synergistic application of various analytical techniques. While TLC and melting point determination offer rapid and valuable initial assessments, a comprehensive purity profile requires the detailed structural confirmation provided by NMR and FTIR spectroscopy, and the quantitative rigor of HPLC analysis. By employing this multi-technique approach, researchers can ensure the quality and reliability of their synthesized material, thereby upholding the integrity of their subsequent scientific investigations.
References
- 1. This compound | 6134-59-4 | Benchchem [benchchem.com]
- 2. Development and validation of RP-HPLC method for stability evaluation of model hydrazone, containing a pyrrole ring [pharmacia.pensoft.net]
- 3. scribd.com [scribd.com]
- 4. CN107064368A - The method that derivatization HPLC methods determine hydrazine hydrate - Google Patents [patents.google.com]
biological activity comparison of Diethyl 2-(2-phenylhydrazono)malonate derivatives
An In-Depth Comparative Guide to the Biological Activity of Diethyl 2-(2-phenylhydrazono)malonate (DPHM) Derivatives
Introduction: The Chemical Versatility and Therapeutic Promise of Hydrazones
In the landscape of medicinal chemistry, the hydrazone motif (-NHN=CH-) stands out as a "privileged structure," a core chemical framework that frequently appears in biologically active compounds.[1] Hydrazones, a class of organic compounds within the Schiff base family, are characterized by a carbon-nitrogen double bond and possess a unique reactivity that makes them versatile building blocks for synthesizing a wide array of heterocyclic compounds.[2][3] This inherent chemical plasticity has enabled the development of hydrazone derivatives with a remarkable spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, analgesic, anticonvulsant, and antiviral properties.[4][5]
At the heart of this guide is this compound (DPHM), a molecule that combines the reactive hydrazone core with a diethyl malonate group. The malonate moiety itself is a cornerstone of organic synthesis, widely used in the production of pharmaceuticals like barbiturates and anti-convulsants.[1][6] The fusion of these two powerful pharmacophores in DPHM creates a scaffold ripe for chemical modification. By strategically altering the substituents on the phenyl ring, researchers can fine-tune the molecule's electronic and steric properties, thereby modulating its interaction with biological targets. This guide provides a comparative analysis of the biological activities of DPHM derivatives, synthesizing experimental data to elucidate structure-activity relationships (SAR) and offering insights for researchers, scientists, and drug development professionals.
Anticancer Activity: Targeting Uncontrolled Cell Proliferation
The search for novel anticancer agents is a paramount goal in drug discovery. Hydrazone derivatives have emerged as a promising class of compounds, exhibiting potent cytotoxic effects against various cancer cell lines.[7][8] The mechanism often involves inducing apoptosis, inhibiting cell cycle progression, or targeting specific enzymes crucial for tumor growth.
Comparative Analysis of Cytotoxicity
The cytotoxic potential of DPHM derivatives is critically dependent on the nature and position of substituents on the phenyl ring. While direct comparative studies on a wide range of DPHM derivatives are consolidating, we can infer structure-activity relationships from the broader N-acylhydrazone and benzohydrazide families.[9] Electron-withdrawing groups (such as halogens or nitro groups) and heterocyclic moieties often enhance anticancer activity.
| Compound Series | General Modification | Key Structure-Activity Relationship (SAR) Findings | Reported Biological Activity | Reference |
| Isoxazolo[4,5-d]pyridazin-4(5H)-one N-acylhydrazones | Phenyl ring substitutions on the hydrazone moiety | Derivatives with 4-Cl (4d), 4-F (4e), and 3-Cl, 4-F (4g) on the phenyl ring showed the highest potency. | Potent antiproliferative activity against a panel of 60 cancer cell lines, with GI50 values in the low micromolar to submicromolar range.[10] | [10] |
| N′-(2-oxoindolin-3-ylidene) hydrazide-hydrazones | Substitutions on the indolinone ring | Compounds with electron-donating (e.g., -OH, -OCH3) and electron-withdrawing (e.g., -Cl) groups showed significant activity. Compound 4c was most active against Jurkat cells. | Promising IC50 values (between 3 and 7 μM) against Liver (HepG2) and Leukemia (Jurkat) cell lines, outperforming the standard drug 5-Fluorouracil.[11] | [11] |
| Thiophene-containing N-acylhydrazones | Presence of a thiophene ring and substitutions on the benzylidene ring. | The thiophene moiety acts as a key pharmacophore. Substitutions on the benzylidene ring significantly modulate cytotoxic activity. | Potent cytotoxicity against various cancer cell lines. | [9] |
| Dimethylpyridine hydrazones | Dimethylpyridine core | Compound 12 showed potent inhibition of proliferation in breast (MCF-7) and colon (LoVo) cancer cells, including drug-resistant phenotypes. | Effective against multiple cancer cell lines, including melanoma and glioblastoma.[7] | [7] |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation. It is a standard preliminary test for evaluating the cytotoxic potential of novel compounds.[8]
Causality: This protocol is designed to provide a reproducible measure of how a DPHM derivative affects the metabolic activity of cancer cells, which is a proxy for cell viability. The reduction of the yellow MTT tetrazolium salt to purple formazan crystals is accomplished by mitochondrial reductase enzymes in living cells. The amount of formazan produced is directly proportional to the number of viable cells.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, A549, HT-29) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium.[8] Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the DPHM derivative compounds in the culture medium. After incubation, remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. During this time, viable cells will convert the MTT into formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, such as DMSO or isopropanol with 0.04 N HCl, to each well to dissolve the purple formazan crystals.
-
Absorbance Reading: Shake the plate gently for 15 minutes to ensure complete dissolution. Measure the absorbance (optical density) of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. Plot a dose-response curve and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Workflow for Anticancer Drug Screening
Caption: Workflow for in vitro screening and preliminary mechanism of action studies for DPHM derivatives.
Antimicrobial Activity: Combating Pathogenic Microbes
The rise of antibiotic-resistant bacteria poses a significant threat to global health, necessitating the discovery of new antimicrobial agents. Hydrazone derivatives have demonstrated broad-spectrum activity against various pathogenic bacteria and fungi.[4][12]
Comparative Analysis of Antimicrobial Efficacy
The antimicrobial profile of DPHM derivatives can be modulated by altering the substituents. The presence of specific functional groups can enhance membrane permeability or interaction with essential microbial enzymes.
| Compound Series | Modification | Tested Organisms | Key Efficacy Findings | Reference |
| Diethyl benzylphosphonates | Substituents on the phenyl ring | Escherichia coli (K12, R2-R4 strains) | Introduction of a boronic acid moiety significantly improved antimicrobial activity and selectivity. Showed greater potential than antibiotics like ciprofloxacin against certain strains. | [13] |
| Naphtho[2][3][4]triazol-thiadiazin Derivatives | Phenyl ring substitutions | Gram-positive (S. aureus, MRSA) and Gram-negative (E. coli, P. aeruginosa) bacteria; Fungi (C. albicans, C. tropicalis) | C-2 Hydroxyphenyl derivative was the most potent antibacterial. Several compounds showed stronger activity against Gram-positive bacteria than the standard drug ceftizoxime.[14] | [14] |
| Benzyl bromide derivatives | Bromine substitution | Gram-positive and Gram-negative bacteria; Fungi | Demonstrated strong antibacterial and antifungal properties, particularly against Gram-positive bacteria and fungi.[15] | [15] |
| Diethyl (hydroxy(2-morpholinoquinolin-3-yl) methyl) phosphonates | Morpholinoquinolinyl core | S. aureus, B. subtilis, E. coli, P. aeruginosa | The novel synthesized compounds exhibited moderate to good antibacterial activity against both Gram-positive and Gram-negative pathogenic strains.[16] | [16] |
Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Causality: This protocol establishes the potency of a DPHM derivative by identifying the minimum concentration required to inhibit microbial growth. It provides a quantitative measure (MIC value) that is essential for comparing the efficacy of different compounds and for guiding further development.
Step-by-Step Methodology:
-
Preparation of Inoculum: Culture the test bacterium (e.g., S. aureus, E. coli) in a suitable broth medium overnight at 37°C. Dilute the culture to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Compound Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the DPHM derivative in cation-adjusted Mueller-Hinton Broth (CAMHB). The concentration range should be chosen based on expected activity.
-
Inoculation: Add 50 µL of the standardized bacterial inoculum to each well containing 50 µL of the diluted compound, bringing the final volume to 100 µL.
-
Controls: Include a positive control well (broth + inoculum, no compound) to ensure bacterial growth and a negative control well (broth only) to check for sterility.
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the well is clear). The results can also be read using a plate reader at 600 nm.
Antimicrobial Susceptibility Testing Workflow
Caption: A standard workflow for evaluating the antimicrobial activity of DPHM derivatives.
Anti-inflammatory Activity: Modulating the Inflammatory Response
Inflammation is a complex physiological response to injury or infection, but chronic inflammation is a key feature of many diseases. Hydrazones have shown significant potential as anti-inflammatory agents, often acting by inhibiting enzymes like cyclooxygenase (COX) or by reducing the production of pro-inflammatory mediators.[2][3]
Comparative Analysis of Anti-inflammatory Effects
The anti-inflammatory activity of hydrazone derivatives is highly dependent on their molecular structure, which dictates their ability to interact with inflammatory targets.
| Compound Series | In Vivo/In Vitro Model | Key Efficacy Findings | Reference |
| Benzothiazine N-acylhydrazones | Carrageenan-induced peritonitis | Compounds 1f and 1g inhibited cell recruitment by 70% and 80%, respectively, showing better activity than the standard drug piroxicam. | [2] |
| 1,2,4-Triazole derivatives | Carrageenan-induced paw edema | Compounds 16d, 16e, 16j, and 16k showed significant edema inhibition (62-64%), comparable to the standard drug diclofenac (67%). | [2] |
| Pyrrole hydrazone derivatives | Carrageenan-induced paw edema | Compound 1A showed pronounced edema reduction at 20 mg/kg, with significant effects observed at 2, 3, and 4 hours post-carrageenan injection. | [5] |
| Benzophenone/Acetophenone semicarbazones | Carrageenan-induced paw edema | Benzophenone semicarbazone (15a) showed up to 46.6% inhibition of edema at a dose of 50 mg/kg. | [2] |
Experimental Protocol: Carrageenan-Induced Paw Edema in Rodents
This is a classic and widely used in vivo model for evaluating the acute anti-inflammatory activity of new compounds.
Causality: The injection of carrageenan, a phlogistic agent, into the rat paw induces a localized inflammatory response characterized by edema (swelling). This protocol is designed to assess a DPHM derivative's ability to suppress this acute inflammation. The degree of swelling is a direct measure of the inflammatory response, and its reduction by the test compound indicates potential anti-inflammatory activity.
Step-by-Step Methodology:
-
Animal Acclimatization: Use healthy adult Wistar rats or Swiss albino mice, acclimatized to laboratory conditions for at least one week.
-
Grouping and Fasting: Divide the animals into groups (n=6): a control group, a standard drug group (e.g., Diclofenac sodium, 10 mg/kg), and test groups for different doses of the DPHM derivative. Fast the animals overnight before the experiment with free access to water.
-
Compound Administration: Administer the test compounds and the standard drug orally (p.o.) or intraperitoneally (i.p.) one hour before the carrageenan injection. The control group receives only the vehicle.
-
Baseline Measurement: Just before inducing inflammation, measure the initial volume of each animal's right hind paw using a plethysmometer.
-
Induction of Inflammation: Inject 0.1 mL of a 1% w/v carrageenan solution (in sterile saline) into the sub-plantar tissue of the right hind paw of each animal.
-
Paw Volume Measurement: Measure the paw volume at 1, 2, 3, and 4 hours after the carrageenan injection.
-
Data Analysis: Calculate the percentage of edema inhibition for each group at each time point using the following formula:
-
% Inhibition = [(Vc - Vt) / Vc] x 100
-
Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the test group.
-
Inflammatory Cascade and Drug Intervention
Caption: The arachidonic acid pathway, a key target for anti-inflammatory drugs like NSAIDs.
Conclusion and Future Directions
The this compound scaffold represents a highly versatile and promising platform for the development of new therapeutic agents. The existing body of research on related hydrazone derivatives strongly suggests that targeted modifications to the DPHM structure can yield potent and selective compounds with significant anticancer, antimicrobial, and anti-inflammatory activities.
The comparative analysis reveals that substitutions on the phenyl ring are a critical determinant of biological efficacy. Electron-withdrawing groups frequently enhance anticancer and antimicrobial effects, while other substitutions can optimize anti-inflammatory properties. Future research should focus on synthesizing and screening a diverse library of DPHM derivatives to build a more direct and comprehensive structure-activity relationship profile. Advanced studies should then aim to elucidate the specific molecular mechanisms of the most potent compounds, identifying their protein targets and pathways to pave the way for their potential clinical development.
References
- 1. This compound | 6134-59-4 | Benchchem [benchchem.com]
- 2. Therapeutic Potential of Hydrazones as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A review exploring biological activities of hydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Diethyl malonate - Wikipedia [en.wikipedia.org]
- 7. Synthesis of New Hydrazone Derivatives and Evaluation of their Efficacy as Proliferation Inhibitors in Human Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis of New Benzothiazole Acylhydrazones as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Design, Synthesis and Cytotoxic Evaluation of N-Acylhydrazone-Incorporated Isoxazolo[4,5-d]pyridazin-4(5H)-one Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis, Characterization, and Anti-Cancer Activity of Some New N′-(2-Oxoindolin-3-ylidene)-2-propylpentane hydrazide-hydrazones Derivatives [mdpi.com]
- 12. Biological Activities of Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. ajcmi.umsha.ac.ir [ajcmi.umsha.ac.ir]
- 15. dovepress.com [dovepress.com]
- 16. cbijournal.com [cbijournal.com]
A Mechanistic Guide to the Reactivity of Diethyl 2-(2-phenylhydrazono)malonate: A Comparative Analysis for Synthetic Chemists
In the landscape of synthetic organic chemistry, the strategic selection of starting materials is paramount to the efficient construction of complex molecular architectures. Diethyl 2-(2-phenylhydrazono)malonate stands out as a uniquely versatile substrate, integrating two highly valuable functional motifs: the phenylhydrazone and the diethyl malonate. This combination provides a pre-functionalized and stable platform for a diverse array of transformations, primarily leading to the synthesis of nitrogen-containing heterocycles, which are core structures in numerous pharmaceuticals and biologically active compounds.[1][2][3]
This guide offers an in-depth exploration of the key reaction mechanisms involving this compound. Moving beyond simple procedural descriptions, we will dissect the causality behind its reactivity, compare its performance and utility against common alternatives, and provide the experimental context required for practical application by researchers, scientists, and drug development professionals.
The Fischer Indole Synthesis: A Classic Route to Functionalized Indoles
The Fischer indole synthesis, discovered in 1883, remains one of the most reliable and widely used methods for constructing the indole nucleus.[4][5] The use of this compound as the precursor offers the distinct advantage of directly installing ester functionalities at the 2- and 3-positions of the indole ring, which are ripe for further synthetic manipulation.
Mechanistic Pathway
The reaction proceeds through a cascade of well-defined steps, typically initiated by an acid catalyst (Brønsted or Lewis acids like ZnCl₂, PPA, or H₂SO₄).[4][6]
-
Tautomerization: The stable hydrazone tautomerizes to the more reactive enamine (or 'ene-hydrazine') form. This step is crucial as it positions the molecule for the key rearrangement.[4][5]
-
[6][6]-Sigmatropic Rearrangement: The protonated ene-hydrazine undergoes a concerted, thermally or acid-catalyzed[6][6]-sigmatropic rearrangement.[4][7] This is the rate-determining step and is responsible for the formation of the critical C-C bond that establishes the indole framework.[5] Isotopic labeling studies have confirmed that the N1 nitrogen of the phenylhydrazine is incorporated into the final indole ring.[4]
-
Rearomatization & Cyclization: The resulting di-imine intermediate loses a proton to regain aromaticity in the six-membered ring. Subsequent intramolecular nucleophilic attack by the newly formed amino group onto one of the imine carbons forms a five-membered aminoacetal ring.
-
Elimination of Ammonia: Under acidic conditions, the aminoacetal eliminates a molecule of ammonia, followed by a final proton loss, to yield the energetically favorable aromatic indole product.[4][5]
Caption: Key stages of the Fischer Indole Synthesis.
Comparative Performance
| Precursor | Key Advantage | Key Disadvantage | Typical Product |
| This compound | Directly yields highly functionalized indoles (e.g., indole-2,3-dicarboxylates). | Can require harsher conditions; potential for side reactions like ester hydrolysis. | Diethyl Indole-2,3-dicarboxylate |
| Phenylhydrazone of Acetone | Simple, readily available starting materials. | Produces a simple, less functionalized indole (2-methylindole). | 2-Methylindole |
| Phenylhydrazone of Pyruvic Acid | Introduces a carboxylic acid group for further modification. | Decarboxylation can be a competing side reaction. | Indole-2-carboxylic acid |
The primary advantage of using this compound is synthetic efficiency. It circumvents the need for post-indolization functionalization of the C2 and C3 positions, saving multiple synthetic steps compared to starting with a simple ketone-derived hydrazone.
Intramolecular Cyclization: A Direct Path to Pyrazolones
While the Fischer indole synthesis involves the aromatic ring, the inherent functionality of this compound also allows for cyclization reactions to form five-membered pyrazolone rings. These heterocycles are prevalent in pharmaceuticals, particularly as anti-inflammatory agents.
Mechanistic Pathway
This transformation is typically promoted by a base (e.g., sodium ethoxide) or can occur under thermal conditions.
-
Deprotonation (Base-Catalyzed): A base abstracts the acidic proton from the N-H of the hydrazine moiety.
-
Intramolecular Nucleophilic Acyl Substitution: The resulting nitrogen anion acts as a nucleophile, attacking the electrophilic carbonyl carbon of one of the adjacent ester groups.
-
Elimination of Ethoxide: A tetrahedral intermediate is formed, which then collapses, eliminating an ethoxide leaving group to form the stable five-membered pyrazolone ring.
Caption: Mechanism of base-catalyzed pyrazolone synthesis.
Comparative Performance
The use of this compound represents an intramolecular approach to pyrazolone synthesis. This can be compared with the more traditional intermolecular Knorr pyrazole synthesis.
| Method | Reactants | Key Advantage | Key Disadvantage |
| Intramolecular (from title compound) | This compound | Single-component reaction, often leading to higher yields and fewer side products. | Substrate must be pre-synthesized. |
| Intermolecular (Knorr Synthesis) | Phenylhydrazine + Diethyl Malonate (or other β-dicarbonyl) | More modular; allows for greater diversity of reactants.[8] | Can lead to mixtures of regioisomers if an unsymmetrical dicarbonyl is used. |
The intramolecular pathway is often cleaner and more efficient for the specific pyrazolone product derived from the malonate backbone, as it avoids the complexities of controlling intermolecular condensation.
[3+2] Dipolar Cycloaddition: Accessing Pyrazoline and Pyrazole Derivatives
A more advanced application of phenylhydrazones involves their in situ conversion into 1,3-dipoles, which can then undergo cycloaddition reactions.[9] This modern approach provides access to pyrazoline and pyrazole scaffolds that are otherwise difficult to synthesize.
Mechanistic Pathway
-
Generation of the 1,3-Dipole: The phenylhydrazone is oxidized (e.g., electrochemically or with a chemical oxidant) to generate a highly reactive nitrile imine intermediate.[10] This species is a 1,3-dipole.
-
[3+2] Cycloaddition: The nitrile imine is immediately trapped by a dipolarophile, such as an alkene or alkyne, in a concerted [3+2] cycloaddition reaction.[10] This step is typically stereoconservative.
-
Product Formation: Reaction with an alkene yields a pyrazoline ring, while reaction with an alkyne directly produces an aromatic pyrazole.
Caption: General workflow for [3+2] cycloaddition.
Comparative Performance
This method offers a significant advantage in terms of safety and operational simplicity over classical methods that require the pre-formation and handling of potentially unstable diazo compounds.
| Feature | [3+2] Cycloaddition via Hydrazone Oxidation | Classical Diazoalkane Chemistry |
| 1,3-Dipole Precursor | Stable, solid hydrazone | Often explosive or toxic diazoalkanes |
| Generation | In situ via mild oxidation | Often requires harsh basic conditions |
| Safety | Significantly higher safety profile | High risk of detonation |
| Scope | Broad scope of hydrazones and dipolarophiles can be used.[10] | Limited by the stability of the diazo compound |
Experimental Protocols
Protocol: Acid-Catalyzed Synthesis of Diethyl 2,3-Indoledicarboxylate
This protocol is a representative procedure for the Fischer indole synthesis using an acid catalyst.
Materials:
-
This compound
-
Polyphosphoric acid (PPA) or Zinc Chloride (ZnCl₂)
-
Toluene or Xylene (as solvent)
-
Sodium bicarbonate solution (saturated)
-
Ethyl acetate
-
Magnesium sulfate (anhydrous)
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add this compound (1.0 eq).
-
Add the acid catalyst. If using PPA, it can often serve as both catalyst and solvent (use a mechanical stirrer). If using ZnCl₂ (2.0 eq), add a high-boiling solvent like toluene.
-
Heat the reaction mixture to 100-140 °C. The optimal temperature depends on the catalyst and should be determined empirically. Monitor the reaction progress by TLC. The reaction is typically complete within 2-6 hours.
-
After the reaction is complete (disappearance of starting material), cool the mixture to room temperature.
-
If PPA was used, cautiously quench the reaction by pouring it over crushed ice. If ZnCl₂ was used, dilute the mixture with water.
-
Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash sequentially with water and saturated sodium bicarbonate solution to neutralize any remaining acid.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization to afford the pure Diethyl 2,3-indoledicarboxylate.
Conclusion
This compound is far more than a simple combination of its constituent parts. It is a powerful and versatile building block that provides efficient entry into several classes of medicinally relevant heterocyclic systems. Its ability to undergo the Fischer indole synthesis provides pre-functionalized indoles, while its intramolecular cyclization offers a direct route to pyrazolones. Furthermore, its use in modern [3+2] cycloaddition reactions highlights its utility as a stable precursor to reactive intermediates. By understanding the mechanistic underpinnings of its reactivity, chemists can better leverage this substrate to streamline the synthesis of complex molecular targets in drug discovery and materials science.
References
- 1. This compound | 6134-59-4 | Benchchem [benchchem.com]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. alcrut.com [alcrut.com]
- 4. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 5. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fischer-Indole Synthesis (Chapter 22) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 7. jk-sci.com [jk-sci.com]
- 8. orgchemres.org [orgchemres.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. openscience.ub.uni-mainz.de [openscience.ub.uni-mainz.de]
A Comprehensive Guide to Confirming the Structure of Diethyl 2-(2-phenylhydrazono)malonate Reaction Products
For Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic organic chemistry, diethyl 2-(2-phenylhydrazono)malonate stands as a versatile and pivotal intermediate. Its reactivity allows for the construction of a variety of heterocyclic scaffolds, which are of significant interest in medicinal chemistry and materials science. The ability to selectively control the reaction pathways of this precursor is paramount for achieving desired molecular architectures. This guide provides an in-depth technical comparison of the primary reaction products derived from this compound, with a focus on the definitive methods for structural confirmation. We will delve into the causality behind experimental choices that dictate the final product, present self-validating experimental protocols, and ground our claims in authoritative spectroscopic and crystallographic data.
The Divergent Reactivity of this compound: A Tale of Three Heterocycles
The synthetic utility of this compound primarily lies in its propensity to undergo intramolecular cyclization reactions, leading to the formation of diverse heterocyclic systems. The course of these reactions is highly dependent on the reaction conditions and the nature of the co-reactants. The three principal and competing reaction pathways are the Fischer indole synthesis, pyrazole formation, and pyridazinone synthesis.
The Classic Pathway: Fischer Indole Synthesis
The most well-documented transformation of this compound is the Fischer indole synthesis, a powerful acid-catalyzed reaction that yields valuable indole-2-carboxylates.[1][2] This reaction is a cornerstone in the synthesis of numerous pharmaceuticals, including the triptan class of antimigraine drugs.[1]
Causality of Reaction: The Fischer indole synthesis is initiated by the protonation of the enamine tautomer of the hydrazone. This is followed by a[3][3]-sigmatropic rearrangement, which is the key bond-forming step. Subsequent cyclization and elimination of ammonia lead to the aromatic indole ring.[1] The choice of a strong Brønsted or Lewis acid catalyst, such as polyphosphoric acid (PPA), sulfuric acid, or zinc chloride, is crucial for promoting the necessary protonation and rearrangement steps.[1][4]
An Alternative Cyclization: Pyrazole Formation
When this compound is subjected to different reaction conditions, particularly with reagents that can act as a one-carbon source or in the presence of a strong base, the reaction pathway can be diverted towards the formation of pyrazoles. Pyrazoles are another class of heterocycles with a wide range of biological activities.[5][6][7]
Causality of Reaction: The synthesis of pyrazoles from hydrazones often involves the reaction with a 1,3-dicarbonyl compound or its equivalent. In the case of this compound, treatment with a strong base can facilitate an intramolecular condensation, where one of the ester groups is involved in the cyclization. Alternatively, reaction with hydrazine can lead to the formation of a pyrazolidinone, which can be further modified. The choice of reactants and the absence of a strong acid are key to favoring this pathway over the Fischer indole synthesis.
Expanding the Heterocyclic Scope: Pyridazinone Synthesis
A third potential reaction pathway for arylhydrazones of dicarbonyl compounds involves their reaction with active methylene compounds to yield pyridazinones.[3][8] These heterocycles are also of interest in medicinal chemistry due to their diverse biological activities.[9][10]
Causality of Reaction: The formation of pyridazinones typically involves the reaction of the hydrazone with a compound containing an active methylene group, such as malononitrile or ethyl cyanoacetate, in the presence of a base. The reaction proceeds via a Michael addition followed by cyclization and elimination. The specific reagents and conditions are critical for directing the reaction towards this outcome.
Experimental Protocols and Structural Confirmation
A cornerstone of scientific integrity is the ability to reproduce and validate experimental findings. To this end, we provide detailed, self-validating protocols for the synthesis of the starting material and its subsequent conversion into an indole, along with the necessary analytical data for structural confirmation.
Synthesis of this compound
The primary synthetic route to the title compound is the Japp-Klingemann reaction.[2][11]
Protocol:
-
Diazotization of Aniline: In a beaker, dissolve aniline (5.0 g, 53.7 mmol) in a mixture of concentrated hydrochloric acid (15 mL) and water (15 mL). Cool the solution to 0-5 °C in an ice-salt bath. Slowly add a solution of sodium nitrite (3.7 g, 53.7 mmol) in water (10 mL) dropwise, keeping the temperature below 5 °C. Stir the resulting diazonium salt solution for 15 minutes at this temperature.
-
Coupling Reaction: In a separate flask, dissolve diethyl malonate (8.6 g, 53.7 mmol) in ethanol (50 mL). Add a solution of sodium acetate (11.0 g, 134 mmol) in water (30 mL) and cool the mixture to 0-5 °C.
-
Slowly add the cold diazonium salt solution to the diethyl malonate solution with vigorous stirring, maintaining the temperature below 5 °C.
-
Allow the reaction mixture to stir at 0-5 °C for 1 hour and then at room temperature for an additional 2 hours.
-
The precipitated yellow solid is collected by vacuum filtration, washed with cold water, and recrystallized from ethanol to afford this compound.
Structural Confirmation of this compound:
| Technique | Expected Data |
| ¹H NMR (CDCl₃) | δ 8.3 (s, 1H, NH), 7.2-7.5 (m, 5H, Ar-H), 4.3 (q, 4H, 2x OCH₂), 1.3 (t, 6H, 2x CH₃) |
| ¹³C NMR (CDCl₃) | δ 165.2 (C=O), 161.8 (C=O), 142.5 (Ar-C), 129.2 (Ar-CH), 125.5 (Ar-CH), 120.8 (Ar-CH), 116.3 (C=N), 61.5 (OCH₂) |
| IR (KBr, cm⁻¹) | 3250 (N-H), 1720 (C=O, ester), 1680 (C=O, ester), 1600 (C=N) |
| Mass Spec (EI) | m/z 264 (M⁺) |
Comparative Reaction Pathways: Indole vs. Pyrazole Synthesis
To illustrate the divergent reactivity, we present protocols for the conversion of this compound into an indole and a pyrazole derivative.
Protocol 1: Fischer Indole Synthesis of Ethyl 1H-indole-2-carboxylate [4]
-
Place this compound (5.0 g, 18.9 mmol) in a round-bottom flask.
-
Add polyphosphoric acid (25 g) and heat the mixture to 100-110 °C with stirring for 1 hour.
-
Cool the reaction mixture and pour it onto crushed ice (100 g).
-
The precipitated solid is collected by filtration, washed with water until neutral, and dried.
-
Recrystallize the crude product from ethanol to yield ethyl 1H-indole-2-carboxylate.
Structural Confirmation of Ethyl 1H-indole-2-carboxylate:
| Technique | Expected Data |
| ¹H NMR (CDCl₃) | δ 8.8 (br s, 1H, NH), 7.1-7.7 (m, 5H, Ar-H), 4.4 (q, 2H, OCH₂), 1.4 (t, 3H, CH₃) |
| ¹³C NMR (CDCl₃) | δ 162.5 (C=O), 136.5 (Ar-C), 128.0 (Ar-C), 127.0 (Ar-CH), 124.5 (Ar-CH), 122.0 (Ar-CH), 120.5 (Ar-CH), 112.0 (Ar-C), 108.5 (C-3), 61.0 (OCH₂) |
| IR (KBr, cm⁻¹) | 3300 (N-H), 1680 (C=O, ester) |
| Mass Spec (EI) | m/z 189 (M⁺) |
| X-ray Crystal. | The crystal structure of ethyl 1H-indole-2-carboxylate has been reported, confirming its planar indole core and the orientation of the ethyl ester group.[3][5][10][12] |
Protocol 2: Synthesis of Ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate
Note: This protocol is adapted from the synthesis of similar pyrazole derivatives, as a direct conversion from this compound is less commonly reported. The analogous starting material would be ethyl 2-(2-phenylhydrazono)-3-oxobutanoate.[13]
-
Reflux a mixture of ethyl 2-(2-phenylhydrazono)-3-oxobutanoate (5.0 g, 21.3 mmol) and hydrazine hydrate (1.1 mL, 22.4 mmol) in ethanol (50 mL) for 4 hours.
-
Cool the reaction mixture and remove the solvent under reduced pressure.
-
The residue is purified by column chromatography on silica gel to afford ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate.
Structural Confirmation of Ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate: [13]
| Technique | Expected Data |
| ¹H NMR (DMSO-d₆) | δ 7.99 (s, 1H, pyrazole-H), 7.49-7.57 (m, 5H, Ar-H), 4.22 (q, 2H, OCH₂), 2.49 (s, 3H, CH₃), 1.26 (t, 3H, CH₃) |
| ¹³C NMR (DMSO-d₆) | δ 163.0 (C=O), 148.0 (C-5), 140.0 (C-3), 138.5 (Ar-C), 129.5 (Ar-CH), 128.0 (Ar-CH), 125.0 (Ar-CH), 115.0 (C-4), 60.0 (OCH₂), 14.0 (CH₃), 12.0 (CH₃) |
| IR (KBr, cm⁻¹) | 1702 (C=O, ester), 1595 (C=N), 1500 (C=C, aromatic) |
| Mass Spec (EI) | m/z 230 (M⁺) |
| X-ray Crystal. | The crystal structure of ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate has been determined, confirming the pyrazole ring structure and the substitution pattern.[13] |
Conclusion: A Roadmap for Structural Elucidation
The reactivity of this compound provides a fascinating case study in the directing effects of reaction conditions on the synthesis of complex heterocyclic molecules. The choice between an acid-catalyzed pathway leading to indoles, or alternative routes to pyrazoles and pyridazinones, underscores the importance of a nuanced understanding of reaction mechanisms. For researchers in drug development and materials science, the ability to selectively and reliably synthesize these different scaffolds from a common precursor is a powerful tool.
This guide has provided a framework for not only understanding the divergent reactivity of this compound but also for rigorously confirming the structure of its reaction products. By combining detailed experimental protocols with comprehensive spectroscopic and crystallographic data, we establish a self-validating system that ensures the scientific integrity of the synthetic process. The provided data tables and reaction workflows serve as a practical reference for the rational design and execution of syntheses involving this versatile intermediate.
References
- 1. researchgate.net [researchgate.net]
- 2. The reaction of phenylmalononitrile with hydrazine. Synthesis and properties of 3,5-diamino-4-phenylpyrazole, 2-amino-3-phenylpyrazolo[1,5-a]pyrimidine, and related compounds - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 3. Ethyl 1H-indole-2-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Buy Ethyl 3-oxo-2-(phenylhydrazono)butanoate | 10475-63-5 [smolecule.com]
- 5. Ethyl indole-2-carboxylate | C11H11NO2 | CID 73125 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. application.wiley-vch.de [application.wiley-vch.de]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. journals.iucr.org [journals.iucr.org]
- 13. researchgate.net [researchgate.net]
performance evaluation of Diethyl 2-(2-phenylhydrazono)malonate in specific applications
An In-Depth Technical Guide and Performance Evaluation of Diethyl 2-(2-phenylhydrazono)malonate in Synthetic Applications
For the discerning researcher and drug development professional, the strategic selection of synthetic intermediates is paramount. This compound (DPHM) represents a highly versatile and powerful building block, uniquely combining the reactive functionalities of a phenylhydrazone and a diethyl malonate. This guide offers a comprehensive performance evaluation of DPHM in key applications, presenting objective comparisons with common alternatives, supported by established experimental data and detailed protocols.
The Fischer Indole Synthesis: Superior Control and Yield
The Fischer indole synthesis is a cornerstone reaction for creating the indole scaffold, a privileged structure in medicinal chemistry. The traditional method often involves the reaction of phenylhydrazine with a carbonyl compound in situ. However, using a pre-formed, stable precursor like DPHM provides significant advantages in process control and product outcome.[1][2]
Performance Comparison: DPHM vs. In Situ Phenylhydrazone Formation
This comparison evaluates DPHM against the traditional method of reacting phenylhydrazine with a suitable ketone or aldehyde precursor.
| Feature | This compound (DPHM) | Traditional In Situ Method (e.g., Phenylhydrazine + Ketone) |
| Precursor Stability | Stable, crystalline solid, simplifying handling and storage. | Phenylhydrazine is often sensitive to light and air, requiring careful handling. |
| Reaction Stoichiometry | Precise 1:1 stoichiometry ensures predictable reactions. | Side reactions from excess reagents can complicate the process. |
| Reaction Control | The reaction proceeds cleanly from a well-defined starting material, minimizing byproduct formation. | Competing side reactions, such as the formation of pyrazolones, can reduce the yield of the desired indole. |
| Typical Yields | Generally high (often >85%). | Variable, frequently lower due to side reactions and precursor instability. |
| Product Purification | Cleaner reaction profiles lead to simpler purification protocols. | Often requires extensive chromatography to isolate the indole from byproducts. |
Authoritative Grounding: The Mechanism and Catalyst Choice
The Fischer indole synthesis proceeds through a series of steps: the phenylhydrazone tautomerizes to an enamine, which then undergoes a[3][3]-sigmatropic rearrangement, followed by cyclization and elimination of ammonia to form the aromatic indole ring.[4][5] The choice of an acid catalyst is critical. Brønsted acids (H₂SO₄, PPA) or Lewis acids (ZnCl₂, BF₃) are employed to facilitate the key rearrangement step.[1][4]
Caption: Key stages of the Fischer Indole Synthesis using DPHM.
Experimental Protocol: Synthesis of Diethyl 2-Indolecarboxylate
-
Reaction Setup: In a round-bottom flask, suspend this compound (1.0 eq) in glacial acetic acid.
-
Catalyst Addition: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid or polyphosphoric acid (PPA).
-
Heating: Heat the reaction mixture to 80-100 °C. The reaction is typically monitored by Thin Layer Chromatography (TLC) for the consumption of the starting material.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it into a beaker of ice water. The product will often precipitate as a solid.
-
Isolation & Purification: Collect the solid product by vacuum filtration. Wash the solid with cold water to remove residual acid. The crude product can be purified by recrystallization from a suitable solvent like ethanol.
Heterocycle Synthesis: A Versatile Malonyl Building Block
The malonate portion of DPHM makes it an excellent C3 synthon for cyclocondensation reactions, providing access to a wide variety of six-membered heterocyclic systems that are staples in pharmaceutical chemistry.[6][7][8]
Performance Comparison: DPHM vs. Diethyl Malonate in Barbiturate Synthesis
Barbiturates are classically synthesized by condensing a disubstituted diethyl malonate with urea.[9][10] DPHM can be seen as a specialized malonate derivative.
| Feature | This compound (DPHM) | Diethyl Malonate |
| Functionality | Pre-functionalized with a phenylhydrazono group, allowing for tandem or sequential reactions. | A basic building block requiring prior alkylation or acylation steps to introduce substituents.[11] |
| Synthetic Route | Offers a more convergent route to complex, fused heterocyclic systems. | Primarily used for simpler, single-ring heterocycles in a multi-step process.[10] |
| Product Diversity | Can be used to synthesize pyrimidines, pyridazines, and other nitrogen-rich heterocycles.[6] | Primarily used for barbiturates and related pyrimidine-diones.[8] |
Experimental Protocol: General Cyclocondensation with Urea
-
Preparation of Sodium Ethoxide: In a flame-dried flask under an inert atmosphere, dissolve sodium metal (1.1 eq) in absolute ethanol with stirring.
-
Addition of Reactants: Once the sodium has completely dissolved, add this compound (1.0 eq) to the sodium ethoxide solution. Follow this with the addition of dry urea (1.0 eq).
-
Reaction Conditions: Heat the mixture to reflux for several hours. Monitor the reaction progress by TLC.
-
Work-up: After cooling, pour the reaction mixture into water and acidify with a strong acid (e.g., HCl) until the solution is acidic, which will precipitate the product.
-
Purification: Collect the crude product by filtration, wash with cold water, and recrystallize from an appropriate solvent.
Caption: Logical flow for DPHM in cyclocondensation reactions.
Conclusion: A Superior and Versatile Synthetic Intermediate
This compound consistently demonstrates superior performance in applications requiring precise control and high yields, such as the Fischer indole synthesis. Its pre-functionalized nature makes it a highly efficient building block for the convergent synthesis of complex heterocyclic structures. For researchers and drug development professionals, incorporating DPHM into synthetic strategies can lead to more efficient, scalable, and reliable production of target molecules, ultimately accelerating the discovery and development process.
References
- 1. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. This compound | 6134-59-4 | Benchchem [benchchem.com]
- 7. Synthesis of Heterocycles by Diethyl Malonate Explain how diethyl malona.. [askfilo.com]
- 8. Malonates in Cyclocondensation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. youtube.com [youtube.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
A Senior Application Scientist's Guide to the Cross-Validation of Analytical Data for Diethyl 2-(2-phenylhydrazono)malonate
In the landscape of drug discovery and development, the unambiguous characterization of novel chemical entities is paramount. The integrity of all subsequent biological and pharmacological data hinges on the foundational certainty of the molecular structure and purity of the compound . This guide provides an in-depth technical comparison and cross-validation strategy for the analytical data of Diethyl 2-(2-phenylhydrazono)malonate, a versatile synthetic intermediate.
This document is intended for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of data to explain the causality behind experimental choices, thereby creating a self-validating system of analytical protocols. Every claim is grounded in authoritative sources to ensure scientific integrity.
The Imperative of Cross-Validation in Analytical Chemistry
In regulated environments, the validation of an analytical procedure is a formal process that establishes, through laboratory studies, that the performance characteristics of the method meet the requirements for its intended application.[1][2] Cross-validation, the comparison of results from two or more different analytical techniques, provides a higher level of assurance in the identity and purity of a compound.[3][4] This is a critical risk mitigation step, as reliance on a single analytical method can sometimes be misleading due to unforeseen interferences or artifacts. The principles outlined in the ICH Q2(R1) guidelines provide a robust framework for the validation of analytical procedures, ensuring data is reliable and reproducible.[1][5][6]
This guide will focus on the orthogonal analytical techniques of Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC) to build a comprehensive and cross-validated analytical profile of this compound.
Characterization of this compound: A Multi-Technique Approach
This compound is a molecule that combines the features of a phenylhydrazone and a malonic ester. Its analytical data will reflect the characteristic signals and fragments from both of these structural motifs.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Skeleton
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms.[7]
Expected ¹H NMR Spectral Data (300 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~1.3 - 1.4 | Triplet | 6H | -OCH₂CH ₃ | The methyl protons of the two ethyl ester groups are equivalent and are split by the adjacent methylene protons. |
| ~4.2 - 4.4 | Quartet | 4H | -OCH ₂CH₃ | The methylene protons of the two ethyl ester groups are equivalent and are split by the adjacent methyl protons. |
| ~6.9 - 7.5 | Multiplet | 5H | Aromatic protons | The protons on the phenyl ring will appear as a complex multiplet in this region. |
| ~10.0 - 11.0 | Singlet (broad) | 1H | NH | The hydrazone N-H proton is typically deshielded and may exhibit broadening due to exchange. |
Expected ¹³C NMR Spectral Data (75 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~14 | -OCH₂C H₃ | The methyl carbons of the ethyl esters. |
| ~62 | -OC H₂CH₃ | The methylene carbons of the ethyl esters. |
| ~115 - 130 | Aromatic C H | The protonated carbons of the phenyl ring. |
| ~140 | Aromatic ipso-C | The carbon of the phenyl ring attached to the hydrazone nitrogen. |
| ~145 | C =N | The carbon of the hydrazone double bond. |
| ~160 - 165 | C =O | The carbonyl carbons of the two equivalent ethyl ester groups. |
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Instrument Setup: Acquire ¹H and ¹³C NMR spectra on a 300 MHz (or higher) spectrometer.
-
¹H NMR Acquisition:
-
Pulse angle: 30°
-
Acquisition time: 4 seconds
-
Relaxation delay: 1 second
-
Number of scans: 16
-
-
¹³C NMR Acquisition:
-
Pulse program: Proton-decoupled
-
Pulse angle: 30°
-
Acquisition time: 1.5 seconds
-
Relaxation delay: 2 seconds
-
Number of scans: 1024
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs). Calibrate the ¹H spectrum to the TMS signal at 0.00 ppm and the ¹³C spectrum to the CDCl₃ solvent peak at 77.16 ppm.
Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Key Functional Groups
FTIR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule.[7]
Expected FTIR Spectral Data (KBr Pellet):
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3300 | Medium, Sharp | N-H stretch (hydrazone) |
| ~3100 - 3000 | Medium | Aromatic C-H stretch |
| ~2980 - 2850 | Medium | Aliphatic C-H stretch (ethyl groups) |
| ~1730 - 1710 | Strong, Sharp | C=O stretch (ester carbonyls) |
| ~1600 | Medium | C=N stretch (hydrazone) |
| ~1500, ~1450 | Medium | Aromatic C=C stretch |
| ~1250 - 1000 | Strong | C-O stretch (ester) |
Experimental Protocol: FTIR Spectroscopy
-
Sample Preparation: Prepare a potassium bromide (KBr) pellet by intimately mixing approximately 1 mg of this compound with 100 mg of dry KBr powder in an agate mortar and pestle. Press the mixture into a transparent pellet using a hydraulic press.
-
Instrument Setup: Record the FTIR spectrum from 4000 to 400 cm⁻¹ using a suitable FTIR spectrometer.
-
Data Acquisition: Collect a background spectrum of the empty sample compartment. Then, place the KBr pellet in the sample holder and collect the sample spectrum.
-
Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity.[7][8]
Expected Mass Spectrometry Data (Electron Ionization - EI):
| m/z | Interpretation |
| 264 | [M]⁺ (Molecular Ion) |
| 219 | [M - OEt]⁺ |
| 191 | [M - COOEt]⁺ |
| 91 | [C₆H₅N]⁺ |
| 77 | [C₆H₅]⁺ |
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Prepare a 1 mg/mL solution of this compound in a suitable solvent such as ethyl acetate.
-
Instrument Setup:
-
GC: Use a capillary column suitable for the analysis of semi-volatile organic compounds (e.g., a 30 m x 0.25 mm, 0.25 µm film thickness 5% phenyl-methylpolysiloxane column).
-
MS: Operate in electron ionization (EI) mode at 70 eV.
-
-
GC Conditions:
-
Injector temperature: 250 °C
-
Oven temperature program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.
-
Carrier gas: Helium at a constant flow rate of 1 mL/min.
-
-
MS Conditions:
-
Scan range: m/z 40-500.
-
-
Data Analysis: Identify the peak corresponding to this compound in the total ion chromatogram and analyze its corresponding mass spectrum.
High-Performance Liquid Chromatography (HPLC): Assessing Purity
HPLC is a powerful technique for separating, identifying, and quantifying the components in a mixture, making it ideal for assessing the purity of a compound.[4][9]
Proposed HPLC Method:
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile |
| Gradient | Start with 50% B, increase to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
Experimental Protocol: HPLC Analysis
-
Sample Preparation: Prepare a 1 mg/mL stock solution of this compound in acetonitrile. Dilute this stock solution to a working concentration of 0.1 mg/mL with the initial mobile phase composition (50:50 Water:Acetonitrile with 0.1% Formic acid).
-
Instrument Setup: Equilibrate the HPLC system with the initial mobile phase composition until a stable baseline is achieved.
-
Data Acquisition: Inject the sample and run the gradient method.
-
Data Analysis: Integrate the peak corresponding to this compound and any impurity peaks. Calculate the purity of the sample based on the peak area percentages.
Comparative Analysis with Alternative Compounds
To provide a comprehensive guide, it is essential to compare the analytical data of this compound with that of relevant alternatives. For this purpose, we will consider Diethyl Malonate and a generic Substituted Phenylhydrazone .
Diethyl Malonate: The Malonic Ester Precursor
Diethyl malonate is a key starting material for the synthesis of this compound. Its analytical data provides a baseline for the malonic ester portion of the target molecule.
Comparative Analytical Data Summary:
| Analytical Technique | This compound (Expected) | Diethyl Malonate (Experimental)[7][8][10][11][12][13][14][15][16] | Key Differences |
| ¹H NMR | Aromatic protons (~6.9-7.5 ppm), NH proton (~10.0-11.0 ppm) | Methylene protons (~3.4 ppm) | Presence of aromatic and hydrazone N-H signals in the target compound. The methylene protons of the malonate are significantly deshielded in the target due to the C=N bond. |
| ¹³C NMR | Aromatic carbons (~115-140 ppm), C=N carbon (~145 ppm) | Methylene carbon (~41 ppm) | Presence of aromatic and imine carbons in the target compound. |
| FTIR | N-H stretch (~3300 cm⁻¹), C=N stretch (~1600 cm⁻¹) | No significant peaks in the 3000-3500 cm⁻¹ region, no C=N stretch. | Presence of characteristic hydrazone stretches in the target compound. |
| MS (EI) | Molecular ion at m/z 264 | Molecular ion at m/z 160 | The molecular ion directly reflects the addition of the phenylhydrazono group. |
| HPLC | Longer retention time due to increased hydrophobicity. | Shorter retention time. | The phenyl group significantly increases the hydrophobicity and retention on a C18 column. |
Substituted Phenylhydrazones: The Hydrazone Moiety
The analytical data of other phenylhydrazone derivatives can help in confirming the signals arising from the phenylhydrazono moiety in our target compound.[1][5][6][17]
General Characteristics of Phenylhydrazones:
-
¹H NMR: The N-H proton of the hydrazone typically appears as a singlet in the downfield region (δ 8-12 ppm). The aromatic protons will show splitting patterns dependent on the substitution.
-
¹³C NMR: The C=N carbon of the hydrazone is typically observed in the range of δ 140-150 ppm.
-
FTIR: A characteristic N-H stretch is observed around 3300 cm⁻¹, and a C=N stretch appears around 1600 cm⁻¹.
-
MS: Fragmentation patterns often involve cleavage of the N-N bond and fragmentation of the aromatic ring.
By comparing the experimental data for this compound with these general characteristics, one can confidently assign the signals originating from the phenylhydrazono part of the molecule.
Visualizing the Cross-Validation Workflow
A well-defined workflow is crucial for a systematic and robust cross-validation of analytical data.
Caption: Cross-validation workflow for analytical data.
Conclusion: A Self-Validating Analytical Approach
This guide has outlined a comprehensive strategy for the cross-validation of analytical data for this compound. By employing a suite of orthogonal analytical techniques—NMR, FTIR, MS, and HPLC—and comparing the obtained data with that of relevant alternatives, a high degree of confidence in the structure and purity of the compound can be achieved. The provided experimental protocols are designed to be robust and reproducible, forming a self-validating system for the analytical characterization of this and similar molecules. Adherence to such rigorous cross-validation principles is not merely good scientific practice; it is a cornerstone of trustworthy and reliable drug discovery and development.
References
- 1. Unraveling the structure–property relationships in fluorescent phenylhydrazones: the role of substituents and molecular interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rsc.org [rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. cipac.org [cipac.org]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and fungicidal activity of phenylhydrazone derivatives containing two carbonic acid ester groups - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Diethyl malonate [webbook.nist.gov]
- 8. Diethyl malonate [webbook.nist.gov]
- 9. ndl.ethernet.edu.et [ndl.ethernet.edu.et]
- 10. Page loading... [wap.guidechem.com]
- 11. Diethyl Malonate | C7H12O4 | CID 7761 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. hmdb.ca [hmdb.ca]
- 13. Diethyl malonate(105-53-3) IR Spectrum [chemicalbook.com]
- 14. Diethyl malonate [webbook.nist.gov]
- 15. Diethyl malonate(105-53-3) MS spectrum [chemicalbook.com]
- 16. Diethyl malonate [webbook.nist.gov]
- 17. researchgate.net [researchgate.net]
Safety Operating Guide
A Researcher's Guide to the Safe Handling of Diethyl 2-(2-phenylhydrazono)malonate
As a Senior Application Scientist, this guide provides essential, field-proven safety protocols for researchers, scientists, and drug development professionals working with Diethyl 2-(2-phenylhydrazono)malonate. This document moves beyond a simple checklist to explain the causality behind each safety measure, ensuring a self-validating system of laboratory practice. Our goal is to empower you with the knowledge to handle this compound with the utmost confidence and safety, building a foundation of trust through scientific integrity.
Hazard Assessment: Understanding the Compound
This compound is a valuable synthetic intermediate, notably as a precursor for reactions like the Fischer indole synthesis.[1] Its hazard profile is not exhaustively documented as a unique entity in publicly available safety data sheets. Therefore, a conservative approach is mandated, inferring potential hazards from its constituent functional groups—a phenylhydrazone and a malonate ester—and related, well-characterized molecules like Diethyl Malonate and other malonic esters.
The primary concerns involve its potential as an irritant and its behavior at elevated temperatures.
-
Irritant Potential : Similar malonate derivatives are known to cause eye, skin, and respiratory tract irritation.[2][3] Prolonged contact may lead to dermatitis.[3]
-
Routes of Exposure : The main routes of accidental exposure are inhalation of aerosols, skin/eye contact, and ingestion.[2] While the acute toxicity is not fully characterized, it is prudent to assume it may be harmful if swallowed or absorbed through the skin.[2][4]
-
Combustibility : The compound is a liquid and should be treated as a combustible material.[3][4][5] Heating can cause pressure buildup in sealed containers, creating a risk of rupture.[6]
-
Hazardous Decomposition : When heated to decomposition or in a fire, it is expected to release irritating and potentially toxic fumes, including carbon monoxide (CO), carbon dioxide (CO2), and nitrogen oxides (NOx).[7][8]
Summary of Key Safety Data (Inferred from Diethyl Malonate)
| Property | Value | Source |
| Appearance | Colorless to light yellow liquid | [6][9] |
| Flash Point | ~93 °C / 199.4 °F (Closed Cup) | [5] |
| Boiling Point | ~199 °C / 390 °F | [10] |
| Primary Hazards | Eye, skin, and respiratory irritant; Combustible liquid | [2][3][11] |
| Incompatibilities | Strong oxidizing agents, acids, bases, reducing agents | [5][7][12] |
The Core of Protection: Engineering Controls and PPE
A multi-layered approach to safety, starting with engineering controls and supplemented by Personal Protective Equipment (PPE), is critical. PPE should be considered the last line of defense.[13]
Primary Engineering Controls: Your First Line of Defense
All operations involving this compound, including weighing, transferring, and reactions, must be conducted within a certified chemical fume hood.[2][14] This is non-negotiable. A fume hood provides adequate ventilation to keep airborne concentrations low and protects the user from splashes and inhalation of vapors.
Personal Protective Equipment (PPE): A Detailed Protocol
Proper selection and use of PPE are essential for minimizing exposure.[15]
-
Hand Protection : Wear nitrile or neoprene gloves.[16] Always inspect gloves for tears or punctures before use.[17] If working with the compound for extended periods or in large quantities, consider double-gloving. Contaminated gloves must be disposed of as chemical waste; use proper removal techniques to avoid skin contact with the outer surface.[17]
-
Eye and Face Protection : Chemical splash goggles are mandatory.[2] For procedures with a higher risk of splashing, such as transfers of large volumes or reactions under pressure, a full-face shield must be worn in addition to goggles.[15][16] Standard safety glasses are insufficient.
-
Body Protection : A flame-resistant lab coat is recommended.[16] Long-sleeved gowns that close in the back provide superior protection.[18] Full-length pants and closed-toe shoes made of a non-porous material are required to protect the lower body.[16]
-
Respiratory Protection : Under normal conditions within a functioning fume hood, respiratory protection is not typically required.[4] However, a NIOSH-approved respirator with organic vapor cartridges must be available for emergencies, such as a large spill or failure of engineering controls.[2][7] Personnel must be trained and fit-tested before using a respirator.[16]
Operational Plan: From Bottle to Reaction
A systematic workflow minimizes risk. The following protocol integrates safety measures at each step.
-
Preparation : Before handling the compound, ensure the fume hood is operational and clutter-free. Have all necessary equipment, reagents, and waste containers prepared and within reach. Don all required PPE (gloves, goggles, lab coat).
-
Weighing & Transfer : Conduct all weighing and transfers inside the fume hood. Use a disposable weighing boat or paper. If transferring via syringe, ensure it is compatible with the chemical.
-
Reaction Setup : Set up the reaction apparatus securely within the fume hood. Ensure joints are properly sealed.
-
Post-Reaction : After the reaction is complete, quench it safely according to your established protocol.
-
Waste Disposal : Segregate waste streams. Dispose of contaminated solid waste (gloves, weighing paper) in a designated, sealed container. Liquid waste containing the compound should be collected in a labeled, sealed hazardous waste container.[19]
Workflow for Handling this compound
Caption: A procedural workflow for safely handling this compound.
Emergency & Disposal Plans
Emergency Procedures
-
Spill : For a small spill inside a fume hood, absorb the material with an inert absorbent like vermiculite or sand.[2] Collect the material into a sealed container for hazardous waste disposal.[6] For larger spills, evacuate the area and alert your institution's safety officer.[20]
-
Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[3][19] Seek immediate medical attention.
-
Skin Contact : Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes.[3][19] Seek medical attention if irritation persists.
-
Inhalation : Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[2][19]
-
Ingestion : Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[3]
Waste Disposal Plan
All waste, including the compound itself, solutions containing it, and any contaminated disposable materials (e.g., gloves, absorbent pads, weighing paper), must be treated as hazardous chemical waste.[7]
-
Collect liquid waste in a clearly labeled, sealed container compatible with organic solvents.
-
Collect solid waste in a separate, labeled, and sealed container.
-
Do not pour any waste down the drain.[7]
-
Follow all local, state, and federal regulations for hazardous waste disposal.[7][19]
References
- 1. This compound | 6134-59-4 | Benchchem [benchchem.com]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. westliberty.edu [westliberty.edu]
- 4. dept.harpercollege.edu [dept.harpercollege.edu]
- 5. fishersci.com [fishersci.com]
- 6. ICSC 1739 - DIETHYLMALONATE [chemicalsafety.ilo.org]
- 7. fishersci.com [fishersci.com]
- 8. Diethyl Malonate | C7H12O4 | CID 7761 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. assets.thermofisher.com [assets.thermofisher.com]
- 10. Diethyl malonate - Wikipedia [en.wikipedia.org]
- 11. carlroth.com [carlroth.com]
- 12. fishersci.com [fishersci.com]
- 13. sams-solutions.com [sams-solutions.com]
- 14. multichemindia.com [multichemindia.com]
- 15. trihydro.com [trihydro.com]
- 16. riskmanagement.nd.edu [riskmanagement.nd.edu]
- 17. sigmaaldrich.cn [sigmaaldrich.cn]
- 18. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 19. fishersci.com [fishersci.com]
- 20. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
